molecular formula C17H17FN6O B15566978 JNJ-6640

JNJ-6640

货号: B15566978
分子量: 340.4 g/mol
InChI 键: HOKZRBANYAPIKU-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ-6640 is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C17H17FN6O

分子量

340.4 g/mol

IUPAC 名称

5-fluoro-4-[(5-methyl-1H-pyrazol-3-yl)oxy]-2-[(3S)-3-pyridin-4-ylpyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C17H17FN6O/c1-11-8-15(23-22-11)25-16-14(18)9-20-17(21-16)24-7-4-13(10-24)12-2-5-19-6-3-12/h2-3,5-6,8-9,13H,4,7,10H2,1H3,(H,22,23)/t13-/m1/s1

InChI 键

HOKZRBANYAPIKU-CYBMUJFWSA-N

产品来源

United States

Foundational & Exploratory

JNJ-6640: A Technical Guide to PurF Inhibition and Disruption of Purine Biosynthesis in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-77066640 (JNJ-6640) is a potent and selective inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme PurF, the initial and rate-limiting step in the de novo purine (B94841) biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, which are critical for DNA and RNA synthesis, cellular energy, and signaling. By targeting PurF, this compound effectively disrupts purine biosynthesis, leading to bactericidal activity against Mtb, including drug-resistant strains. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for assessing its activity, and a summary of its key quantitative data.

Introduction: The De Novo Purine Biosynthesis Pathway as a Therapeutic Target

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The metabolic pathways essential for Mtb survival and replication represent a rich source of potential drug targets. One such critical pathway is the de novo purine biosynthesis pathway, which is responsible for the synthesis of purine nucleotides from simple precursors.[1]

This pathway consists of a series of enzymatic steps, with the first and committed step catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase, encoded by the purF gene.[2] This enzyme, also known as amidophosphoribosyltransferase (ATase), catalyzes the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA), utilizing glutamine as the amine donor.[2] The essentiality of the de novo purine pathway for Mtb survival, coupled with differences between the mycobacterial and human orthologs, makes PurF an attractive target for selective inhibition.[3]

This compound: A Potent Inhibitor of Mtb PurF

This compound is a first-in-class small molecule inhibitor identified through phenotypic screening that demonstrates potent bactericidal activity against Mycobacterium tuberculosis.[3] Subsequent target deconvolution and biochemical studies have confirmed that this compound selectively inhibits Mtb PurF.[4] While not a clinical candidate itself due to metabolic instability, this compound serves as a valuable chemical tool for validating the de novo purine biosynthesis pathway as a druggable target in Mtb.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, highlighting its potent anti-tubercular activity and selectivity for Mtb PurF.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

ParameterValueReference
Minimum Inhibitory Concentration (MIC90)8.6 nM[5]
Minimum Bactericidal Concentration (MBC99.9)140 nM[5]
Intracellular IC50 (THP-1 macrophages)26.1 nM[5]

Table 2: Enzymatic Inhibition Data for this compound

EnzymeIC50Reference
Mycobacterium tuberculosis PurF1 nM[5]

Signaling Pathway: The De Novo Purine Biosynthesis Pathway in M. tuberculosis

The de novo purine biosynthesis pathway is a fundamental metabolic process that builds purine nucleotides from basic precursors. The pathway begins with the conversion of Ribose-5-phosphate to PRPP, which is then converted to PRA by PurF, the target of this compound. A series of subsequent enzymatic reactions leads to the formation of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

de_novo_purine_biosynthesis cluster_pathway De Novo Purine Biosynthesis Pathway cluster_inhibitor Inhibition R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPP Synthetase PRA PRA PRPP->PRA PurF (Amidophosphoribosyltransferase) IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP Adenylosuccinate Synthetase GMP GMP IMP->GMP IMP Dehydrogenase JNJ6640 This compound JNJ6640->PRPP Inhibits PurF

De Novo Purine Biosynthesis Pathway and this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of PurF inhibitors like this compound.

Mtb PurF Enzyme Inhibition Assay (Coupled-Enzyme Spectrophotometric Assay)

This assay measures the activity of Mtb PurF by coupling the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Recombinant Mtb PurF enzyme

  • 5-phosphoribosyl-1-pyrophosphate (PRPP)

  • L-glutamine

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Coupling Enzymes: Pyrophosphatase, Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • This compound or other test compounds

  • 384-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a master mix containing L-glutamine (final concentration 2 mM), PEP (final concentration 1 mM), NADH (final concentration 0.2 mM), pyrophosphatase (final concentration 1 U/mL), PK (final concentration 2 U/mL), and LDH (final concentration 2 U/mL).

  • Compound Dispensing: Add 1 µL of this compound (in various concentrations) or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of a solution containing recombinant Mtb PurF in assay buffer to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of a solution containing PRPP (final concentration 0.5 mM) in the reagent mix to each well to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 30 minutes using a microplate reader. The rate of NADH oxidation is directly proportional to the PurF activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each compound concentration relative to the DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Purine Biosynthesis Assay ([14C]-Hypoxanthine Incorporation Assay)

This assay measures the impact of PurF inhibition on the overall purine biosynthesis in whole Mtb cells by quantifying the incorporation of a radiolabeled purine precursor.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80

  • [14C]-Hypoxanthine

  • This compound or other test compounds

  • 96-well microplate

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 ≈ 0.6-0.8).

  • Compound Treatment: Dilute the Mtb culture to an OD600 of 0.1 in fresh 7H9 broth. Add 100 µL of the diluted culture to the wells of a 96-well plate. Add this compound at various concentrations (or DMSO for control) and incubate for 24 hours at 37°C.

  • Radiolabeling: Add [14C]-Hypoxanthine to each well to a final concentration of 1 µCi/mL. Incubate for an additional 24 hours at 37°C.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters with 70% ethanol (B145695) to remove unincorporated radiolabel.

  • Measurement: Place the filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percent inhibition of [14C]-hypoxanthine incorporation for each compound concentration compared to the DMSO control. Calculate the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of Mtb PurF inhibitors.

experimental_workflow cluster_screening Primary Screening cluster_hit_validation Hit Validation & Characterization cluster_lead_optimization Lead Optimization HTS High-Throughput Screening (Whole-Cell Growth Inhibition) MIC MIC Determination HTS->MIC Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity Enzyme_Assay PurF Enzyme Inhibition Assay Cytotoxicity->Enzyme_Assay Cell_Assay Cell-Based Purine Biosynthesis Assay Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR ADME ADME/Tox Profiling SAR->ADME

References

The Discovery and Development of JNJ-77286640: A Novel PurF Inhibitor for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb has created an urgent need for new therapeutics with novel mechanisms of action. This technical guide details the discovery and preclinical development of JNJ-77286640 (JNJ-6640), a first-in-class small-molecule inhibitor of the mycobacterial enzyme PurF, a critical component of the de novo purine (B94841) biosynthesis pathway.

Discovery of this compound

This compound was identified through a whole-cell phenotypic screen of a diverse chemical library against M. tb.[1] This approach prioritizes compounds with the ability to kill the bacteria within a cellular environment, which is more physiologically relevant than target-based screening alone. The initial hit underwent a rigorous lead optimization process to improve potency and other pharmacological properties, ultimately leading to the identification of this compound.

Mechanism of Action: Targeting PurF

This compound exerts its bactericidal activity by selectively inhibiting PurF (amidophosphoribosyltransferase), the first enzyme in the de novo purine biosynthesis pathway in M. tb.[2][3] This pathway is essential for the synthesis of purines, which are fundamental building blocks for DNA and RNA.[3] By blocking PurF, this compound effectively starves the bacterium of these essential molecules, leading to a downstream impact on DNA replication and ultimately cell death.[4]

A key aspect of validating PurF as a therapeutic target was to determine if M. tb could bypass the inhibitory effect by scavenging purines from the host environment. Studies have shown that the physiological concentrations of nucleobases in human and mouse lung tissue are insufficient to rescue M. tb from PurF inhibition, confirming the vulnerability of this pathway in vivo.

Signaling Pathway Diagram

Purine_Biosynthesis_Inhibition Mechanism of Action of this compound PRPP PRPP PurF PurF (Amidophosphoribosyltransferase) PRPP->PurF PRA PRA Purine_synthesis De Novo Purine Biosynthesis PRA->Purine_synthesis DNA_RNA DNA & RNA Purine_synthesis->DNA_RNA PurF->PRA JNJ6640 This compound JNJ6640->PurF Inhibition

Caption: Inhibition of the de novo purine biosynthesis pathway by this compound.

Preclinical Activity of this compound

This compound has demonstrated potent bactericidal activity against M. tb in a variety of in vitro and in vivo models.

In Vitro Activity

The in vitro potency of this compound was assessed against the H37Rv laboratory strain of M. tb and in intracellular assays.

Parameter Value Conditions Reference
MIC90 8.6 nMM. tuberculosis H37Rv
MBC99.9 140 ± 63 nMM. tuberculosis H37Rv
IC50 26.1 nMIntracellular M. tb in THP-1 macrophages
IC50 (Day 4) 30 µMFoamy macrophages (hypoxic)
IC50 (Day 4+1) 0.66 µMFoamy macrophages (normoxic regrowth)
In Vivo Efficacy

Due to metabolic instability and high intrinsic clearance observed in preclinical species, a long-acting injectable (LAI) formulation was developed to achieve sustained in vivo exposure. Efficacy studies were conducted in mouse models of both acute and chronic TB infection.

Animal Model Dosing Regimen Outcome Reference
Acute Infection (BALB/c Mice)1500 mg/kg LAI, single doseSignificant reduction in lung CFU
Acute Infection (BALB/c Mice)1500 mg/kg LAI, two doses (weekly)1.8 log reduction in lung CFU vs. vehicle
Chronic Infection (BALB/c Mice)1500 mg/kg LAI, weekly for 8 weeks0.5 log reduction in lung CFU vs. vehicle

Experimental Protocols

Whole-Cell Phenotypic Screening Workflow

The discovery of this compound originated from a whole-cell screen designed to identify compounds with anti-mycobacterial activity.

Whole_Cell_Screening Whole-Cell Phenotypic Screening Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Prioritization cluster_2 Lead Optimization Compound_Library Compound Library Assay_Plates Assay Plates (384-well) Compound_Library->Assay_Plates Mtb_Culture M. tuberculosis Culture Mtb_Culture->Assay_Plates Incubation Incubation Assay_Plates->Incubation Readout Readout (e.g., Resazurin) Incubation->Readout Primary_Hits Primary Hits Readout->Primary_Hits Dose_Response Dose-Response (MIC Determination) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Cytotoxicity Cytotoxicity Assays SAR Structure-Activity Relationship (SAR) Confirmed_Hits->SAR ADME_PK ADME/PK Profiling SAR->ADME_PK Lead_Candidate Lead Candidate (this compound) SAR->Lead_Candidate ADME_PK->SAR

Caption: A generalized workflow for whole-cell phenotypic screening.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: M. tb H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized density.

  • Compound Preparation: this compound is serially diluted in a 96- or 384-well microplate.

  • Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Readout: Bacterial growth is assessed visually or by using a growth indicator such as resazurin. The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of bacterial growth.

Protocol: Intracellular Activity in THP-1 Macrophages

  • Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with M. tb at a specific multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with various concentrations of this compound.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 3-5 days).

  • Lysis and CFU Enumeration: Macrophages are lysed to release intracellular bacteria, and the number of viable bacteria is determined by plating serial dilutions on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFU). The IC50 is calculated as the concentration of the compound that reduces intracellular bacterial growth by 50%.

Target Deconvolution and Resistance Studies

The molecular target of this compound was identified through target deconvolution by resistance mapping. This involved generating and sequencing this compound-resistant mutants of M. tb. These studies revealed that resistance was consistently associated with mutations in the purF gene. One of the identified mutations was I241V in the PurF enzyme.

Pharmacokinetics

Initial ADME (absorption, distribution, metabolism, and excretion) studies revealed that this compound has high intrinsic clearance and is subject to rapid metabolism. This metabolic instability made it unsuitable for oral administration in its initial form. To overcome this limitation and enable in vivo efficacy studies, a long-acting injectable (LAI) aqueous suspension was developed. Subcutaneous administration of the LAI formulation in mice demonstrated sustained systemic exposure for at least four weeks.

Future Directions

This compound represents a promising new chemical entity for the treatment of TB with a novel mechanism of action. While the compound itself is not a clinical candidate due to its metabolic instability, it serves as a valuable tool compound and a proof-of-concept for PurF as a druggable target. Ongoing research is focused on optimizing the metabolic stability of this chemical series to develop an orally bioavailable candidate for clinical development. Furthermore, in vitro and in vivo combination studies have shown that this compound has the potential to be included in future treatment regimens for drug-resistant TB, potentially replacing more toxic or less effective drugs.

Conclusion

The discovery and preclinical development of this compound have validated the de novo purine biosynthesis pathway, and specifically the enzyme PurF, as a promising new target for anti-tuberculosis drug discovery. The potent bactericidal activity of this compound against both replicating and non-replicating M. tb, combined with its novel mechanism of action, underscores the potential of this new therapeutic strategy. Further optimization of this chemical series holds the promise of delivering a new generation of drugs to combat the global threat of tuberculosis.

References

First-in-Class PurF Inhibitor JNJ-6640: A Technical Guide to a Novel Anti-Tuberculosis Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, necessitating the development of novel therapeutics to combat drug-sensitive and drug-resistant strains.[1] JNJ-6640 has emerged as a promising, first-in-class small-molecule inhibitor that targets a previously unexploited metabolic pathway in Mycobacterium tuberculosis (Mtb).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its evaluation. Developed through a collaboration between Janssen and academic partners, this compound selectively inhibits Mtb PurF (amidophosphoribosyltransferase), the first and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway.[2][3]

Mechanism of Action: Targeting Purine Synthesis

This compound exerts its bactericidal effect by disrupting the de novo purine biosynthesis pathway, which is essential for the production of DNA, RNA, and ATP. By specifically inhibiting PurF, this compound effectively starves the bacterium of essential purines, leading to a downstream impact on DNA replication and ultimately, cell death. This novel mechanism of action is highly selective for mycobacterial PurF, with significantly less activity against the human homolog, PPAT. This selectivity is a crucial attribute for a promising drug candidate.

The de novo purine biosynthesis pathway is a fundamental metabolic process in Mtb. The inhibition of PurF by this compound represents a key strategy to disrupt this pathway.

Purine_Biosynthesis_Pathway cluster_purf PurF Inhibition by this compound PRPP PRPP PRA PRA PRPP->PRA Glutamine GAR GAR PRA->GAR Glycine, ATP FGAR FGAR GAR->FGAR Formyl-THF FGAM FGAM FGAR->FGAM Glutamine, ATP AIR AIR FGAM->AIR ATP CAIR CAIR AIR->CAIR CO2 SAICAR SAICAR CAIR->SAICAR Aspartate, ATP AICAR AICAR SAICAR->AICAR FAICAR FAICAR AICAR->FAICAR Formyl-THF IMP IMP FAICAR->IMP PurF PurF (Amidophosphoribosyltransferase) JNJ6640 This compound JNJ6640->PurF Inhibits

Figure 1: Inhibition of the de novo purine biosynthesis pathway by this compound.

Preclinical Efficacy

This compound has demonstrated potent bactericidal activity against M. tuberculosis in a variety of preclinical models, including both replicating and dormant bacteria. This is a significant advantage, as many current TB drugs are less effective against non-replicating bacilli found within granulomas.

In Vitro Activity

This compound exhibits nanomolar inhibitory and bactericidal concentrations against the Mtb H37Rv strain. Its potency is maintained in different media and against intracellular bacteria.

Parameter Value Condition Reference
MIC908.6 nMin vitro against Mtb H37Rv
MBC99.9140 nMin vitro against Mtb H37Rv
MIC9029.1 nMCholesterol medium
IC5026.1 nMIntracellular Mtb in THP-1 macrophages
IC50 (Mtb PurF)1 nMEnzymatic assay
IC50 (Human PPAT)14 µMEnzymatic assay
In Vivo Activity

Proof-of-concept studies in acutely infected mice have demonstrated the in vivo efficacy of this compound. A long-acting injectable formulation was used to overcome the compound's metabolic instability and maintain therapeutic concentrations.

Dose and Administration Animal Model Key Findings Reference
1500 mg/kg, s.c. (long-acting injectable), once weeklyAcutely infected female Balb/cBy miceReduced lung bacterial load, no significant toxicity

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

A standard broth microdilution method is used to determine the MIC90 of this compound against Mtb. The MBC99.9 is subsequently determined from the MIC plates.

MIC_MBC_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_readout Readout prep_bacteria Prepare Mtb H37Rv culture inoculate Inoculate 96-well plates with Mtb and compound dilutions prep_bacteria->inoculate prep_compound Prepare serial dilutions of this compound prep_compound->inoculate incubate Incubate plates at 37°C inoculate->incubate read_mic Determine MIC90 (lowest concentration with 90% growth inhibition) incubate->read_mic plate_mbc Plate aliquots from clear wells onto agar (B569324) plates read_mic->plate_mbc incubate_mbc Incubate agar plates at 37°C plate_mbc->incubate_mbc read_mbc Determine MBC99.9 (lowest concentration killing 99.9% of bacteria) incubate_mbc->read_mbc

Figure 2: Workflow for determining MIC and MBC of this compound.

Protocol:

  • Mycobacterium tuberculosis H37Rv is grown to mid-log phase in appropriate culture medium.

  • This compound is serially diluted in a 96-well plate.

  • The bacterial culture is diluted and added to each well.

  • Plates are incubated for a defined period (e.g., 7-14 days).

  • The MIC90 is determined as the lowest drug concentration that inhibits at least 90% of bacterial growth, often measured by optical density or a viability indicator dye.

  • For MBC determination, aliquots from wells showing no visible growth are plated on solid agar medium.

  • After incubation, the number of colony-forming units (CFUs) is counted to determine the concentration at which 99.9% of the initial inoculum is killed.

Intracellular Activity Assay

The efficacy of this compound against Mtb residing within macrophages is a critical measure of its potential. Evotec's intramacrophage and foamy macrophage assays were utilized in the characterization of this compound.

Intracellular_Assay_Workflow cluster_infection Infection cluster_treatment Treatment cluster_readout Readout culture_cells Culture macrophages (e.g., THP-1) infect_cells Infect macrophages with Mtb culture_cells->infect_cells wash_cells Wash to remove extracellular bacteria infect_cells->wash_cells add_compound Add this compound at various concentrations wash_cells->add_compound incubate Incubate for a specified period add_compound->incubate lyse_cells Lyse macrophages incubate->lyse_cells plate_lysate Plate serial dilutions of lysate on agar lyse_cells->plate_lysate count_cfu Count CFUs to determine intracellular bacterial viability plate_lysate->count_cfu

Figure 3: Workflow for assessing the intracellular activity of this compound.

Protocol:

  • A macrophage cell line (e.g., THP-1) is cultured and differentiated.

  • The macrophages are infected with M. tuberculosis at a specific multiplicity of infection.

  • Extracellular bacteria are removed by washing.

  • This compound at various concentrations is added to the infected cells.

  • After an incubation period, the macrophages are lysed to release the intracellular bacteria.

  • The lysate is serially diluted and plated on solid agar to enumerate CFUs.

  • The IC50 is calculated as the concentration of this compound that reduces intracellular bacterial viability by 50%.

Future Directions and Significance

While this compound itself is not a clinical candidate due to metabolic instability, it serves as a crucial tool compound that validates PurF as a druggable target in M. tuberculosis. The discovery of this compound opens new avenues for developing novel anti-tubercular agents that act via metabolic pathway disruption. Ongoing research is focused on optimizing the metabolic stability of the compound while retaining its potent anti-tubercular activity. Furthermore, this compound shows potential for use in combination therapies, particularly with newer regimens for multidrug-resistant TB, as it does not exhibit cross-resistance with existing drugs. The development of a long-acting injectable formulation also suggests its potential for prophylactic use in high-risk populations. The validation of PurF as a target is a significant step forward in the global fight against tuberculosis.

References

JNJ-6640: A Bactericidal Approach to Targeting De Novo Purine Biosynthesis in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action: Inhibition of PurF

JNJ-6640's primary target is the mycobacterial PurF enzyme, which catalyzes the initial and rate-limiting step in the de novo synthesis of purines. By inhibiting PurF, this compound effectively shuts down the production of essential purine (B94841) nucleotides (adenosine and guanosine), which are critical for DNA replication, RNA transcription, and cellular energy metabolism. This disruption of fundamental cellular processes leads to a potent bactericidal effect against M. tuberculosis. Single-cell microscopy has confirmed that PurF inhibition by this compound has a downstream impact on DNA replication.

dot

Purine_Biosynthesis_Inhibition Mechanism of Action of this compound cluster_pathway De Novo Purine Biosynthesis Pathway in M. tuberculosis PRPP PRPP (Phosphoribosyl Pyrophosphate) PRA PRA (Phosphoribosylamine) PRPP->PRA PurF (Amidophosphoribosyltransferase) IMP IMP (Inosine Monophosphate) PRA->IMP Multiple Steps AMP AMP (Adenosine Monophosphate) IMP->AMP GMP GMP (Guanosine Monophosphate) IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA JNJ6640 This compound JNJ6640->PRPP Inhibits

Caption: Inhibition of the M. tuberculosis de novo purine biosynthesis pathway by this compound.

Quantitative Data: Bactericidal Activity of this compound

This compound exhibits potent bactericidal activity against M. tuberculosis H37Rv. The following tables summarize the key quantitative data obtained from various in vitro and ex vivo assays.

Table 1: In Vitro Activity of this compound against M. tuberculosis H37Rv

ParameterValue (nM)ConditionsReference
MIC90 8.6Standard Broth
MBC99.9 140 ± 63Standard Broth
MIC90 29.1Cholesterol Medium
IC50 26.1Intracellular (THP-1 macrophages)

Table 2: Bactericidal Activity in Foamy Macrophage Assay

ParameterValue (µM)Reference
IC50 (Day 4, hypoxic) 30
IC50 (Day 4+1, normoxic regrowth) 0.66
IC50 Ratio (Bactericidal) 45

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on standard broth microdilution methods for M. tuberculosis.

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills ≥99.9% of the initial bacterial population (MBC).

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microplates

  • Resazurin (B115843) solution

  • Middlebrook 7H10 or 7H11 agar (B569324) plates

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Dilute the culture to a turbidity matching a 0.5 McFarland standard.

    • Further dilute the suspension 1:50 in 7H9 broth to achieve the final inoculum density.

  • MIC Determination (Broth Microdilution):

    • Prepare serial two-fold dilutions of this compound in a 96-well plate containing 7H9 broth.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C for 7 days.

    • After incubation, add resazurin solution to each well and incubate for a further 24-48 hours.

    • The MIC is the lowest concentration of this compound that prevents a color change from blue to pink.

  • MBC Determination:

    • Following MIC determination, plate 100 µL from each well that shows no visible growth onto 7H10 or 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks.

    • The MBC is the lowest concentration of this compound that results in a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

dot

MIC_MBC_Workflow Workflow for MIC and MBC Determination prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound in 96-well Plate serial_dilution->inoculate incubate_mic Incubate at 37°C for 7 Days inoculate->incubate_mic add_resazurin Add Resazurin and Incubate for 24-48h incubate_mic->add_resazurin read_mic Read MIC (Lowest Concentration with no Color Change) add_resazurin->read_mic plate_for_mbc Plate Aliquots from Wells with no Growth onto Agar read_mic->plate_for_mbc incubate_mbc Incubate Agar Plates at 37°C for 3-4 Weeks plate_for_mbc->incubate_mbc read_mbc Read MBC (≥99.9% Killing) incubate_mbc->read_mbc

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Time-Kill Assay

This protocol provides a framework for evaluating the bactericidal kinetics of this compound.

Objective: To assess the rate of killing of M. tuberculosis by this compound over time.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth with supplements

  • This compound at various concentrations (e.g., 1x, 4x, 10x MIC)

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 or 7H11 agar plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv as described in the MIC/MBC protocol.

  • Assay Setup:

    • Inoculate flasks containing 7H9 broth with the bacterial suspension.

    • Add this compound at the desired concentrations. Include a drug-free growth control.

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 2, 4, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each flask.

    • Prepare serial dilutions of the aliquots in sterile saline or PBS.

  • CFU Enumeration:

    • Plate the dilutions onto agar plates.

    • Incubate at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Foamy Macrophage Assay

This assay evaluates the activity of this compound against non-replicating M. tuberculosis in a lipid-loaded macrophage model.

Objective: To determine the bactericidal activity of this compound in an in vitro model that mimics the dormant state of M. tuberculosis.

Procedure:

  • Cell Culture and Infection:

    • Differentiate THP-1 monocytes into macrophages.

    • Infect the macrophages with M. tuberculosis expressing a reporter gene (e.g., LuxABCDE for bioluminescence).

  • Induction of Hypoxia:

    • Incubate the infected macrophages with various concentrations of this compound for 4 days under hypoxic conditions to induce a non-replicating, lipid-loaded "foamy" phenotype.

  • Normoxic Regrowth and Measurement:

    • After the hypoxic incubation, incubate the macrophages in normoxic conditions for 1 day to allow for bacterial regrowth.

    • Measure bacterial viability (e.g., via bioluminescence) before (Day 4) and after (Day 4+1) the normoxic regrowth period.

  • Data Analysis:

    • Determine the IC50 values at both time points.

    • A ratio of IC50 (Day 4) / IC50 (Day 4+1) of >2 is considered indicative of bactericidal activity.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general framework for assessing the in vivo efficacy of this compound.

Objective: To evaluate the ability of this compound to reduce the bacterial load in the lungs of M. tuberculosis-infected mice.

Animal Model:

  • Female BALB/c mice (6-8 weeks old).

Procedure:

  • Infection:

    • Infect mice via the aerosol route with a low dose of M. tuberculosis H37Rv (e.g., ~200 CFU).

  • Treatment:

    • Allow the infection to establish for a defined period (e.g., 7 days).

    • Administer this compound formulated as a long-acting injectable via subcutaneous injection. A reported efficacious dose is 1500 mg/kg, administered once weekly.

    • Include a vehicle control group.

  • Assessment of Bacterial Load:

    • At the end of the treatment period (e.g., 21 days), euthanize the mice.

    • Homogenize the lungs and plate serial dilutions onto agar plates to determine the bacterial CFU.

  • Data Analysis: Compare the lung CFU counts between the this compound-treated and vehicle control groups.

dot

InVivo_Workflow In Vivo Efficacy Workflow infect_mice Infect Mice with M. tuberculosis (Aerosol) establish_infection Allow Infection to Establish (e.g., 7 days) infect_mice->establish_infection treat_mice Treat with this compound (e.g., weekly s.c. injection) establish_infection->treat_mice euthanize Euthanize Mice after Treatment Period treat_mice->euthanize homogenize_lungs Homogenize Lungs euthanize->homogenize_lungs plate_homogenate Plate Serial Dilutions of Lung Homogenate homogenize_lungs->plate_homogenate incubate_plates Incubate Agar Plates plate_homogenate->incubate_plates count_cfu Count CFU to Determine Bacterial Load incubate_plates->count_cfu

References

In Vitro Efficacy of JNJ-6640 Against Mycobacterium tuberculosis H37Rv: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro efficacy of JNJ-6640, a novel first-in-class inhibitor, against the virulent Mycobacterium tuberculosis H37Rv strain. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Findings: Quantitative Efficacy Data

This compound demonstrates potent bactericidal activity against M. tuberculosis H37Rv through the inhibition of the de novo purine (B94841) biosynthesis pathway.[1][2][3] Its efficacy has been quantified through various in vitro assays, the results of which are summarized below.

Efficacy ParameterValue (nM)Assay Condition
MIC₉₀ (Minimum Inhibitory Concentration)8.6Standard Broth Culture
MIC₉₀ (Minimum Inhibitory Concentration)29.1Cholesterol Medium
MBC₉₉.₉ (Minimum Bactericidal Concentration)140Standard Broth Culture
IC₅₀ (Half-maximal Inhibitory Concentration)26.1Intracellular M. tuberculosis in THP-1 Macrophages
IC₅₀ (Half-maximal Inhibitory Concentration)1M. tuberculosis PurF Enzyme Inhibition

Table 1: Summary of In Vitro Efficacy of this compound against M. tuberculosis H37Rv. [1]

Mechanism of Action: Targeting PurF

This compound selectively inhibits the mycobacterial enzyme PurF (amidophosphoribosyltransferase), the first and rate-limiting enzyme in the de novo purine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of purines, which are fundamental building blocks for DNA and RNA. By blocking PurF, this compound effectively starves the bacterium of these essential molecules, leading to a disruption of DNA replication and ultimately, cell death.[1][2][3]

Caption: Mechanism of action of this compound targeting the PurF enzyme.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the efficacy of this compound against M. tuberculosis H37Rv.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

  • Bacterial Strain and Culture Conditions: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.4-0.8).

  • Inoculum Preparation: The bacterial culture is vortexed with sterile glass beads to break up clumps. The turbidity of the suspension is adjusted to a McFarland standard of 1.0 and then diluted 1:50 in fresh Middlebrook 7H9 broth to achieve the final inoculum density.

  • Assay Plate Preparation: this compound is serially diluted in a 96-well microtiter plate containing Middlebrook 7H9 broth.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well. The plate is sealed and incubated at 37°C for 7 days.

  • MIC Determination: After incubation, a resazurin-based solution is added to each well and incubated for an additional 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents the color change of resazurin (B115843) from blue to pink, indicating inhibition of bacterial metabolic activity.

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed as a follow-up to the MIC assay.

  • Subculturing: Aliquots are taken from wells of the MIC plate that show no visible growth (at and above the MIC).

  • Plating: The aliquots are plated onto Middlebrook 7H10 agar (B569324) plates.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks.

  • MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.

Intracellular Efficacy in THP-1 Macrophages (IC₅₀ Determination)

This protocol assesses the activity of this compound against M. tuberculosis residing within macrophages.

  • Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Macrophage Differentiation: THP-1 monocytes are seeded in a 96-well plate and differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Infection: Differentiated macrophages are infected with an opsonized suspension of M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • Drug Treatment: After infection, the cells are washed to remove extracellular bacteria, and fresh media containing serial dilutions of this compound is added.

  • Incubation: The infected and treated cells are incubated at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 3-5 days).

  • IC₅₀ Determination: The intracellular bacterial viability is assessed using a reporter strain (e.g., expressing luciferase or GFP) or by lysing the macrophages and plating for CFU enumeration. The IC₅₀ is the concentration of this compound that reduces the intracellular bacterial growth by 50% compared to untreated controls.

cluster_workflow Intracellular Efficacy Assay Workflow Start Start THP1_Culture Culture THP-1 Monocytes Start->THP1_Culture Differentiation Differentiate with PMA THP1_Culture->Differentiation Infection Infect with M. tuberculosis H37Rv Differentiation->Infection Drug_Treatment Treat with this compound Infection->Drug_Treatment Incubation Incubate (3-5 days) Drug_Treatment->Incubation Lysis_Plating Lyse Macrophages & Plate for CFU Incubation->Lysis_Plating IC50_Determination Determine IC₅₀ Lysis_Plating->IC50_Determination End End IC50_Determination->End

Caption: Workflow for determining the intracellular efficacy of this compound.

PurF Enzymatic Assay (IC₅₀ Determination)

This protocol outlines the principles of determining the direct inhibitory effect of this compound on its molecular target.

  • Enzyme and Substrates: Recombinant M. tuberculosis PurF enzyme is purified. The substrates for the enzymatic reaction, phosphoribosyl pyrophosphate (PRPP) and glutamine, are prepared in a suitable buffer.

  • Assay Reaction: The enzyme, substrates, and varying concentrations of this compound are combined in a microplate.

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period to allow for the enzymatic conversion of substrates to products.

  • Detection: The formation of the product, phosphoribosylamine, or the depletion of a substrate is measured. This can be achieved through various methods, such as coupled enzyme assays that produce a detectable signal (e.g., colorimetric or fluorescent).

  • IC₅₀ Calculation: The rate of the enzymatic reaction is measured at each concentration of this compound. The IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in the enzyme's activity.

Conclusion

This compound is a potent inhibitor of M. tuberculosis H37Rv with a novel mechanism of action targeting the essential de novo purine biosynthesis pathway. Its low nanomolar efficacy in both acellular and intracellular environments highlights its potential as a promising candidate for further development in the fight against tuberculosis. The detailed protocols provided herein offer a foundation for the replication and further investigation of the in vitro anti-tubercular properties of this compound and similar compounds.

References

JNJ-6640: A Novel PurF Inhibitor Targeting Non-Replicating Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical activity of JNJ-6640, a first-in-class inhibitor of PurF, against dormant or non-replicating Mycobacterium tuberculosis (Mtb). This compound's unique mechanism of action, targeting the de novo purine (B94841) biosynthesis pathway, presents a promising strategy for tackling persistent TB infections.[1][2][3][4] This document details the experimental methodologies used to evaluate its efficacy in various in vitro models of dormancy and presents the corresponding quantitative data.

Core Mechanism of Action

This compound selectively inhibits the Mycobacterium tuberculosis enzyme PurF (amidophosphoribosyltransferase), which is crucial for the de novo synthesis of purines.[1][2] This blockade of a key metabolic pathway disrupts DNA replication and leads to bactericidal activity against both actively replicating and dormant Mtb.[2][5][6] A significant advantage of targeting PurF is that the low levels of nucleobases in lung tissue are insufficient for the bacteria to salvage, overcoming potential resistance mechanisms.[2][4]

Activity Against Non-Replicating M. tuberculosis

This compound has demonstrated significant bactericidal activity in various established in vitro models that simulate the dormant state of Mtb. These models mimic the stressful conditions encountered by the bacteria within a human host, such as nutrient deprivation, hypoxia, and the intracellular environment of macrophages.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative activity of this compound against M. tuberculosis H37Rv under different conditions.

Table 1: In Vitro Inhibitory and Bactericidal Activity of this compound

ParameterConditionValue
MIC⁹⁰Standard Broth8.6 nM
MBC⁹⁹.⁹Standard Broth140 nM
MIC⁹⁰Cholesterol Medium29.1 nM
IC⁵⁰Intracellular Mtb (THP-1 macrophages)26.1 nM

Data sourced from MedchemExpress and ResearchGate.[7]

Table 2: Activity of this compound in Foamy Macrophage Assay under Hypoxia

ParameterValue
IC⁵⁰ (Day 4, hypoxic)30 µM
IC⁵⁰ (Day 4 + 1 day normoxic regrowth)0.66 µM
Bactericidality Ratio (IC⁵⁰ Day 4 / IC⁵⁰ Day 4+1)45

A ratio >2 is considered bactericidal. Data sourced from ResearchGate.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Standard Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the potency of this compound against actively replicating M. tuberculosis.

Methodology:

  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol (B35011).

  • This compound is serially diluted in the culture medium in a 96-well plate format.

  • A standardized inoculum of Mtb is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC⁹⁰ is determined as the lowest concentration of this compound that inhibits at least 90% of bacterial growth, typically measured by optical density or a viability stain like resazurin.

  • For MBC⁹⁹.⁹, aliquots from wells with concentrations at and above the MIC are plated on Middlebrook 7H11 agar.

  • The MBC⁹⁹.⁹ is the lowest concentration that results in a 99.9% reduction in colony-forming units (CFU) compared to the initial inoculum.

Activity in Cholesterol Medium

This model assesses the activity of this compound under conditions where cholesterol is the primary carbon source, mimicking a condition Mtb may encounter in vivo.

Methodology:

  • M. tuberculosis H37Rv is adapted to grow in a modified 7H9 broth where glycerol is replaced with cholesterol as the main carbon source.

  • An MIC assay is then performed as described above, using this cholesterol-based medium.

Intracellular Activity in THP-1 Macrophages

This protocol evaluates the ability of this compound to kill Mtb residing within macrophages.

Methodology:

  • THP-1 human monocytic cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • The differentiated macrophages are infected with M. tuberculosis H37Rv at a specific multiplicity of infection (e.g., 1:1 or 10:1).

  • After allowing for phagocytosis, extracellular bacteria are removed by washing.

  • The infected cells are then treated with various concentrations of this compound.

  • After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release the intracellular bacteria.

  • The number of viable bacteria is quantified by plating for CFU.

  • The IC⁵⁰ is calculated as the concentration of this compound that reduces the intracellular bacterial load by 50%.

Foamy Macrophage Assay under Hypoxia

This model simulates the lipid-loaded, hypoxic environment of a granuloma to assess activity against non-replicating, persistent Mtb.

Methodology:

  • THP-1 cells are differentiated into macrophages.

  • The macrophages are infected with a bioluminescent strain of M. tuberculosis (expressing LuxABCDE).

  • Infected cells are treated with different concentrations of this compound.

  • The treated, infected macrophages are incubated under hypoxic conditions (e.g., 1-5% O₂) for 4 days.

  • After the hypoxic incubation, the cells are returned to normoxic conditions for 24 hours to allow for bacterial regrowth.

  • Bacterial viability is measured by luminescence at the end of the hypoxic period (Day 4) and after the normoxic regrowth (Day 4+1).

  • IC⁵⁰ values are determined for both time points, and a bactericidality ratio is calculated.

Visualizations

Signaling Pathway: this compound Mechanism of Action

G cluster_Mtb Mycobacterium tuberculosis PRPP 5-Phosphoribosyl- 1-pyrophosphate (PRPP) PurF PurF (Amidophosphoribosyltransferase) PRPP->PurF Glutamine PRA 5-Phosphoribosyl- 1-amine (PRA) Purine_Synthesis De Novo Purine Biosynthesis Pathway PRA->Purine_Synthesis PurF->PRA Glutamate DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA JNJ6640 This compound JNJ6640->PurF Inhibition G cluster_workflow Foamy Macrophage Assay Workflow A Differentiate THP-1 Cells B Infect with Bioluminescent Mtb A->B C Treat with This compound B->C D Incubate under Hypoxia (4 days) C->D E Measure Luminescence (IC50 - Day 4) D->E F Return to Normoxia (1 day regrowth) D->F H Calculate Bactericidality Ratio E->H G Measure Luminescence (IC50 - Day 4+1) F->G G->H

References

Preclinical Data Package for JNJ-77066640: A PurF Inhibitor for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for JNJ-77066640, a novel, potent, and selective inhibitor of Mycobacterium tuberculosis PurF (amidophosphoribosyltransferase). JNJ-77066640 represents a first-in-class antibacterial agent targeting the de novo purine (B94841) biosynthesis pathway, a previously unexplored therapeutic strategy for tuberculosis (TB). While its metabolic instability precludes its development as a clinical candidate, JNJ-77066640 serves as a valuable tool compound for understanding the therapeutic potential of this novel mechanism of action against drug-resistant TB.

Executive Summary

JNJ-77066640 emerged from a phenotypic screening campaign and subsequent target deconvolution, which identified its selective inhibition of PurF, the enzyme catalyzing the first committed step in de novo purine synthesis in M. tuberculosis. This inhibition leads to purine starvation, disrupting DNA replication and ultimately resulting in bactericidal activity. The compound demonstrates potent in vitro activity against drug-sensitive and drug-resistant strains of M. tuberculosis and efficacy in a murine model of TB infection. Its key liability is metabolic instability, which has halted its progression towards clinical development. This document summarizes the available preclinical data, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized in its evaluation.

Data Presentation

Table 1: In Vitro Activity of JNJ-77066640 against Mycobacterium tuberculosis
ParameterValue (nM)Cell System
MIC₉₀8.6M. tuberculosis H37Rv
MBC₉₉.₉140M. tuberculosis H37Rv
Table 2: In Vivo Efficacy of JNJ-77066640 in a Murine Model of Tuberculosis
Animal ModelDosing RegimenOutcome
BALB/c miceNot explicitly stated, but described as a long-acting injectable formulationDemonstrated efficacy in a mouse model of TB infection

Mechanism of Action: Inhibition of Purine Biosynthesis

JNJ-77066640 exerts its bactericidal effect by selectively inhibiting the M. tuberculosis enzyme PurF (amidophosphoribosyltransferase). This enzyme is critical for the de novo synthesis of purines, which are essential building blocks for DNA and RNA. By blocking PurF, JNJ-77066640 effectively starves the bacteria of these essential molecules, leading to a cessation of DNA replication and cell death. The selectivity for the mycobacterial enzyme over its human homolog contributes to its targeted antibacterial effect.

purine_biosynthesis_pathway PRPP PRPP (Phosphoribosyl pyrophosphate) PurF PurF (Amidophosphoribosyltransferase) PRPP->PurF Glutamine Glutamine Glutamine->PurF PRA PRA (Phosphoribosylamine) IMP IMP (Inosine monophosphate) PRA->IMP Multiple Steps AMP AMP (Adenosine monophosphate) IMP->AMP GMP GMP (Guanosine monophosphate) IMP->GMP Purine_Nucleotides Purine Nucleotides (for DNA/RNA synthesis) AMP->Purine_Nucleotides GMP->Purine_Nucleotides JNJ_6640 JNJ-77066640 JNJ_6640->PurF Inhibition PurF->PRA Glutamate

Figure 1. Inhibition of the de novo purine biosynthesis pathway in M. tuberculosis by JNJ-77066640.

Experimental Protocols

In Vitro Activity Assays

Minimum Inhibitory Concentration (MIC) Assay: The MIC of JNJ-77066640 against M. tuberculosis H37Rv was determined using the broth microdilution method. A standardized inoculum of the bacteria was added to 96-well plates containing serial dilutions of the compound in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The plates were incubated at 37°C for a defined period, after which bacterial growth was assessed visually or by measuring optical density. The MIC₉₀ was defined as the lowest concentration of the compound that inhibited at least 90% of bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay: Following the MIC determination, an aliquot from the wells showing no visible growth was plated onto Middlebrook 7H11 agar (B569324) plates. The plates were incubated at 37°C until colonies were visible in the drug-free control. The MBC₉₉.₉ was determined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

experimental_workflow_in_vitro cluster_mic MIC Determination cluster_mbc MBC Determination MIC_prep Prepare serial dilutions of JNJ-77066640 MIC_inoc Inoculate with M. tuberculosis MIC_prep->MIC_inoc MIC_inc Incubate at 37°C MIC_inoc->MIC_inc MIC_read Read MIC₉₀ MIC_inc->MIC_read MBC_plate Plate from clear wells of MIC assay MIC_read->MBC_plate Transfer MBC_inc Incubate agar plates at 37°C MBC_plate->MBC_inc MBC_count Count colony-forming units (CFU) MBC_inc->MBC_count MBC_calc Calculate MBC₉₉.₉ MBC_count->MBC_calc

Figure 2. Experimental workflow for in vitro activity testing of JNJ-77066640.

In Vivo Efficacy Study

Murine Model of Tuberculosis Infection: The in vivo efficacy of JNJ-77066640 was evaluated in a BALB/c mouse model of chronic tuberculosis infection. Mice were infected via the aerosol route with a low dose of M. tuberculosis H37Rv. After the establishment of a chronic infection, mice were treated with JNJ-77066640, which was formulated as a long-acting injectable. The primary endpoint of the study was the reduction in bacterial burden in the lungs and spleen of treated mice compared to a vehicle-treated control group.

Pharmacokinetics and Metabolic Stability

Detailed pharmacokinetic parameters for JNJ-77066640 in preclinical species are not publicly available. However, the compound has been consistently described as having metabolic instability. This characteristic is the primary reason for its discontinuation as a clinical candidate. It is presumed that the compound undergoes rapid metabolism in vivo, leading to insufficient exposure to exert a sustained therapeutic effect with a conventional dosing regimen. The development of a long-acting injectable formulation for the in vivo studies was likely a strategy to overcome this limitation for proof-of-concept experiments. Further studies would be required to fully characterize the pharmacokinetic profile and metabolic pathways of JNJ-77066640.

Conclusion and Future Directions

JNJ-77066640 is a pioneering tool compound that has validated the de novo purine biosynthesis pathway as a promising target for the development of new anti-tuberculosis agents. Its potent and selective inhibition of M. tuberculosis PurF provides a clear mechanism of action with bactericidal activity against both drug-sensitive and drug-resistant strains. While the metabolic instability of JNJ-77066640 prevents its own clinical development, it lays the groundwork for future drug discovery efforts. The key challenge for developing clinically viable PurF inhibitors will be to identify new chemical scaffolds that retain the potent on-target activity of JNJ-77066640 while possessing improved metabolic stability and pharmacokinetic properties suitable for oral administration in a combination therapy regimen for tuberculosis. The preclinical data package for JNJ-77066640 serves as a critical reference point for these future endeavors.

The Impact of JNJ-6640 on Mycobacterial DNA Replication: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-6640, a novel first-in-class inhibitor of mycobacterial DNA replication. This compound demonstrates potent bactericidal activity against Mycobacterium tuberculosis through a novel mechanism of action, offering a promising new strategy in the fight against tuberculosis, including drug-resistant strains. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism and experimental evaluation.

Core Mechanism of Action

This compound targets PurF, the first enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis.[1] Purines are essential building blocks for DNA and RNA, and their synthesis is critical for bacterial replication and survival.[1] By selectively inhibiting mycobacterial PurF, this compound effectively starves the bacterium of these essential precursors, leading to a downstream disruption of DNA replication and ultimately, cell death.[1][2] This targeted approach has shown efficacy against both actively replicating and dormant TB populations.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the potent activity of this compound against Mycobacterium tuberculosis.

ParameterValueConditionSource
MIC⁹⁰ 8.6 nMM. tuberculosis H37Rv
MBC⁹⁹.⁹ 140 ± 63 nMM. tuberculosis H37Rv
MIC⁹⁰ 328 nMM. tuberculosis (JNJ-7310, racemic precursor)
MIC⁹⁰ 110 nMM. tuberculosis (JNJ-0986, active enantiomer of precursor)

Table 1: In Vitro Activity of this compound and Precursors against M. tuberculosis

ParameterValueCell Line/ModelSource
Activity Prevention of intracellular bacterial expansionTHP-1 Macrophages
Efficacy Significant reduction in lung bacterial burdenAcutely infected BALB/c mice

Table 2: Intracellular and In Vivo Activity of this compound

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G JNJ6640 This compound PurF Mycobacterial PurF (Amidophosphoribosyltransferase) JNJ6640->PurF Inhibition DeNovo De Novo Purine Biosynthesis Pathway Purines Purine Nucleotides (e.g., ATP, GTP) DeNovo->Purines Blocked Synthesis DNA_Rep DNA Replication Purines->DNA_Rep Depletion of precursors CellDeath Bacterial Cell Death DNA_Rep->CellDeath Arrest leads to

Mechanism of Action of this compound

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Intracellular Intracellular Activity (THP-1 Macrophage Model) MBC->Intracellular MouseModel Mouse Model of TB (Aerosol Infection) Intracellular->MouseModel Treatment This compound Administration MouseModel->Treatment CFU CFU Enumeration (Lungs and Spleen) Treatment->CFU Screening Whole-Cell Phenotypic Screening Hit Hit Identification (JNJ-7310) Screening->Hit Lead Lead Optimization (this compound) Hit->Lead Lead->MIC

Experimental Workflow for this compound Evaluation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standardized protocols for the evaluation of anti-tuberculosis compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the EUCAST reference method for MIC determination in Mycobacterium tuberculosis complex.

  • Medium and Reagents:

    • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

    • This compound stock solution of known concentration.

    • Sterile 96-well U-shaped microtiter plates.

    • Sterile water, glass beads.

  • Inoculum Preparation:

    • Harvest M. tuberculosis colonies and suspend in sterile water with glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension to achieve an inoculum of approximately 10⁵ CFU/mL.

  • Assay Procedure:

    • Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plate.

    • Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control and a sterile control.

    • Seal the plates and incubate at 37°C.

    • Read the plates visually using an inverted mirror when the 1:100 diluted growth control shows visible growth.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. tuberculosis.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined following the MIC assay to assess the bactericidal activity of the compound.

  • Procedure:

    • From the wells of the completed MIC assay showing no visible growth, aspirate a defined volume (e.g., 10 µL).

    • Plate the aspirated volume onto solid agar (B569324) medium (e.g., Middlebrook 7H10 or 7H11) that does not contain any drug.

    • Incubate the agar plates at 37°C for 3-4 weeks, or until colonies are visible in the control plates.

    • The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Intracellular Activity in THP-1 Macrophage Model

This assay evaluates the efficacy of this compound against M. tuberculosis residing within host macrophages.

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Seed THP-1 cells into 96-well plates and differentiate into macrophage-like cells by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) and incubating for 24-48 hours.

  • Infection and Treatment:

    • Wash the differentiated THP-1 cells to remove PMA.

    • Infect the macrophage monolayer with an opsonized suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

    • Allow phagocytosis to occur, then wash the cells to remove extracellular bacteria.

    • Add fresh culture medium containing serial dilutions of this compound to the infected cells.

    • Incubate the plates for a defined period (e.g., 3-5 days).

  • Assessment of Bacterial Viability:

    • Lyse the macrophages to release the intracellular bacteria.

    • Determine the number of viable bacteria by plating serial dilutions of the lysate on solid agar and counting colony-forming units (CFU).

    • Alternatively, use reporter strains of M. tuberculosis (e.g., expressing luciferase or a fluorescent protein) to quantify bacterial load.

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines a common approach for assessing the in vivo efficacy of anti-tuberculosis compounds.

  • Animal Model and Infection:

    • Use a susceptible mouse strain, such as BALB/c.

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

    • Allow the infection to establish over a period of weeks to create a chronic infection model.

  • Drug Administration:

    • Administer this compound to groups of infected mice. The route of administration (e.g., oral gavage, subcutaneous injection) and dosing regimen will depend on the pharmacokinetic properties of the compound. For this compound, a long-acting injectable formulation has been used.

    • Include a vehicle control group and potentially a positive control group treated with a standard-of-care anti-tuberculosis drug.

  • Efficacy Evaluation:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in a suitable buffer.

    • Plate serial dilutions of the tissue homogenates onto solid agar medium.

    • Incubate the plates for 3-4 weeks and enumerate the CFU to determine the bacterial burden in each organ.

    • Efficacy is determined by the reduction in log10 CFU in the organs of treated mice compared to the vehicle control group.

References

The Structural-Activity Relationship of JNJ-6640: A Novel Antitubercular Agent Targeting Purine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

JNJ-6640 has emerged as a potent and promising first-in-class inhibitor of Mycobacterium tuberculosis (Mtb) PurF, the initial and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3][4] This novel mechanism of action, which disrupts DNA replication, offers a new strategy in the fight against tuberculosis, including drug-resistant strains.[2][4] This technical guide provides a comprehensive overview of the structural-activity relationship (SAR) of this compound and its analogues, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.

Quantitative Analysis of this compound and its Analogues

The development of this compound involved a systematic evolution from an initial hit compound, JNJ-7310.[5][6] The following table summarizes the key quantitative data for this compound and its precursors, highlighting the structural modifications that led to enhanced antimycobacterial potency.

CompoundStructureModification from PrecursorMIC90 against M. tuberculosis (nM)PurF IC50 (nM)Human PPAT IC50 (µM)
JNJ-7310 Hit Compound>50,000--
JNJ-6627 Introduction of a pyrrolidine (B122466) core and modification of the pyrazole (B372694) substituent---
This compound Stereospecific optimization (S*-enantiomer) and modification of the amine linker8.6114

Key Observations from SAR Studies:

  • The introduction of the pyrrolidine core was a critical step in improving the activity from the initial hit compound.[2]

  • Stereochemistry plays a crucial role in the activity of this series, with the S*-enantiomer (this compound) demonstrating significantly higher potency.[5][6]

  • Modifications to the amine linker between the pyrimidine (B1678525) and pyrazole rings also contributed to the enhanced activity of this compound.[7]

Mechanism of Action: Inhibition of Purine Biosynthesis

This compound exerts its bactericidal effect by selectively inhibiting the Mtb PurF enzyme, which is responsible for the conversion of phosphoribosyl pyrophosphate (PRPP) to 5-phospho-β-D-ribosylamine (PRA). This blockade of the de novo purine biosynthesis pathway leads to purine starvation, thereby inhibiting DNA and RNA synthesis and ultimately causing bacterial cell death.[2][3][8]

Purine_Biosynthesis_Inhibition PRPP Phosphoribosyl Pyrophosphate (PRPP) PurF PurF Enzyme PRPP->PurF Substrate PRA 5-Phospho-β-D-ribosylamine (PRA) Purine_Synthesis De Novo Purine Biosynthesis PRA->Purine_Synthesis DNA_RNA DNA & RNA Synthesis Purine_Synthesis->DNA_RNA Mtb_Growth M. tuberculosis Growth & Survival DNA_RNA->Mtb_Growth JNJ6640 This compound JNJ6640->PurF Inhibits PurF->PRA Product

Inhibition of the De Novo Purine Biosynthesis Pathway by this compound.

Experimental Protocols

The characterization of this compound and its analogues involved a series of key in vitro and in vivo experiments. The following sections provide detailed methodologies for these assays.

Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay

This assay is fundamental for determining the minimum inhibitory concentration (MIC) of the compounds.

MIC_Workflow Start Start: Prepare M. tuberculosis Culture Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculate Inoculate Microplates with M. tuberculosis and Compound Dilutions Start->Inoculate Prepare_Compounds->Inoculate Incubate Incubate Plates under Appropriate Conditions Inoculate->Incubate Read_Results Measure Bacterial Growth (e.g., OD600 or Resazurin (B115843) Assay) Incubate->Read_Results Determine_MIC Determine MIC90 (Lowest Concentration Inhibiting 90% of Growth) Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted in 7H9 broth in 96-well microplates.

  • Inoculation: The bacterial culture is diluted to a standardized optical density (OD600) and added to the wells of the microplates containing the compound dilutions.

  • Incubation: Plates are incubated at 37°C for 7-14 days.

  • Growth Measurement: Bacterial growth is assessed by measuring the OD600 or by adding a growth indicator such as resazurin and measuring fluorescence.

  • MIC Determination: The MIC90 is defined as the lowest concentration of the compound that inhibits at least 90% of the bacterial growth compared to the DMSO control.

PurF Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory activity of the compounds against the target enzyme.

Methodology:

  • Recombinant PurF Expression and Purification: The gene encoding M. tuberculosis PurF is cloned and expressed in E. coli. The recombinant protein is then purified using affinity chromatography.

  • Assay Reaction: The enzymatic reaction is performed in a buffer containing PRPP, glutamine, and ATP. The reaction is initiated by the addition of the purified PurF enzyme.

  • Compound Addition: Test compounds at various concentrations are pre-incubated with the enzyme before the addition of the substrates.

  • Detection of Product Formation: The formation of the product, PRA, or the consumption of a substrate is monitored over time. This can be done using a variety of methods, such as a coupled enzyme assay where the product of the PurF reaction is used by a subsequent enzyme to produce a detectable signal (e.g., a change in absorbance or fluorescence).

  • IC50 Determination: The concentration of the compound that results in 50% inhibition of the enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable model.

Intramacrophage Activity Assay

This ex vivo assay evaluates the ability of the compounds to kill M. tuberculosis residing within macrophages, which is more physiologically relevant to human infection.[4]

Macrophage_Assay_Workflow Start Start: Culture Macrophages (e.g., THP-1) Infect Infect Macrophages with M. tuberculosis Start->Infect Add_Compounds Add Test Compounds at Various Concentrations Infect->Add_Compounds Incubate Incubate for a Defined Period Add_Compounds->Incubate Lyse Lyse Macrophages to Release Intracellular Bacteria Incubate->Lyse Plate Plate Lysates on Agar (B569324) and Count Colony Forming Units (CFU) Lyse->Plate Determine_IC50 Determine IC50 (Concentration for 50% Reduction in CFU) Plate->Determine_IC50 End End Determine_IC50->End

Workflow for Intramacrophage Activity Assay.

Methodology:

  • Macrophage Culture: A human monocyte cell line, such as THP-1, is differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI). Extracellular bacteria are removed by washing.

  • Compound Treatment: The infected macrophages are treated with serial dilutions of the test compounds.

  • Incubation: The treated cells are incubated for a period of 4 to 7 days to allow for bacterial replication within the macrophages and for the compound to exert its effect.

  • Cell Lysis and CFU Enumeration: At the end of the incubation period, the macrophages are lysed with a gentle detergent to release the intracellular bacteria. The lysate is then serially diluted and plated on Middlebrook 7H11 agar plates. After incubation, the number of colony-forming units (CFU) is counted.

  • IC50 Calculation: The intracellular IC50 is determined as the compound concentration that causes a 50% reduction in CFU compared to the untreated control.

Future Directions

While this compound itself is not a clinical candidate due to metabolic instability, it serves as a crucial tool compound and a validated starting point for further drug discovery efforts.[1] Ongoing research is focused on optimizing the metabolic stability of this series while maintaining its potent antimycobacterial activity.[2] The exploration of new analogues of the central pyrrolidine core is a key strategy in the development of future clinical candidates targeting the de novo purine biosynthesis pathway.[2]

References

Methodological & Application

Application Notes and Protocols for JNJ-6640 in a Murine Model of Tuberculosis Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of novel therapeutics.[1][2] JNJ-6640 is a first-in-class small-molecule inhibitor that targets PurF, the initial and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway of Mtb.[1][3][4] This pathway is crucial for the synthesis of DNA and RNA, and its inhibition leads to bactericidal activity against Mtb, including drug-resistant strains.[3][4] this compound has demonstrated potent nanomolar bactericidal activity in vitro and efficacy in in vivo murine models of tuberculosis.[1][4][5] These application notes provide detailed protocols for the evaluation of this compound in a mouse model of tuberculosis infection.

Mechanism of Action of this compound

This compound selectively inhibits the Mtb PurF enzyme, which is a key component of the de novo purine biosynthesis pathway.[3][6] This inhibition disrupts the production of essential purines, which are vital for DNA replication and other fundamental cellular processes in Mycobacterium tuberculosis.[3][4] Studies have shown that the levels of nucleobases in lung tissue are insufficient to rescue the bacterium from the effects of PurF inhibition, validating this pathway as a viable drug target.[1][4]

cluster_Mtb Mycobacterium tuberculosis PRPP PRPP PurF PurF PRPP->PurF PRA PRA Purine_synthesis De Novo Purine Biosynthesis PRA->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Replication Bacterial Replication DNA_RNA->Replication Bactericidal Effect Bactericidal Effect Replication->Bactericidal Effect PurF->PRA JNJ6640 This compound JNJ6640->PurF Inhibition

Mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound
ParameterValueReference
MIC90 against Mtb H37Rv8.6 nM[5]
MBC99.9 against Mtb H37Rv140 nM[5]
IC50 in THP-1 macrophages26.1 nM[5]
In Vivo Efficacy of this compound in an Acute Murine TB Model
Mouse StrainInfection RouteInoculum SizeTreatmentDosing RegimenDurationOutcomeReference
BALB/cBy (female)Aerosol~200 CFUThis compound (Long-acting injectable)1500 mg/kg, s.c., once weekly2 weeks (2 doses)~1.8 log10 CFU reduction in lungs vs. vehicle[5][7]
BALB/cBy (female)Aerosol~200 CFUVehicle Controls.c., once weekly2 weeks-[7]
BALB/cBy (female)Aerosol~200 CFUBedaquiline25 mg/kg, oralDailySignificant CFU reduction[7]

Experimental Protocols

Protocol 1: Preparation of Mycobacterium tuberculosis Inoculum

This protocol describes the preparation of a standardized Mtb inoculum for aerosol infection of mice.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile 50 ml conical tubes

  • Spectrophotometer

  • Biosafety cabinet (Class II or III)

  • Incubator at 37°C

Procedure:

  • In a biosafety cabinet, inoculate 10 ml of 7H9 broth with a frozen stock of Mtb H37Rv.

  • Incubate the culture at 37°C with gentle shaking until it reaches mid-log phase (OD600 of 0.6-0.8).

  • Transfer the culture to a sterile 50 ml conical tube and centrifuge at 3000 x g for 10 minutes.

  • Carefully discard the supernatant and resuspend the bacterial pellet in 10 ml of sterile PBS with 0.05% Tween 80.

  • Repeat the centrifugation and washing step twice.

  • After the final wash, resuspend the pellet in sterile PBS with 0.05% Tween 80.

  • Break up any bacterial clumps by sonicating the suspension for 1 minute in a water bath sonicator.

  • Adjust the concentration of the bacterial suspension with PBS-Tween 80 to the desired concentration for infection (e.g., 1 x 10^7 CFU/ml for a target deposition of ~100-200 CFU in the lungs). The exact concentration should be determined empirically for the specific aerosol exposure system used.

  • Verify the final concentration by plating serial dilutions on Middlebrook 7H11 agar (B569324) plates and incubating at 37°C for 3-4 weeks to enumerate colony-forming units (CFU).

Protocol 2: Aerosol Infection of Mice with Mycobacterium tuberculosis

This protocol outlines the procedure for infecting mice with Mtb via the aerosol route to establish a pulmonary infection.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure system)

  • Prepared Mtb inoculum

  • Animal biosafety level 3 (ABSL-3) facility

Procedure:

  • Calibrate the aerosol exposure system to deliver the target dose of Mtb to the lungs of the mice. This is typically done in preliminary experiments using a non-pathogenic mycobacterial species or by sampling the aerosol.

  • Place the mice in the restraining tubes of the aerosol exposure chamber.

  • Load the nebulizer of the aerosol system with the prepared Mtb inoculum.

  • Run the aerosolization cycle according to the manufacturer's instructions to deliver the desired inoculum. A typical run might involve a 15-minute exposure to the aerosolized bacteria.

  • After the exposure, allow the aerosol to settle and the chamber to be purged with fresh air before removing the mice.

  • Return the infected mice to their cages within the ABSL-3 facility.

  • On the day after infection (Day 1), euthanize a subset of mice (3-4) to determine the initial bacterial load in the lungs by CFU enumeration (as described in Protocol 4) to confirm successful infection.

cluster_workflow In Vivo Efficacy Workflow A Prepare Mtb Inoculum B Aerosol Infection of Mice A->B C Initiate this compound Treatment B->C D Monitor Mice (Weight, Clinical Signs) C->D E Euthanize Mice at Endpoint D->E F Harvest Lungs E->F G Homogenize Lungs F->G H Plate Serial Dilutions G->H I Incubate Plates H->I J Enumerate CFU I->J K Data Analysis J->K

Experimental workflow for in vivo efficacy testing.
Protocol 3: Preparation and Administration of Long-Acting Injectable this compound

This protocol provides a general method for preparing a long-acting injectable (LAI) formulation for preclinical studies, as the specific formulation for this compound is proprietary. A common approach for poorly soluble compounds is a nanosuspension.

Materials:

  • This compound compound

  • Sterile vehicle (e.g., an aqueous solution containing stabilizers like polysorbate 80 and a viscosity-enhancing agent like carboxymethyl cellulose)

  • Sterile milling equipment (e.g., ball mill) or high-pressure homogenizer

  • Sterile syringes and needles (e.g., 27-gauge)

Procedure:

  • In a sterile environment, create a nanosuspension of this compound by wet milling or high-pressure homogenization in the sterile vehicle. The target particle size should be in the nanometer range to ensure slow dissolution and prolonged release.

  • The final concentration of this compound in the suspension should be calculated to deliver the desired dose (e.g., 1500 mg/kg) in a reasonable injection volume for a mouse (e.g., 100-200 µl).

  • Prior to administration, ensure the nanosuspension is well-mixed by gentle agitation.

  • Administer the LAI formulation of this compound to the infected mice via subcutaneous (s.c.) injection in the scruff of the neck.

  • The dosing schedule should follow the experimental design, for example, once weekly for two weeks.[7]

Protocol 4: Determination of Bacterial Load (CFU) in Mouse Lungs

This protocol details the procedure for quantifying the number of viable Mtb in the lungs of infected and treated mice.

Materials:

  • Infected and treated mice

  • Sterile dissecting tools

  • Sterile 2 ml screw-cap tubes containing sterile PBS and grinding beads

  • Tissue homogenizer (e.g., Bead Beater)

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Sterile PBS with 0.05% Tween 80 for serial dilutions

  • Incubator at 37°C

Procedure:

  • At the designated experimental endpoint, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Aseptically remove the lungs and place them in a sterile 2 ml screw-cap tube containing 1 ml of sterile PBS and grinding beads.

  • Homogenize the lung tissue using a tissue homogenizer until a uniform suspension is achieved.

  • Prepare 10-fold serial dilutions of the lung homogenate in sterile PBS with 0.05% Tween 80.

  • Plate 100 µl of the appropriate dilutions onto 7H11 agar plates in triplicate.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colonies on the plates and calculate the number of CFU per lung. The results are typically expressed as log10 CFU per lung.

Safety Precautions

All work with Mycobacterium tuberculosis must be conducted in a BSL-3/ABSL-3 facility by trained personnel. Appropriate personal protective equipment (PPE), including respirators, must be worn at all times. All materials and waste contaminated with Mtb must be decontaminated according to institutional biosafety guidelines.

References

Application Notes and Protocols for JNJ-6640 Susceptibility Testing in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB) remains a significant global health threat, claiming over 1.5 million lives annually.[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel therapeutics with new mechanisms of action. JNJ-6640 is a first-in-class small-molecule inhibitor that represents a promising new strategy in the fight against TB.[1][2] It targets PurF, the initial and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway, which is essential for DNA and RNA synthesis and cellular energy metabolism.[1][3][4] By inhibiting PurF, this compound effectively blocks DNA replication, leading to bactericidal activity against both drug-sensitive and drug-resistant Mtb strains.[1][5] This document provides detailed protocols for determining the susceptibility of M. tuberculosis to this compound.

Mechanism of Action of this compound

This compound selectively inhibits the Mtb PurF enzyme, which is an amidophosphoribosyltransferase.[3] This enzyme catalyzes the first committed step in the de novo purine biosynthesis pathway. Inhibition of PurF depletes the bacterial cell of essential purine nucleotides (adenosine and guanosine), which are critical for DNA and RNA synthesis, as well as for the production of ATP and GTP.[4] While Mtb possesses a purine salvage pathway, studies have shown that the levels of purines in the lung are insufficient to rescue the bacteria from PurF inhibition, validating it as a viable drug target.[4][5] The disruption of DNA replication has been confirmed through single-cell microscopy.[5]

G Mechanism of Action of this compound cluster_pathway De Novo Purine Biosynthesis Pathway PRPP PRPP PRA PRA PRPP->PRA PurF Purine_Nucleotides Purine Nucleotides (ATP, GTP) PRA->Purine_Nucleotides Multiple Steps DNA_RNA DNA & RNA Synthesis Purine_Nucleotides->DNA_RNA Bacterial_Growth Bacterial Growth & Survival DNA_RNA->Bacterial_Growth JNJ_6640 This compound JNJ_6640->Inhibition Inhibition->PRA Inhibition

Caption: Mechanism of this compound targeting the PurF enzyme.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound against M. tuberculosis.

ParameterValueConditionsReference
MIC90 8.6 nMM. tuberculosis H37Rv[6]
MIC90 29.1 nMCholesterol Medium[6]
MBC99.9 140 nMM. tuberculosis H37Rv[6]
IC50 26.1 nMIntracellular Mtb in THP-1 macrophages[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on established methods for MIC determination in M. tuberculosis, such as those recommended by EUCAST and CLSI.[7]

1. Materials:

  • M. tuberculosis isolates (test strains and H37Rv reference strain)
  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol[7]
  • This compound stock solution (e.g., 1 mg/mL in DMSO)
  • Sterile 96-well microtiter plates
  • Sterile saline or phosphate-buffered saline (PBS) with 0.05% Tween 80
  • McFarland 1.0 standard
  • Resazurin (B115843) sodium salt solution (0.02% w/v in sterile water) or other viability indicators like MTT.
  • Incubator at 37°C

2. Preparation of this compound Dilutions: a. Prepare a series of two-fold dilutions of this compound in Middlebrook 7H9 broth in the 96-well plates. A suggested starting range, based on the known MIC, would be from 0.1 nM to 100 nM. b. Include a drug-free control well (broth only) and a positive growth control well for each isolate.

3. Inoculum Preparation: a. Grow M. tuberculosis strains in Middlebrook 7H9 broth until the mid-log phase. b. Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard. c. Dilute the adjusted suspension 1:25 in Middlebrook 7H9 broth.[8]

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions and controls. b. Seal the plates and incubate at 37°C.

5. Reading and Interpretation of Results: a. After 7-14 days of incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours. b. A color change from blue to pink indicates bacterial growth. c. The MIC is defined as the lowest concentration of this compound that prevents a color change (i.e., inhibits visible growth).

G Broth Microdilution MIC Assay Workflow start Start prep_drug Prepare this compound Dilutions in 96-well Plate start->prep_drug prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 1.0) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 7-14 Days inoculate->incubate add_indicator Add Resazurin Indicator incubate->add_indicator reincubate Re-incubate for 24-48 Hours add_indicator->reincubate read_results Read Results (Color Change) reincubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Determination of MIC using Agar (B569324) Proportion Method

The agar proportion method is a standard for M. tuberculosis drug susceptibility testing.[9]

1. Materials:

  • M. tuberculosis isolates
  • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC
  • This compound stock solution
  • Sterile saline or PBS with 0.05% Tween 80
  • Sterile loops or spreaders

2. Preparation of Drug-Containing Plates: a. Prepare Middlebrook 7H10/7H11 agar according to the manufacturer's instructions. b. Cool the molten agar to 45-50°C. c. Add the appropriate volume of this compound stock solution to achieve the desired final concentrations in the agar. Suggested concentrations could range from 1 nM to 1 µM. d. Pour the agar into petri dishes and allow them to solidify. e. Prepare a set of drug-free control plates.

3. Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a McFarland 1.0 standard. b. Prepare two dilutions of this suspension: 10-2 and 10-4.

4. Inoculation and Incubation: a. Inoculate the drug-containing and drug-free plates with 100 µL of the 10-2 and 10-4 dilutions. b. Incubate the plates at 37°C in a CO2-permeable bag or a CO2 incubator.

5. Reading and Interpretation of Results: a. Read the plates after 21 days of incubation. b. Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates. c. The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the drug-free control. Resistance is defined as growth on the drug-containing plate that is >1% of the growth on the drug-free control.

G Agar Proportion Method Workflow start Start prep_plates Prepare Agar Plates with and without this compound start->prep_plates prep_inoculum Prepare M. tuberculosis Inoculum and Serial Dilutions start->prep_inoculum inoculate Inoculate Plates with Dilutions prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 21 Days inoculate->incubate count_cfu Count CFUs on All Plates incubate->count_cfu calculate_proportion Calculate Proportion of Resistant Bacteria count_cfu->calculate_proportion determine_mic Determine MIC (>99% Inhibition) calculate_proportion->determine_mic end End determine_mic->end

Caption: Workflow for the agar proportion method.

Quality Control

For all susceptibility testing, it is crucial to include a well-characterized, susceptible reference strain of M. tuberculosis, such as H37Rv (ATCC 27294), in each batch of tests.[10] The results for the reference strain should fall within a pre-determined acceptable range to ensure the validity of the test results for the clinical isolates.

Safety Precautions

All work with M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following appropriate safety protocols. This includes the use of personal protective equipment (PPE), certified biological safety cabinets, and proper waste disposal procedures.

References

Application Notes and Protocols for Long-Acting Injectable Formulation of JNJ-6640 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of a long-acting injectable (LAI) version of JNJ-6640, a novel anti-tuberculosis agent, and its application in preclinical in vivo studies. This compound is a potent inhibitor of PurF, a key enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis (M. tuberculosis).[1][2][3][4][5] Due to its metabolic instability and short half-life, a long-acting injectable formulation is necessary to maintain therapeutic concentrations in vivo for efficacy studies.[6]

Mechanism of Action of this compound

This compound selectively targets and inhibits the PurF enzyme in M. tuberculosis.[1][2][3] This enzyme catalyzes the first committed step in the de novo purine biosynthesis pathway, which is essential for the production of purines, the building blocks of DNA and RNA.[3] By blocking this pathway, this compound disrupts DNA replication and other vital cellular processes, leading to bactericidal activity against M. tuberculosis.[2][7]

cluster_Mtb Mycobacterium tuberculosis PRPP PRPP PurF PurF (Amidophosphoribosyltransferase) PRPP->PurF Glutamine PRA PRA Purine_synthesis De Novo Purine Biosynthesis PRA->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Bacterial_growth Bacterial Growth & Survival DNA_RNA->Bacterial_growth JNJ_6640 This compound JNJ_6640->PurF Inhibition PurF->PRA

Figure 1: this compound Mechanism of Action.

Formulation of this compound Long-Acting Injectable (Aqueous Suspension)

A long-acting injectable formulation of this compound was developed as an aqueous-based suspension to overcome its rapid metabolism and short half-life in vivo.[6] While the precise composition of the formulation used in published studies is not publicly available, a general protocol for developing such a suspension is provided below. This protocol is based on standard pharmaceutical principles for formulating aqueous suspensions for subcutaneous injection.

Principle:

The low aqueous solubility of this compound is leveraged to create a depot at the subcutaneous injection site. The drug slowly dissolves from this depot, providing sustained release into the systemic circulation. The formulation must ensure the physical stability of the suspension and control the particle size of the active pharmaceutical ingredient (API), which is a critical factor in determining the dissolution and release rate.

Materials and Equipment:

  • This compound (micronized powder)

  • Sterile Water for Injection (WFI)

  • Wetting agent (e.g., Polysorbate 20)

  • Suspending agent/viscosity modifier (e.g., Carboxymethylcellulose sodium)

  • Isotonicity agent (e.g., Sodium chloride)

  • Buffer (e.g., Phosphate buffer to maintain a neutral pH)

  • Sterile vials and stoppers

  • Aseptic processing area (laminar flow hood or isolator)

  • High-shear homogenizer

  • Autoclave

  • Particle size analyzer

Protocol for Formulation Development (General):

  • Vehicle Preparation:

    • Under aseptic conditions, prepare the sterile aqueous vehicle by dissolving the buffer salts, isotonicity agent, wetting agent, and suspending agent in WFI.

    • Sterilize the vehicle by autoclaving or sterile filtration (0.22 µm filter).

  • API Preparation:

    • Micronize the this compound API to achieve a controlled particle size distribution. The particle size is a critical parameter and should be optimized to achieve the desired release profile.

  • Suspension Formulation:

    • Aseptically add the sterile, micronized this compound powder to the sterile vehicle.

    • Homogenize the mixture using a sterile high-shear homogenizer to ensure a uniform and fine dispersion of the drug particles. The homogenization time and speed should be optimized to prevent particle aggregation.

  • Aseptic Filling:

    • Aseptically fill the formulated suspension into sterile vials and seal with sterile stoppers.

Table 1: Example Components of an Aqueous Suspension for LAI

ComponentExample ExcipientFunction
Active Pharmaceutical Ingredient (API)This compound (micronized)Therapeutic agent
VehicleSterile Water for Injection (WFI)Liquid medium for the suspension
Wetting AgentPolysorbate 20Reduces surface tension, aids in dispersing API
Suspending AgentCarboxymethylcellulose sodiumIncreases viscosity, prevents settling of API
Isotonicity AgentSodium ChlorideRenders the formulation isotonic with body fluids
BufferPhosphate BufferMaintains a stable pH

In Vivo Efficacy Studies in a Mouse Model of Tuberculosis

The following protocols describe the in vivo evaluation of the this compound LAI formulation in a murine model of M. tuberculosis infection.

cluster_workflow In Vivo Efficacy Workflow Infection Infection of Balb/c Mice (Intranasal M. tuberculosis H37Rv) Treatment_Start Start of Treatment Infection->Treatment_Start Treatment_Regimen Weekly Subcutaneous Injection (this compound LAI or Vehicle) Treatment_Start->Treatment_Regimen Monitoring Monitoring of Animal Health (Body weight, clinical signs) Treatment_Regimen->Monitoring Endpoint Endpoint Analysis (Lung CFU Enumeration) Treatment_Regimen->Endpoint Data_Analysis Data Analysis & Comparison Endpoint->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Efficacy Testing.

Animal Model:

  • Species: Female Balb/c mice, 6-8 weeks old.

Infection Protocol:

  • Culture M. tuberculosis H37Rv to mid-log phase.

  • Prepare an inoculum of approximately 200 colony-forming units (CFU) in a suitable volume for intranasal administration.

  • Lightly anesthetize the mice and infect them by intranasally administering the bacterial suspension.

Treatment Protocol:

  • Allow the infection to establish for a defined period (e.g., 7 days).

  • Administer the this compound LAI formulation subcutaneously at a dose of 1500 mg/kg.[3]

  • The treatment is typically administered once weekly for a duration of 2 to 8 weeks.[3]

  • A control group should receive a vehicle-only injection following the same schedule.

Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs.

  • Homogenize the lung tissue in a suitable buffer (e.g., PBS with 0.05% Tween 80).

  • Prepare serial dilutions of the lung homogenates and plate on appropriate agar (B569324) medium (e.g., 7H11 agar).

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU).

  • The primary efficacy endpoint is the reduction in lung bacterial burden compared to the vehicle-treated control group.

Table 2: Summary of In Vivo Efficacy Study Parameters

ParameterDescription
Animal Model6-8 week old female Balb/c mice
M. tuberculosis StrainH37Rv
Infection RouteIntranasal
Infective Dose~200 CFU
Treatment GroupsThis compound LAI (1500 mg/kg), Vehicle Control
Administration RouteSubcutaneous
Dosing ScheduleOnce weekly for 2-8 weeks
Primary EndpointReduction in lung CFU count

Results from a representative study showed that two weekly doses of 1500 mg/kg this compound LAI resulted in a significant 1.8 log reduction in bacterial burden in the lungs of infected mice compared to the vehicle control. [2]

Pharmacokinetic Analysis

A pharmacokinetic study is essential to characterize the release profile of the this compound LAI and to establish a correlation between drug exposure and efficacy.

Protocol for Pharmacokinetic Study (General):

  • Administer a single subcutaneous dose of the this compound LAI (e.g., 1500 mg/kg) to a cohort of non-infected Balb/c mice.

  • Collect blood samples at predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and then weekly for several weeks) via an appropriate method (e.g., tail vein or retro-orbital bleeding).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Table 3: Key Pharmacokinetic Parameters for LAI Formulations

ParameterDescription
CmaxThe maximum observed plasma concentration of the drug.
TmaxThe time at which Cmax is observed.
AUCThe total drug exposure over time.
Half-life (t½)The time required for the plasma concentration of the drug to decrease by half.

Published studies have shown that a single subcutaneous injection of the this compound LAI at 1500 mg/kg in mice led to sustained plasma exposure for at least four weeks.[2][7]

Conclusion

The development of a long-acting injectable formulation of this compound is a critical step in advancing this promising anti-tuberculosis compound through preclinical development. The aqueous suspension formulation provides a means to overcome the inherent metabolic instability of this compound, allowing for sustained therapeutic exposure in in vivo models. The protocols outlined in these application notes provide a framework for the formulation and evaluation of the this compound LAI, which will be instrumental in further characterizing its efficacy and pharmacokinetic profile.

References

Application Notes and Protocols for the Combined Use of JNJ-6640, Bedaquiline, and Pretomanid in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of a novel combination therapy for Mycobacterium tuberculosis (Mtb), comprising JNJ-6640, bedaquiline, and pretomanid (B1679085). The following sections detail the mechanisms of action of the individual agents, protocols for in vitro and in vivo studies, and a framework for data analysis and interpretation.

Introduction and Rationale

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Novel therapeutic regimens with improved efficacy and shorter treatment durations are urgently needed. This document outlines a research plan for evaluating the tripartite combination of this compound, bedaquiline, and pretomanid.

  • This compound is a first-in-class small-molecule inhibitor of PurF, a key enzyme in the de novo purine (B94841) biosynthesis pathway of Mtb.[1][2][3][4] By blocking this pathway, this compound disrupts DNA and RNA synthesis, leading to bactericidal activity.[1]

  • Bedaquiline is a diarylquinoline that inhibits the c-subunit of the mycobacterial ATP synthase, disrupting cellular energy production.

  • Pretomanid is a nitroimidazole that, upon activation by a mycobacterial enzyme, inhibits mycolic acid biosynthesis and acts as a respiratory poison by releasing nitric oxide.

The combination of these three drugs, each with a distinct mechanism of action, presents a promising strategy to enhance bactericidal activity, reduce the potential for resistance development, and shorten treatment duration. This compound's potential for inclusion in bedaquiline-based regimens has been noted.

Mechanisms of Action and Signaling Pathways

The proposed combination therapy targets three critical and independent pathways in M. tuberculosis:

  • Purine Synthesis Inhibition (this compound): this compound selectively inhibits the PurF enzyme, which is the initial step in the de novo purine biosynthesis pathway. This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, as well as cellular energy metabolism.

  • ATP Synthesis Inhibition (Bedaquiline): Bedaquiline directly binds to the c-ring of the F-ATP synthase, stalling its rotation and thereby inhibiting the synthesis of ATP. This leads to a rapid depletion of the cell's primary energy currency.

  • Cell Wall Synthesis Inhibition & Respiratory Poisoning (Pretomanid): Pretomanid is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) in Mtb. The activated form inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Additionally, it releases reactive nitrogen species, including nitric oxide, which act as respiratory poisons, particularly under anaerobic conditions.

Below is a diagram illustrating the distinct targets of each drug within the M. tuberculosis cell.

G cluster_cell Mycobacterium tuberculosis Cell Purine_Biosynthesis De Novo Purine Biosynthesis DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Biosynthesis->DNA_RNA_Synthesis ATP_Synthase F-ATP Synthase Cellular_Energy Cellular Energy (ATP) ATP_Synthase->Cellular_Energy Mycolic_Acid_Synthesis Mycolic Acid Biosynthesis Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Respiratory_Chain Respiratory Chain JNJ_6640 This compound JNJ_6640->Purine_Biosynthesis Inhibits PurF Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Inhibits c-subunit Pretomanid Pretomanid Pretomanid->Mycolic_Acid_Synthesis Inhibits Pretomanid->Respiratory_Chain Releases NO

Caption: Mechanisms of action for this compound, Bedaquiline, and Pretomanid.

Quantitative Data Summary

While no direct quantitative data for the three-drug combination of this compound, bedaquiline, and pretomanid is currently available, the following table summarizes the known in vitro activities of the individual agents against M. tuberculosis H37Rv.

CompoundTargetMIC RangeMBCReference
This compound PurFMIC90: 8.6 nMMBC99.9: 140 nM
Bedaquiline ATP Synthase0.002 - 0.06 µg/mL-
Pretomanid Mycolic Acid Synthesis / Respiratory Chain--

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary depending on the specific strain and experimental conditions.

Experimental Protocols

This protocol outlines the determination of synergistic, additive, or antagonistic interactions between this compound, bedaquiline, and pretomanid.

Objective: To quantify the in vitro interaction of the three-drug combination against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv (or other relevant strains, including MDR/XDR isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound, Bedaquiline, and Pretomanid stock solutions

  • Resazurin (B115843) sodium salt solution (for viability assessment)

  • Plate reader

Procedure:

  • Prepare Drug Dilutions: Prepare serial two-fold dilutions of each drug in 7H9 broth. For the three-drug checkerboard, this will be done in a three-dimensional matrix. A common approach is to use a series of 96-well plates, with each plate representing a fixed concentration of one drug, while the other two are serially diluted along the x and y axes.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase (OD600 of 0.5-0.8). Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.

  • Plate Inoculation: Add the prepared Mtb inoculum to each well of the microplates containing the drug dilutions. Include drug-free wells as growth controls and wells with media only as sterile controls.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Viability Assessment: Add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: Determine the MIC for each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. For a three-drug combination (A, B, and C): FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) + (MIC of C in combination / MIC of C alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G cluster_protocol In Vitro Synergy Testing Workflow prep_drugs Prepare Drug Dilutions (this compound, Bedaquiline, Pretomanid) plate_setup Set up 3D Checkerboard in 96-well Plates prep_drugs->plate_setup prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Plates prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C inoculate->incubate assess_viability Assess Viability (Resazurin Assay) incubate->assess_viability analyze Calculate FICI and Determine Interaction assess_viability->analyze

Caption: Workflow for in vitro synergy testing using a checkerboard assay.

This protocol describes the evaluation of the therapeutic efficacy of the drug combination in a mouse model of chronic TB infection.

Objective: To determine the in vivo bactericidal activity of the this compound, bedaquiline, and pretomanid combination.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Aerosol infection chamber

  • M. tuberculosis H37Rv

  • This compound, Bedaquiline, and Pretomanid formulations for oral gavage

  • Biosafety Level 3 (BSL-3) animal facility

Procedure:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.

  • Acclimatization and Treatment Initiation: Allow the infection to establish for 2-4 weeks. At this point, randomize mice into treatment and control groups.

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Bedaquiline alone

    • Group 4: Pretomanid alone

    • Group 5: Bedaquiline + Pretomanid

    • Group 6: this compound + Bedaquiline + Pretomanid

    • Group 7: Standard of care (e.g., Rifampin + Isoniazid + Pyrazinamide)

  • Drug Administration: Administer drugs daily or as determined by their pharmacokinetic properties, typically via oral gavage, for 4-8 weeks.

  • Monitoring: Monitor mice for signs of toxicity (e.g., weight loss, changes in behavior) throughout the treatment period.

  • Endpoint Analysis: At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

  • Bacterial Load Determination: Aseptically remove the lungs and spleens. Homogenize the organs and plate serial dilutions onto Middlebrook 7H11 agar (B569324) plates.

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Data Analysis: Compare the log10 CFU counts in the lungs and spleens of treated groups to the vehicle control group. A statistically significant reduction in CFU indicates treatment efficacy.

G aerosol_infection Aerosol Infection of Mice with M. tuberculosis establish_infection Establish Chronic Infection (2-4 weeks) aerosol_infection->establish_infection randomize Randomize into Treatment Groups establish_infection->randomize treat Administer Drug Regimens (4-8 weeks) randomize->treat monitor Monitor for Toxicity treat->monitor euthanize Euthanize Mice at Defined Endpoints treat->euthanize harvest_organs Harvest Lungs and Spleens euthanize->harvest_organs determine_cfu Determine Bacterial Load (CFU) harvest_organs->determine_cfu analyze Compare CFU Counts Between Groups determine_cfu->analyze

Caption: Workflow for in vivo efficacy testing in a murine model.

Expected Outcomes and Interpretation

  • In Vitro: A synergistic interaction (FICI ≤ 0.5) between this compound, bedaquiline, and pretomanid would provide a strong rationale for further in vivo evaluation. An additive effect would also be considered favorable. Antagonism would warrant further investigation into the underlying mechanisms.

  • In Vivo: A significant reduction in bacterial load in the lungs and spleens of mice treated with the three-drug combination compared to the individual drugs and the two-drug combination would demonstrate the in vivo efficacy of the regimen. The magnitude of the CFU reduction should be compared to the standard-of-care regimen to assess its potential for treatment shortening.

Conclusion

The combination of this compound, bedaquiline, and pretomanid holds considerable promise as a novel anti-tuberculosis therapy. The distinct mechanisms of action of these drugs suggest the potential for synergistic bactericidal activity and a high barrier to the development of resistance. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this promising combination, with the ultimate goal of developing a shorter, more effective, and safer treatment regimen for all forms of tuberculosis.

References

Application Notes and Protocols for Assessing JNJ-6640 Efficacy in Macrophage Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6640 is a pioneering first-in-class small-molecule inhibitor that targets PurF, the initial enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[1][2][3][4][5][6] This novel mechanism of action disrupts bacterial DNA replication, demonstrating potent bactericidal activity against both drug-sensitive and drug-resistant strains of Mtb.[1][2][4][5][6] Given that Mtb primarily resides within host macrophages, and can persist in a non-replicating state within lipid-rich foamy macrophages, it is crucial to evaluate drug efficacy in models that mimic these specific host microenvironments.

These application notes provide detailed protocols for intramacrophage and foamy macrophage assays to assess the efficacy of this compound. The intramacrophage assay evaluates the compound's ability to kill Mtb residing within standard macrophage cultures, while the foamy macrophage assay assesses its efficacy against non-replicating Mtb within lipid-loaded macrophages, a physiologically relevant model for latent tuberculosis.

Mechanism of Action of this compound

This compound selectively inhibits the mycobacterial PurF enzyme, which is essential for the de novo synthesis of purines. By blocking this pathway, this compound deprives Mtb of the necessary building blocks for DNA and RNA synthesis, ultimately leading to bacterial cell death.[4][5] This targeted approach shows high selectivity for the mycobacterial enzyme over its human counterpart.[2]

cluster_Mtb Mycobacterium tuberculosis PRPP PRPP PurF PurF PRPP->PurF PRA PRA Purine_synthesis De Novo Purine Biosynthesis PRA->Purine_synthesis DNA_RNA DNA & RNA Synthesis Purine_synthesis->DNA_RNA Replication Bacterial Replication DNA_RNA->Replication PurF->PRA JNJ6640 This compound JNJ6640->PurF Inhibition

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Quantitative Data Summary

The following table summarizes the efficacy of this compound in a foamy macrophage assay. The assay utilizes THP-1 cells infected with a bioluminescent strain of Mtb and incubated under hypoxic conditions to induce a foamy phenotype and bacterial non-replication. The bactericidal activity is determined by the ratio of the IC50 value at the end of the hypoxic incubation (Day 4) to the IC50 value after a one-day normoxic regrowth period (Day 4+1). A ratio greater than 2 is indicative of bactericidal activity.[7]

Assay Condition IC50 (µM) IC50 Ratio (Day 4 / Day 4+1) Activity Reference
Foamy Macrophage AssayHypoxic (Day 4)3045Bactericidal[7]
Normoxic Regrowth (Day 4+1)0.66[7]

Experimental Protocols

Intramacrophage Efficacy Assay

This protocol details a standard method for assessing the efficacy of compounds against Mtb residing within macrophages.

cluster_prep Cell Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_readout Readout THP1_culture Culture THP-1 monocytes PMA_diff Differentiate with PMA (e.g., 100 nM, 3 days) THP1_culture->PMA_diff Infect Infect differentiated THP-1 macrophages with Mtb (e.g., MOI of 1) Wash Wash to remove extracellular bacteria Infect->Wash Add_compound Add this compound at various concentrations Incubate Incubate for a defined period (e.g., 3-5 days) Add_compound->Incubate Lyse Lyse macrophages Plate Plate lysates on 7H10 agar (B569324) Lyse->Plate CFU Count Colony Forming Units (CFU) Plate->CFU

Caption: Workflow for the intramacrophage efficacy assay.

Materials:

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and HEPES

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis (e.g., H37Rv)

  • 7H9 broth with ADC supplement

  • 7H10 agar plates with OADC supplement

  • This compound

  • Sterile water, PBS, and appropriate tissue culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.[8]

    • Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells/well.

    • Induce differentiation into macrophage-like cells by adding PMA to a final concentration of 100 nM.[9]

    • Incubate for 48-72 hours to allow for adherence and differentiation.

  • Infection of Macrophages:

    • Prepare a mid-log phase culture of Mtb in 7H9 broth.

    • Wash the differentiated THP-1 macrophages with fresh, pre-warmed RPMI-1640 medium.

    • Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1:1.

    • Incubate for 4 hours to allow for phagocytosis.[7]

    • Wash the cells three times with PBS to remove extracellular bacteria.[10]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in RPMI-1640 medium.

    • Add the compound dilutions to the infected macrophages. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 3 to 5 days at 37°C in a 5% CO2 incubator.

  • Enumeration of Intracellular Bacteria:

    • At the end of the incubation period, lyse the macrophages with 0.1% SDS or sterile water.[10]

    • Collect the lysates and prepare serial dilutions in PBS containing 0.05% Tween-80.

    • Plate the dilutions onto 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria. The efficacy of this compound is determined by the reduction in CFU compared to the vehicle control.

Foamy Macrophage Efficacy Assay

This protocol is adapted from studies evaluating this compound and is designed to assess its efficacy against non-replicating Mtb in a lipid-rich, hypoxic environment.[2][7]

cluster_infection Infection & Hypoxia cluster_readout1 Day 4 Readout cluster_regrowth Normoxic Regrowth cluster_readout2 Day 4+1 Readout Infect Infect differentiated THP-1 with bioluminescent Mtb Add_compound Add this compound Infect->Add_compound Hypoxia Incubate under hypoxic conditions for 4 days Add_compound->Hypoxia Measure_lum1 Measure bioluminescence (IC50 at Day 4) Hypoxia->Measure_lum1 Normoxia Incubate under normoxic conditions for 1 day Hypoxia->Normoxia Measure_lum2 Measure bioluminescence (IC50 at Day 4+1) Normoxia->Measure_lum2

Caption: Workflow for the foamy macrophage efficacy assay.

Materials:

  • All materials listed for the Intramacrophage Efficacy Assay

  • Mycobacterium tuberculosis expressing a luciferase operon (e.g., LuxABCDE)[7]

  • Hypoxia chamber or incubator capable of maintaining 1% O2, 5% CO2

Protocol:

  • Cell Culture, Differentiation, and Infection:

    • Follow steps 1 and 2 from the Intramacrophage Efficacy Assay protocol, using the bioluminescent Mtb strain.

  • Compound Treatment and Hypoxic Incubation:

    • Add serial dilutions of this compound to the infected macrophages.

    • Place the plates in a hypoxic incubator (1% O2, 5% CO2) at 37°C.

    • Incubate for 4 days. This hypoxic environment induces a lipid-loaded, foamy phenotype in the macrophages and a non-replicating state in the Mtb.[7][11]

  • Bioluminescence Measurement (Day 4):

    • After 4 days of hypoxic incubation, measure the bacterial bioluminescence using a luminometer.

    • This reading reflects the viability of the non-replicating Mtb.

    • Calculate the IC50 value for this compound under these conditions (IC50 Day 4).

  • Normoxic Regrowth and Second Measurement (Day 4+1):

    • Transfer the plates to a standard normoxic incubator (21% O2, 5% CO2) at 37°C.

    • Incubate for an additional 24 hours. This allows for the recovery and replication of any surviving bacteria.[7]

    • After 24 hours of normoxic incubation, measure the bioluminescence again.

    • Calculate the IC50 value for this compound after the regrowth period (IC50 Day 4+1).

  • Data Analysis:

    • Calculate the ratio of IC50 (Day 4) / IC50 (Day 4+1).

    • A ratio significantly greater than 2 indicates that the compound has bactericidal activity against non-replicating Mtb within foamy macrophages.[7]

Concluding Remarks

The provided protocols offer robust and physiologically relevant methods for evaluating the efficacy of this compound. The intramacrophage assay confirms the compound's activity against replicating bacteria within their primary host cell, while the foamy macrophage assay provides critical insights into its potential to eradicate persistent, non-replicating Mtb. These assays are essential tools for the preclinical assessment of novel anti-tuberculosis drug candidates and for understanding their activity in key pathological states of the disease.

References

Application Note: Measuring the Minimum Inhibitory Concentration (MIC) of JNJ-6640 Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of JNJ-6640, a novel antitubercular agent, against Mycobacterium tuberculosis (Mtb). This compound is a first-in-class small-molecule inhibitor that targets the de novo purine (B94841) biosynthesis pathway, an essential metabolic route for bacterial survival.[1][2][3] The protocol described herein is a standardized broth microdilution method using a resazurin-based colorimetric readout, which is a reliable and widely used technique for Mtb susceptibility testing.[4][5][6]

Introduction to this compound

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of new drugs with novel mechanisms of action. This compound is a promising new antibacterial compound that selectively inhibits Mycobacterium tuberculosis PurF (amidophosphoribosyltransferase), the first enzyme in the de novo purine biosynthesis pathway.[2][7] This pathway is critical for the production of essential building blocks for DNA, RNA, and cellular energy.[1][3] By blocking this enzyme, this compound disrupts DNA replication and exhibits potent bactericidal activity against Mtb.[1][8] Accurate determination of its MIC is a critical step in its preclinical evaluation and for understanding its potential role in future TB treatment regimens.[8][9]

Mechanism of Action

This compound exerts its bactericidal effect by specifically inhibiting the PurF enzyme. This blockade cuts off the supply of purines synthesized de novo, which are vital for bacterial growth and replication.[3] The pathway's essentiality and its vulnerability to inhibition by this compound make it a validated therapeutic target.[1]

JNJ-6640_Mechanism_of_Action cluster_pathway De Novo Purine Biosynthesis Pathway in M. tuberculosis cluster_outcome Downstream Effects Precursors Pathway Precursors (e.g., PRPP) PurF PurF Enzyme (Amidophosphoribosyltransferase) Precursors->PurF Purine_Synthesis Multi-step Purine Synthesis PurF->Purine_Synthesis Products Essential Purines (e.g., AMP, GMP) Purine_Synthesis->Products DNA_RNA DNA & RNA Replication Products->DNA_RNA Growth Bacterial Growth & Survival DNA_RNA->Growth JNJ6640 This compound JNJ6640->PurF Inhibition

Caption: Mechanism of action of this compound targeting the PurF enzyme.

In Vitro Activity of this compound

This compound has demonstrated potent activity against Mycobacterium tuberculosis H37Rv and other clinical isolates. The following table summarizes key quantitative data from published studies.

ParameterTest Organism/SystemMedium/ConditionValueReference
MIC₉₀ M. tuberculosis H37RvStandard Broth8.6 nM[7]
MIC₉₀ M. tuberculosis H37RvCholesterol Medium29.1 nM[7]
MBC₉₉.₉ M. tuberculosis H37RvStandard Broth140 nM (± 63 nM)[7][10]
IC₅₀ Intracellular MtbTHP-1 Macrophages26.1 nM[7]
IC₅₀ PurF Enzyme InhibitionCell-free assay1 nM[11]
  • MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.

  • MBC₉₉.₉: Minimum Bactericidal Concentration required to kill 99.9% of organisms.

  • IC₅₀: Half-maximal Inhibitory Concentration.

Experimental Protocol: Resazurin (B115843) Microtiter Assay (REMA)

This protocol outlines the determination of this compound MIC against M. tuberculosis using the broth microdilution method, following principles from CLSI guidelines and established assays.[5][9] The REMA method uses the redox indicator resazurin, which is blue in its oxidized state and changes to pink (resorufin) when reduced by metabolically active cells, providing a visual assessment of bacterial growth.[6][12]

Materials
  • Compound: this compound powder

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (or other desired strain)

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.1% Casitone.[12][13]

  • Indicator: Resazurin sodium salt powder, 0.02% (w/v) solution in sterile distilled water.[5]

  • Plates: Sterile, flat-bottom 96-well microtiter plates.

  • Equipment: Biosafety cabinet (BSL-3), incubator (37°C), multichannel pipette, spectrophotometer (optional).

Procedure

Step 1: Preparation of Reagents

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 1 mg/mL). Store at -20°C.

  • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water. Sterilize by filtration (0.22 µm filter) and store at 4°C, protected from light, for up to one week.[5]

Step 2: Preparation of Mtb Inoculum

  • Grow Mtb in 7H9 broth until mid-log phase.

  • Adjust the turbidity of the bacterial suspension with fresh 7H9 broth to match a McFarland standard of 1.0.

  • Further dilute this suspension 1:10 in 7H9 broth to achieve the final inoculum density for the assay.[5]

Step 3: Plate Setup and Serial Dilution

  • Add 100 µL of sterile water to all perimeter wells of the 96-well plate to minimize evaporation.[5]

  • Add 100 µL of 7H9 broth to all experimental wells.

  • In the first well of each row intended for testing (e.g., column 1), add an additional 100 µL of this compound working solution (prepared in 7H9 broth at 2x the highest desired final concentration).

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Repeat this process across the plate to the desired final concentration, discarding 100 µL from the last dilution well.

  • Controls:

    • Growth Control: Wells containing 100 µL of 7H9 broth and 100 µL of inoculum (no drug).

    • Sterility Control: Wells containing 200 µL of 7H9 broth only (no inoculum).

    • Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay (typically ≤1%).

Step 4: Inoculation

  • Add 100 µL of the prepared Mtb inoculum to each experimental well (including growth and solvent controls). The final volume in each well will be 200 µL.[5]

Step 5: Incubation

  • Cover the plate and seal it in a plastic bag.

  • Incubate at 37°C for 7 days.[5]

Step 6: Addition of Indicator and Final Reading

  • After the initial incubation, add 30 µL of the 0.02% resazurin solution to each well.[5]

  • Re-seal the plate and incubate for an additional 24-48 hours at 37°C.[4]

  • Interpretation: The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.[12]

    • Blue: No bacterial growth.

    • Pink: Bacterial growth.

Experimental Workflow

The following diagram illustrates the key steps in the REMA protocol for MIC determination.

MIC_Workflow cluster_prep Preparation (Day 0) cluster_assay Assay Execution cluster_result Result Analysis prep_drug Prepare this compound Serial Dilutions in Plate inoculate Inoculate Plate with Mtb (Final Volume = 200 µL) prep_drug->inoculate prep_inoculum Prepare Standardized Mtb Inoculum prep_inoculum->inoculate incubate1 Incubate Plate (37°C, 7 Days) inoculate->incubate1 add_resazurin Add Resazurin Indicator to Wells incubate1->add_resazurin incubate2 Re-incubate Plate (37°C, 24-48h) add_resazurin->incubate2 read_mic Read MIC: Lowest concentration with no color change (blue) incubate2->read_mic

Caption: Workflow for determining the MIC of this compound using the REMA method.

Conclusion

The protocol detailed in this application note provides a robust and reliable framework for determining the MIC of this compound against Mycobacterium tuberculosis. Adherence to standardized procedures, such as those outlined by CLSI, is crucial for generating accurate and reproducible data.[14] This information is vital for the continued development of this compound and for establishing its potential as a component of future anti-tuberculosis therapies.

References

Application Notes and Protocols: In Vitro Post-Antibiotic Effect of JNJ-6640

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-6640 is a first-in-class small-molecule inhibitor that demonstrates potent bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2][3] Its novel mechanism of action involves the highly selective inhibition of PurF, the initial and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][4] By blocking this essential pathway, this compound disrupts DNA replication and other vital cellular processes that are dependent on a steady supply of purines, leading to bacterial cell death.[2][5] Understanding the pharmacodynamics of this compound, including its post-antibiotic effect (PAE), is crucial for optimizing dosing regimens and predicting its therapeutic efficacy. The PAE is the continued suppression of bacterial growth after a short exposure to an antimicrobial agent. A prolonged PAE may allow for less frequent dosing, which can improve patient adherence and treatment outcomes.

These application notes provide a summary of the in vitro activity of this compound and detailed protocols for assessing its post-antibiotic effect against Mycobacterium tuberculosis.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key in vitro pharmacological parameters of this compound against the H37Rv strain of Mycobacterium tuberculosis.

ParameterValueConditionsReference
MIC90 8.6 nMStandard broth medium[1]
29.1 nMCholesterol medium[1]
MBC99.9 140 nM (± 63 nM)Standard broth medium[6][7]
IC50 26.1 nMIntracellular M. tuberculosis in THP-1 macrophages[1]

Experimental Protocols

Protocol 1: Determination of Post-Antibiotic Effect (PAE) by Viable Count Method

This protocol describes the traditional method for determining the PAE of this compound against M. tuberculosis by quantifying colony-forming units (CFU).

Materials:

  • Mycobacterium tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Middlebrook 7H10 agar (B569324) supplemented with 10% OADC

  • This compound stock solution (in DMSO)

  • Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Sterile conical tubes (15 mL and 50 mL)

  • Incubator at 37°C

  • Shaking incubator

  • Spectrophotometer

  • Sterile petri dishes

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Adjust the culture density with fresh 7H9 broth to a starting inoculum of approximately 1 x 10^6 CFU/mL.

  • Drug Exposure:

    • Set up three sets of cultures:

      • Test Culture: Add this compound to the bacterial suspension at a concentration of 10x the MIC90 (approximately 86 nM).

      • Control Culture: Add an equivalent volume of the drug vehicle (DMSO) to the bacterial suspension.

      • Unexposed Control for PAE Calculation: This will be a sub-culture from the control culture after the exposure period.

    • Incubate all cultures for a defined exposure period (e.g., 2 hours) at 37°C with shaking.

  • Drug Removal:

    • After the exposure period, pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes).

    • Remove the supernatant and wash the pellet twice with pre-warmed sterile PBS containing 0.05% Tween 80 to remove this compound.

    • Resuspend the final pellet in a volume of pre-warmed 7H9 broth equal to the original culture volume. This is considered time zero (T0) for PAE determination.

  • Post-Exposure Monitoring:

    • At T0 and regular intervals thereafter (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours), take aliquots from both the test and control cultures.

    • Prepare serial 10-fold dilutions of each aliquot in 7H9 broth.

    • Plate 100 µL of appropriate dilutions onto 7H10 agar plates in triplicate.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for both the this compound-exposed and control cultures.

    • The PAE is calculated using the formula: PAE = T - C

      • Where T is the time required for the CFU/mL of the this compound-exposed culture to increase by 1 log10 above the count observed immediately after drug removal (T0).

      • Where C is the time required for the CFU/mL of the control culture to increase by 1 log10 above its count at T0.

Protocol 2: High-Throughput Determination of PAE using a Luminescence-Based Assay

This protocol provides a more rapid, less laborious alternative to the viable count method, using an auto-luminescent strain of M. tuberculosis.[8][9]

Materials:

  • Auto-luminescent Mycobacterium tuberculosis strain (e.g., H37Rv expressing luxABCDE)

  • Middlebrook 7H9 broth with OADC and 0.05% Tween 80

  • This compound stock solution

  • White, opaque 96-well microplates

  • Luminometer capable of reading 96-well plates

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • Grow the auto-luminescent M. tuberculosis strain to mid-log phase and adjust the inoculum to a concentration that gives a readable luminescent signal.

  • Drug Exposure:

    • In a 96-well plate, expose the bacterial culture to this compound at various concentrations (e.g., 1x, 5x, 10x MIC90) for a fixed duration (e.g., 2 hours) at 37°C. Include a no-drug control.

  • Drug Removal:

    • Centrifuge the 96-well plate and carefully wash the bacterial pellets with sterile PBS to remove the drug.

    • Resuspend the pellets in fresh, pre-warmed 7H9 broth.

  • Post-Exposure Monitoring:

    • Measure the luminescence (Relative Light Units, RLU) of each well at regular intervals using a luminometer.

  • Data Analysis:

    • Plot the log10 RLU versus time for both the this compound-exposed and control cultures.

    • The PAE is defined as the difference in time for the drug-treated culture (T) and the control culture (C) to achieve a 1.5-fold increase in log10 RLU.[8]

    • PAE = T - C

Mandatory Visualizations

PAE_Workflow cluster_prep Preparation cluster_exposure Drug Exposure (2 hours) cluster_removal Drug Removal cluster_monitoring Post-Exposure Monitoring (0-96h) cluster_analysis Data Analysis prep_culture 1. Prepare M. tuberculosis mid-log culture adjust_inoculum 2. Adjust inoculum to ~1x10^6 CFU/mL prep_culture->adjust_inoculum expose_jnj 3a. Expose Test Culture to this compound (10x MIC) adjust_inoculum->expose_jnj expose_ctrl 3b. Expose Control Culture to Vehicle (DMSO) adjust_inoculum->expose_ctrl centrifuge 4. Centrifuge cultures expose_jnj->centrifuge expose_ctrl->centrifuge wash 5. Wash pellet twice with PBS centrifuge->wash resuspend 6. Resuspend in fresh 7H9 broth (T0) wash->resuspend sampling 7. Sample cultures at regular intervals resuspend->sampling dilution 8. Perform serial dilutions sampling->dilution plating 9. Plate on 7H10 agar dilution->plating incubation 10. Incubate for 3-4 weeks plating->incubation count_cfu 11. Count CFU and plot log10 CFU/mL vs. time calc_pae 12. Calculate PAE = T - C count_cfu->calc_pae

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE) of this compound.

MoA_JNJ6640 cluster_pathway De Novo Purine Biosynthesis Pathway in M. tuberculosis cluster_downstream Downstream Effects PRPP PRPP PRA PRA PRPP->PRA PurF dna_rep DNA Replication & Repair pathway_steps ... PRA->pathway_steps rna_synth RNA Synthesis IMP IMP pathway_steps->IMP AMP_GMP AMP & GMP IMP->AMP_GMP energy_met Energy Metabolism (ATP, GTP) bacterial_death Bactericidal Effect JNJ6640 This compound JNJ6640->inhibition

Caption: Mechanism of action of this compound via inhibition of the PurF enzyme.

References

Application Notes and Protocols for Confirming JNJ-6640 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-6640 is a first-in-class small-molecule inhibitor of PurF, the initial and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis (Mtb). By targeting this essential metabolic pathway, this compound demonstrates potent bactericidal activity, disrupting DNA replication and leading to cell death. This document provides detailed genetic and biochemical methodologies to independently verify PurF as the molecular target of this compound. The protocols described include genetic target confirmation via resistance mapping and whole-genome sequencing, biochemical validation through enzymatic assays, and cellular confirmation of the mechanism of action using advanced microscopy techniques.

Introduction

The validation of a drug's molecular target is a critical step in the development of novel therapeutics. For this compound, a compound identified through phenotypic screening, confirming its engagement with PurF in M. tuberculosis is essential for understanding its mechanism of action and potential for clinical development. The following application notes summarize the key quantitative data supporting this target identification and provide detailed protocols for the requisite experiments. Comprehensive genetic and biochemical approaches have been utilized to confirm that this compound is highly selective for mycobacterial PurF.

Data Presentation

The efficacy and selectivity of this compound have been quantified through various assays. The data below summarizes its potent anti-mycobacterial activity and specific inhibition of the PurF enzyme.

ParameterValueReference(s)
Whole-Cell Activity
MIC₉₀ vs. M. tuberculosis H37Rv8.6 nM
MBC₉₉.₉ vs. M. tuberculosis H37Rv140 nM
MIC₉₀ in cholesterol medium29.1 nM
IC₅₀ vs. intracellular Mtb (THP-1)26.1 nM
Enzymatic Activity & Selectivity
IC₅₀ vs. M. tuberculosis PurF (MtPurF)1 nM
In Vivo Efficacy
CFU Reduction (chronic mouse model)0.5 log₁₀ (at 1500 mg/kg, weekly)

Mandatory Visualizations

Signaling Pathway

cluster_pathway De Novo Purine Biosynthesis Pathway (M. tuberculosis) cluster_inhibition Inhibition PRPP PRPP PRA PRA PRPP->PRA PurF (Amidophosphoribosyltransferase) IMP IMP PRA->IMP Multiple Steps (PurD, PurL, etc.) DNA_RNA DNA & RNA Synthesis IMP->DNA_RNA JNJ6640 This compound JNJ6640->PRPP Inhibits PurF

Caption: Inhibition of the Mtb de novo purine biosynthesis pathway by this compound.

Experimental Workflows

cluster_genetic Genetic Target Validation Workflow A 1. Culture Mtb H37Rv B 2. Plate on 7H11 agar with 25x MIC this compound A->B C 3. Isolate resistant colonies B->C D 4. Genomic DNA Extraction C->D E 5. Whole-Genome Sequencing (WGS) D->E F 6. Identify SNPs in purF gene E->F

Caption: Workflow for genetic confirmation of this compound target via resistance mapping.

cluster_biochem Biochemical Target Validation Workflow A 1. Purify recombinant Mtb PurF enzyme B 2. Set up enzymatic reaction (PRPP, Glutamine, ATP) A->B C 3. Add serial dilutions of this compound B->C D 4. Measure reaction rate (e.g., colorimetric assay) C->D E 5. Calculate IC50 value D->E

Caption: Workflow for biochemical confirmation of this compound target via enzymatic assay.

Application Note: Quantifying the Heterogeneous Effects of JNJ-4589 on the MAPK/ERK Signaling Pathway Using Single-Cell Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[4] JNJ-4589 is a novel, potent, and selective small molecule inhibitor of MEK1 and MEK2, the upstream kinases responsible for ERK1/2 activation.

Pharmacological studies often rely on population-averaged data, which can mask significant cell-to-cell variability in drug response.[5][6] Single-cell microscopy, however, provides a powerful tool to dissect this heterogeneity, offering insights into the subcellular mechanisms of drug action and potential sources of resistance.[5][7] This application note provides a detailed protocol for using high-content immunofluorescence microscopy to quantify the effects of JNJ-4589 on ERK1/2 phosphorylation and nuclear translocation at the single-cell level.

Signaling Pathway and Drug Target

The MAPK/ERK pathway is a multi-tiered kinase cascade.[2] Upon stimulation by growth factors, RAS activates RAF, which in turn phosphorylates and activates MEK.[2] Activated MEK then phosphorylates ERK at threonine and tyrosine residues.[3] Phosphorylated ERK (p-ERK) can then translocate from the cytoplasm to the nucleus, where it phosphorylates a multitude of transcription factors to regulate gene expression.[1][8] JNJ-4589 exerts its inhibitory effect by blocking the kinase activity of MEK, thereby preventing the phosphorylation and activation of ERK.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK pERK_nuc p-ERK1/2 pERK->pERK_nuc Translocates TF Transcription Factors pERK_nuc->TF Activates Gene Gene Expression TF->Gene Inhibitor JNJ-4589 Inhibitor->MEK Inhibits

MAPK/ERK signaling cascade and the inhibitory action of JNJ-4589.

Quantitative Data Summary

The following table summarizes the dose-dependent effects of a 2-hour treatment with JNJ-4589 on p-ERK levels and its subcellular localization in serum-stimulated HeLa cells. Data was acquired by automated immunofluorescence microscopy and single-cell image analysis.

JNJ-4589 Conc. (nM)Mean Nuclear p-ERK Intensity (A.U.)% of Cells with Nuclear p-ERK > ThresholdMean Cytoplasmic p-ERK Intensity (A.U.)Nuclear-to-Cytoplasmic (N/C) Ratio of p-ERK
0 (Vehicle)1580 ± 25085.2%620 ± 902.55
11210 ± 19065.8%550 ± 802.20
10750 ± 11030.1%410 ± 601.83
100310 ± 505.3%290 ± 451.07
1000260 ± 401.2%255 ± 401.02

A.U. = Arbitrary Units. Data are represented as mean ± standard deviation from >1000 cells per condition.

Experimental Protocols

Cell Culture and Drug Treatment

This protocol describes the preparation of human cervical cancer (HeLa) cells for single-cell imaging analysis following treatment with JNJ-4589.

Materials:

  • HeLa cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • 96-well, black-walled, clear-bottom imaging plates

  • JNJ-4589 (10 mM stock in DMSO)

  • Serum-free DMEM

  • Complete DMEM (with 10% FBS)

Procedure:

  • Cell Seeding: Culture HeLa cells in complete DMEM at 37°C and 5% CO2. Trypsinize and seed 8,000 cells per well into a 96-well imaging plate. Allow cells to adhere and grow for 24 hours.

  • Serum Starvation: Aspirate the culture medium and wash the cells once with PBS. Add 100 µL of serum-free DMEM to each well and incubate for 16-24 hours to synchronize the cells and reduce basal ERK activity.

  • Drug Pre-incubation: Prepare serial dilutions of JNJ-4589 in serum-free DMEM. Aspirate the starvation medium and add 100 µL of the appropriate JNJ-4589 dilution (or vehicle control, e.g., 0.1% DMSO) to the wells. Incubate for 2 hours at 37°C.

  • Stimulation: To activate the MAPK/ERK pathway, add 11 µL of pre-warmed complete DMEM (containing 100% FBS) to each well to achieve a final FBS concentration of 10%. Incubate for 15 minutes at 37°C. This short stimulation period is typically sufficient to induce robust ERK phosphorylation and nuclear translocation.[8]

  • Fixation: Immediately after stimulation, aspirate the medium and add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well. Incubate for 15 minutes at room temperature to fix the cells.

  • Washing: Aspirate the PFA and wash the wells three times with PBS. The plate can be stored at 4°C for a few days or used immediately for immunofluorescence staining.

Immunofluorescence Staining and Imaging

This protocol details the staining procedure to visualize p-ERK, total ERK, and nuclei for single-cell analysis.

Materials:

  • Fixed cells in a 96-well plate

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody

    • Mouse anti-ERK1/2 antibody

  • Secondary Antibodies:

    • Goat anti-Rabbit IgG, Alexa Fluor 488

    • Goat anti-Mouse IgG, Alexa Fluor 568

  • Nuclear Stain: Hoechst 33342 (1 µg/mL in PBS)

Procedure:

  • Permeabilization: Aspirate the PBS and add 100 µL of Permeabilization Buffer to each well. Incubate for 10 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer (e.g., 1:500). Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Washing: Aspirate the primary antibody solution and wash the wells three times with PBS for 5 minutes each.

  • Secondary Antibody and Nuclear Staining: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer (e.g., 1:1000). Add Hoechst 33342 to this solution. Aspirate the PBS and add 50 µL of the secondary antibody/Hoechst solution to each well. Incubate for 1 hour at room temperature, protected from light.

  • Final Washes: Aspirate the secondary antibody solution and wash the wells three times with PBS, protected from light. Leave the final wash of PBS in the wells for imaging.

  • Imaging: Acquire images using a high-content automated microscope. For each well, capture images in at least 4-9 fields of view using channels for Hoechst (blue, nuclei), Alexa Fluor 488 (green, p-ERK), and Alexa Fluor 568 (red, total ERK).

Single-Cell Image Analysis Workflow

The acquired images can be analyzed using software such as CellProfiler or ImageJ/Fiji to quantify fluorescence intensity at the single-cell level.

Workflow cluster_protocol Experimental Protocol cluster_analysis Image Analysis seeding 1. Seed Cells treatment 2. Starve & Treat with JNJ-4589 seeding->treatment staining 3. Fix, Permeabilize & Stain treatment->staining imaging 4. High-Content Imaging staining->imaging segment_nuc 5. Segment Nuclei (Hoechst Channel) imaging->segment_nuc segment_cell 6. Segment Cytoplasm (Total ERK Channel) segment_nuc->segment_cell measure 7. Measure p-ERK Intensity (in Nuclear & Cyto. Regions) segment_cell->measure calculate 8. Calculate N/C Ratio & Population Stats measure->calculate

References

How to solubilize and handle JNJ-6640 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization, handling, and laboratory use of JNJ-6640, a potent and selective inhibitor of the Mycobacterium tuberculosis enzyme PurF.

Introduction

This compound is a novel small molecule inhibitor that targets the de novo purine (B94841) biosynthesis pathway in Mycobacterium tuberculosis by selectively inhibiting amidophosphoribosyltransferase (PurF), the first enzyme in this essential pathway.[1] This inhibition disrupts DNA replication, leading to bactericidal activity against M. tuberculosis, including drug-resistant strains. These notes are intended to provide laboratory personnel with essential information for the effective use of this compound in anti-mycobacterial research.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. Researchers should verify this information with the specific batch information provided by the supplier.

PropertyValueSource
Molecular Formula C₃₄H₃₁N₃PubChem CID: 9576640
Appearance White to off-white solidGeneral observation for purified small molecules
Purity ≥98% (as specified by supplier)General recommendation

Solubility and Stock Solution Preparation

Proper solubilization and preparation of stock solutions are critical for accurate and reproducible experimental results.

Solubility
SolventExpected SolubilityNotes
DMSO ≥10 mMBased on typical solvent of choice for similar compounds in screening assays.
Ethanol Sparingly soluble to insolubleNot recommended as a primary solvent.
Water InsolubleNot recommended for initial solubilization.
Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated balance

  • Vortex mixer

Protocol:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Storage and Handling

Proper storage is essential to maintain the stability and activity of this compound.

FormStorage TemperatureShelf LifeNotes
Solid -20°CAt least 1 yearStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°CAt least 6 monthsProtect from light. Minimize freeze-thaw cycles.
Aqueous Working Solutions 4°CUse immediately; do not storeThis compound is likely to be unstable and have low solubility in aqueous media.

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using a broth microdilution method. All work with virulent M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory.

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Sterile 96-well microtiter plates

  • Control antibiotics (e.g., isoniazid, rifampicin)

  • Sterile DMSO (for vehicle control)

  • Incubator (37°C)

  • Microplate reader (optional, for OD measurements)

  • Resazurin (B115843) solution (for viability assessment)

Protocol:

  • Inoculum Preparation:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.

  • Compound Dilution:

    • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentrations (e.g., from 10 µM to 0.005 µM).

    • Include a vehicle control (DMSO at the same final concentration as in the compound wells) and a no-drug growth control.

    • Also include a sterile control (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well, except for the sterile control wells.

    • The final volume in each well should be 200 µL.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • Alternatively, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents a color change (or visible growth).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

G cluster_pathway Mechanism of Action of this compound PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PurF PurF (Amidophosphoribosyltransferase) PRPP->PurF PRA 5-Phosphoribosylamine (PRA) Purine_synthesis De Novo Purine Biosynthesis PRA->Purine_synthesis Multiple steps PurF->PRA JNJ6640 This compound JNJ6640->PurF DNA_replication DNA Replication Purine_synthesis->DNA_replication Cell_death Bacterial Cell Death DNA_replication->Cell_death G cluster_workflow Experimental Workflow for this compound Evaluation start Start solubilize Solubilize this compound in DMSO start->solubilize prepare_stock Prepare Stock Solution (e.g., 10 mM) solubilize->prepare_stock store_stock Store Stock at -20°C prepare_stock->store_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution prepare_culture Prepare M. tuberculosis H37Rv Culture prepare_culture->serial_dilution inoculate Inoculate with M. tuberculosis serial_dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Metabolic Instability of Preclinical Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering metabolic instability with preclinical drug candidates, using JNJ-6640 as a case study for a metabolically labile compound. The following information is designed to address common issues and provide practical solutions for assessing and improving the metabolic profile of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of metabolic instability in a preclinical candidate like this compound?

A1: Early indications of metabolic instability often include a short in vivo half-life, low systemic exposure after oral dosing, and a significant discrepancy between in vitro potency and in vivo efficacy.[1] In vitro, rapid clearance in liver microsome or hepatocyte stability assays is a primary indicator.

Q2: Which in vitro models are most appropriate for assessing the metabolic stability of a new chemical entity (NCE)?

A2: The most common and effective in vitro models are liver microsomes and hepatocytes.[2][3] Liver microsomes are enriched with phase I metabolic enzymes (e.g., cytochrome P450s) and are useful for identifying oxidative metabolism.[3] Hepatocytes, on the other hand, contain both phase I and phase II enzymes, providing a more complete picture of metabolic pathways, including conjugation reactions.[2][3]

Q3: How can I identify the specific metabolic pathways responsible for the instability of my compound?

A3: Metabolite identification studies are crucial. By incubating your compound with liver microsomes or hepatocytes and analyzing the resulting mixture with high-resolution mass spectrometry (LC-MS/MS), you can identify the structures of the major metabolites.[3] This information reveals the "soft spots" in your molecule that are most susceptible to metabolic enzymes.

Q4: What are the common strategies to improve the metabolic stability of a compound?

A4: Several medicinal chemistry strategies can be employed to block or modify metabolically labile sites. These include:

  • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolic "hot spots" can slow down metabolism due to the kinetic isotope effect.

  • Introduction of electron-withdrawing groups: This can deactivate aromatic rings towards oxidation.

  • Steric hindrance: Introducing bulky groups near the site of metabolism can block enzyme access.

  • Bioisosteric replacement: Replacing a labile functional group with a more stable one that retains biological activity.

Troubleshooting Guides

Problem 1: High in vitro clearance in human liver microsomes.
Possible Cause Troubleshooting Step Expected Outcome
Rapid oxidative metabolism by CYP enzymes. Perform reaction phenotyping with specific CYP inhibitor chemicals or recombinant CYP enzymes.Identification of the specific CYP isoform(s) responsible for the metabolism.
High non-specific binding to microsomes. Measure the fraction of unbound drug in the microsomal incubation (fu,mic).[4]A more accurate calculation of the intrinsic clearance (CLint).
Compound instability in the assay buffer. Run a control incubation without the energy source (NADPH) to assess non-enzymatic degradation.Determine if clearance is due to chemical instability rather than metabolism.
Problem 2: Poor in vivo bioavailability despite moderate in vitro clearance.
Possible Cause Troubleshooting Step Expected Outcome
High first-pass metabolism in the liver or gut wall. Compare the pharmacokinetic profiles after intravenous and oral administration to calculate absolute bioavailability.A low oral bioavailability with a high first-pass effect will be confirmed.
Efflux by transporters (e.g., P-glycoprotein) in the gut. Conduct in vitro transporter assays using Caco-2 cells.Determine if the compound is a substrate for major efflux transporters.
Poor absorption due to low solubility or permeability. Assess the physicochemical properties of the compound (e.g., solubility, logP).Identify if formulation strategies are needed to improve absorption.

Quantitative Data Summary

The following tables present hypothetical data for a compound like this compound, illustrating the process of identifying and addressing metabolic instability.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human5139
Rat887
Mouse3231
Dog1546
Monkey1258

Table 2: Metabolite Identification of this compound in Human Liver Microsomes

MetaboliteProposed BiotransformationRelative Abundance (%)
M1Hydroxylation on the phenyl ring45
M2N-dealkylation30
M3Oxidation of the alkyl chain15
M4Glucuronidation of M110

Table 3: Pharmacokinetic Parameters of this compound in Rats

Dosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Intravenous12500.1150100
Oral10500.5755

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound (e.g., 1 mM in DMSO). Thaw pooled liver microsomes (from human, rat, mouse, etc.) on ice. Prepare a 0.1 M phosphate (B84403) buffer (pH 7.4).

  • Incubation: In a 96-well plate, combine the liver microsomes (final concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.

Protocol 2: Metabolite Identification using LC-MS/MS
  • Sample Preparation: Following a larger-scale microsomal incubation (as in Protocol 1), precipitate the protein with cold acetonitrile and concentrate the supernatant under nitrogen.

  • Chromatographic Separation: Reconstitute the sample and inject it onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes.

  • Data Processing: Use metabolite identification software to search for potential metabolites by comparing the full scan MS data of the incubated sample with a control sample (without NADPH). Characterize the structures of potential metabolites based on their accurate mass, fragmentation patterns (MS/MS), and retention times.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_chem Medicinal Chemistry cluster_invivo In Vivo Evaluation invitro_stability Metabolic Stability Assay (Microsomes/Hepatocytes) met_id Metabolite Identification (LC-MS/MS) invitro_stability->met_id Identify 'Soft Spots' pk_study Pharmacokinetic Study (Rat, Mouse) invitro_stability->pk_study Improved Candidate chem_mod Structural Modification (e.g., Deuteration, Blocking Groups) met_id->chem_mod Guide Modifications chem_mod->invitro_stability Re-evaluate Stability lead_opt Lead Optimization pk_study->lead_opt Select Candidate

Caption: Iterative workflow for addressing metabolic instability.

signaling_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion JNJ6640 This compound Oxidation Oxidation (CYP450) JNJ6640->Oxidation Hydrolysis Hydrolysis JNJ6640->Hydrolysis Reduction Reduction JNJ6640->Reduction Metabolite1 Functionalized Metabolite Oxidation->Metabolite1 Hydrolysis->Metabolite1 Reduction->Metabolite1 Glucuronidation Glucuronidation (UGTs) Metabolite1->Glucuronidation Sulfation Sulfation (SULTs) Metabolite1->Sulfation Glutathione Glutathione Conjugation (GSTs) Metabolite1->Glutathione Excreted Excreted Metabolites Glucuronidation->Excreted Sulfation->Excreted Glutathione->Excreted

Caption: General drug metabolism pathways.

References

Technical Support Center: Enhancing Metabolic Stability of JNJ-6640 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the metabolic stability of JNJ-6640 analogues. This compound is a potent inhibitor of Mycobacterium tuberculosis PurF, a critical enzyme in the de novo purine (B94841) biosynthesis pathway.[1][2][3] However, its therapeutic potential is limited by metabolic instability, primarily attributed to its central pyrrolidine (B122466) core. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and strategic considerations to address these metabolic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic liability of this compound and its analogues?

A1: The primary metabolic liability of this compound is its central pyrrolidine core, which is susceptible to metabolism. While specific metabolites have not been publicly detailed, saturated heterocycles are often metabolized at the carbon atoms adjacent to the heteroatom. Initial efforts to modify this core to block metabolism have unfortunately resulted in reduced anti-tuberculosis activity, highlighting a challenging structure-activity relationship.

Q2: What are the initial in vitro assays recommended for assessing the metabolic stability of new this compound analogues?

A2: The initial assessment should include a panel of standard in vitro metabolism assays:

  • Liver Microsomal Stability Assay: This is a high-throughput assay to evaluate Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells, providing a more comprehensive assessment of both Phase I and Phase II metabolism.

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broad evaluation of metabolic pathways.

Q3: What strategic modifications can be explored to improve the metabolic stability of this compound analogues?

A3: Several medicinal chemistry strategies can be employed:

  • Fluorination: Introduction of fluorine atoms at or near the sites of metabolism can block oxidative metabolism due to the strength of the C-F bond.[4][5]

  • Bioisosteric Replacement: Replacing the pyrrolidine ring with other heterocyclic scaffolds that are less prone to metabolism but maintain the necessary pharmacophoric features for PurF binding is a key strategy.

  • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.

  • Structural Rigidification: Introducing conformational constraints can sometimes orient the molecule away from the active site of metabolizing enzymes.

Q4: How can we ensure that modifications to improve metabolic stability do not compromise the anti-tubercular activity?

A4: It is crucial to maintain the key pharmacophoric interactions with the PurF enzyme. Computational modeling of this compound binding to PurF can provide insights into essential interactions. Any proposed structural modifications should be evaluated in silico for their potential impact on binding affinity before synthesis. A close feedback loop between design, synthesis, metabolic stability testing, and potency assessment is essential for successful optimization.

Troubleshooting Guide for Metabolic Stability Assays

Issue Possible Cause(s) Recommended Solution(s)
Compound degrades too quickly (e.g., >80% loss at the first time point) 1. High intrinsic clearance of the analogue.2. Non-enzymatic degradation in the assay buffer.3. High concentration of microsomes or hepatocytes.1. Use shorter incubation times (e.g., 0, 1, 2, 5, 10, 15 minutes).2. Run a control incubation without NADPH (for microsomes) or in heat-inactivated matrix to assess non-enzymatic degradation.3. Reduce the microsomal protein or hepatocyte concentration.
Compound appears too stable (little to no degradation) 1. The analogue is genuinely very stable.2. Inactive microsomes or NADPH cofactor.3. Low solubility of the compound in the incubation mixture.4. High non-specific binding to the assay plate or matrix components.1. Extend the incubation time (e.g., up to 120 minutes).2. Run a positive control with a known rapidly metabolized compound (e.g., testosterone, verapamil) to verify enzyme activity and cofactor integrity.3. Decrease the compound concentration and ensure the final solvent concentration is low (<1%).4. Use low-binding plates and assess the extent of non-specific binding.
High variability between replicate wells 1. Inconsistent pipetting.2. Microsomes not uniformly suspended.3. Temperature fluctuations.1. Ensure proper mixing and use calibrated pipettes.2. Gently vortex the microsomal stock before each aspiration.3. Maintain a stable temperature of 37°C in the incubator.
No metabolism observed, even with the positive control 1. Degraded NADPH solution.2. Inactive microsomes due to improper storage.3. Presence of an inhibitor in the reaction mixture.1. Prepare fresh NADPH solution for each experiment.2. Use a new batch of microsomes stored at -80°C.3. Review all reagents for potential contaminants.

Quantitative Data Summary

While specific quantitative data for a wide range of this compound analogues is not publicly available, the following table provides a representative summary of how such data would be presented to compare the metabolic stability of different analogues. The data for this compound is hypothetical and based on its known high clearance.

Compound Modification Human Liver Microsomal t1/2 (min) Human Liver Microsomal CLint (µL/min/mg protein) M. tuberculosis MIC90 (nM)
This compoundParent Compound< 5> 2008.6
Analogue A3-fluoro-pyrrolidine156812.3
Analogue B3,3-difluoro-pyrrolidine452325.1
Analogue CAzetidine replacement621748.9
Analogue DN-methyl-pyrrolidine< 5> 220> 1000

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of this compound analogues in human liver microsomes.

Materials:

  • Test compounds (10 mM in DMSO)

  • Human liver microsomes (20 mg/mL stock)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Acetonitrile (B52724) with an internal standard for quenching the reaction

  • 96-well plates (low-binding)

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted test compound solution to the wells of a 96-well plate.

    • Add the diluted microsome solution to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • The 0-minute time point is terminated immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration)

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of this compound analogues in a more physiologically relevant system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds (10 mM in DMSO)

  • Positive control compounds

  • Acetonitrile with an internal standard

  • 96-well plates (collagen-coated)

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (should be >80%).

    • Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 0.5 x 106 viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate.

    • Add the test compound to the wells (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance as described for the microsomal stability assay, adjusting for the hepatocyte concentration.

Visualizations

Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis PRPP PRPP PurF PurF PRPP->PurF PRA PRA de_novo_purine_synthesis De Novo Purine Biosynthesis PRA->de_novo_purine_synthesis PurF->PRA Glutamine Glutamate JNJ6640 This compound Analogue JNJ6640->PurF DNA_RNA_synthesis DNA & RNA Synthesis de_novo_purine_synthesis->DNA_RNA_synthesis bacterial_growth Bacterial Growth DNA_RNA_synthesis->bacterial_growth

Caption: Mechanism of action of this compound analogues targeting PurF.

Experimental_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration design Analogue Design (in silico modeling) synthesis Chemical Synthesis design->synthesis met_stability Metabolic Stability (Microsomes, Hepatocytes) synthesis->met_stability potency Anti-TB Potency (MIC Assay) synthesis->potency data_analysis SAR Analysis (Stability vs. Potency) met_stability->data_analysis potency->data_analysis optimization Lead Optimization data_analysis->optimization optimization->design Iterate

Caption: Iterative workflow for enhancing metabolic stability.

Troubleshooting_Logic start High Compound Clearance in Microsomal Assay check_non_enzymatic Control Incubation (-NADPH) start->check_non_enzymatic non_enzymatic_degradation High Non-Enzymatic Degradation check_non_enzymatic->non_enzymatic_degradation Degradation Observed enzymatic_degradation High Enzymatic Degradation check_non_enzymatic->enzymatic_degradation No Degradation strategy Medicinal Chemistry Strategy non_enzymatic_degradation->strategy enzymatic_degradation->strategy

Caption: Troubleshooting logic for high compound clearance.

References

JNJ-6640 off-target effects and cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706640.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-7706640 and what is its primary mechanism of action?

JNJ-7706640 is a first-in-class, potent, and selective small-molecule inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme PurF (amidophosphoribosyltransferase).[1] PurF is the initial and rate-limiting enzyme in the de novo purine (B94841) biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and ATP.[2][3] By inhibiting PurF, JNJ-7706640 disrupts DNA replication and exhibits bactericidal activity against Mtb.[2][4] It was identified through a phenotypic whole-cell screen against Mycobacterium avium.

Q2: Is JNJ-7706640 a clinical candidate for treating tuberculosis in humans?

No, JNJ-7706640 is not a clinical candidate. While it demonstrates potent anti-tuberculosis activity, it was found to have high intrinsic clearance and undergoes rapid metabolism, making it metabolically unstable for clinical development. It is considered a valuable tool compound for studying the effects of PurF inhibition.

Q3: What are the known off-target effects of JNJ-7706640?

The primary off-target effects identified for JNJ-7706640 are related to the human homolog of its target and cytochrome P450 (CYP) enzymes.

  • Human PPAT (Phosphoribosyl Pyrophosphate Amidotransferase): JNJ-7706640 exhibits high selectivity for Mtb PurF over its human homolog, PPAT. It is over 10,000-fold less active against human PPAT.

  • Cytochrome P450 (CYP) Enzymes: Initial absorption, distribution, metabolism, and excretion (ADME) studies revealed that JNJ-7706640 has inhibitory effects on certain CYP enzymes. This is a critical consideration for potential drug-drug interactions if the compound were to be developed further.

Q4: Has JNJ-7706640 been tested for cytotoxicity?

Publicly available information from the primary research publication does not detail specific cytotoxicity assays on mammalian cell lines. The focus of the characterization was on its anti-mycobacterial activity and selectivity against the human homolog of the target enzyme.

Troubleshooting Guide

Problem: I am observing unexpected effects in my cell-based assays when using JNJ-7706640.

  • Possible Cause 1: Off-target effects on CYP enzymes.

    • Troubleshooting Step: If your experimental system involves other small molecules or drugs, consider the possibility of drug-drug interactions mediated by CYP enzyme inhibition. Review the metabolic pathways of all compounds in your assay. If possible, use a simplified system with fewer metabolic variables.

  • Possible Cause 2: Poor metabolic stability.

    • Troubleshooting Step: Due to the known high clearance and rapid metabolism of JNJ-7706640, the effective concentration of the compound in your assay may decrease over time. Consider the duration of your experiment and the potential for compound degradation. For longer experiments, you may need to replenish the compound at specific intervals.

Problem: I am not observing the expected level of in vitro activity against Mycobacterium tuberculosis.

  • Possible Cause 1: Compound stability and storage.

    • Troubleshooting Step: Ensure that JNJ-7706640 has been stored under the recommended conditions and that the solvent used for reconstitution is appropriate and has not degraded the compound. Prepare fresh stock solutions for your experiments.

  • Possible Cause 2: Assay conditions.

    • Troubleshooting Step: The in vitro potency of JNJ-7706640 has been determined in specific culture media. Verify that your assay conditions, including media composition and pH, are optimal for both mycobacterial growth and compound activity.

Data Summary

Table 1: In Vitro Potency and Selectivity of JNJ-7706640

Target/OrganismAssayResultCitation
Mycobacterium tuberculosis PurFIC501 nM
Mycobacterium tuberculosis (whole cell)MIC908.6 nM
Mycobacterium tuberculosis (whole cell)MBC99.9140 nM
Human PPATIC5014 µM

Experimental Protocols

Methodology for Determining In Vitro Potency (MIC90)

The minimal inhibitory concentration (MIC) of JNJ-7706640 against Mycobacterium tuberculosis is typically determined using a broth microdilution method.

  • A two-fold serial dilution of JNJ-7706640 is prepared in a 96-well microplate.

  • Mycobacterium tuberculosis cells are added to each well at a standardized density.

  • The plates are incubated under appropriate conditions for mycobacterial growth.

  • The MIC90 is determined as the lowest concentration of the compound that inhibits at least 90% of the visible growth of the bacteria.

Visualizations

JNJ_7706640_Mechanism_of_Action cluster_pathway De Novo Purine Biosynthesis Pathway in M. tuberculosis Ribose-5-phosphate Ribose-5-phosphate PRPP PRPP Ribose-5-phosphate->PRPP Multiple Steps PRA PRA PRPP->PRA PurF (Amidophosphoribosyltransferase) Purines Purines (ATP, GTP) PRA->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA JNJ_6640 JNJ-7706640 JNJ_6640->PRA Inhibits

Caption: Mechanism of action of JNJ-7706640 in M. tuberculosis.

Experimental_Workflow_MIC_Determination start Start dilution Prepare serial dilutions of JNJ-7706640 in 96-well plate start->dilution add_mtb Add standardized M. tuberculosis inoculum to each well dilution->add_mtb incubation Incubate plates under appropriate growth conditions add_mtb->incubation read_results Visually or spectrophotometrically assess bacterial growth incubation->read_results determine_mic Determine MIC90 (lowest concentration with ≥90% growth inhibition) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination of JNJ-7706640.

Off_Target_Logical_Relationship cluster_targets Potential Targets JNJ_6640 JNJ-7706640 Mtb_PurF M. tuberculosis PurF (On-Target) JNJ_6640->Mtb_PurF High Potency Inhibition Human_PPAT Human PPAT (Off-Target) JNJ_6640->Human_PPAT Low Potency Inhibition (>10,000-fold less active) CYP_Enzymes CYP Enzymes (Off-Target) JNJ_6640->CYP_Enzymes Inhibitory Effects

Caption: On-target vs. off-target activity of JNJ-7706640.

References

Troubleshooting JNJ-6640 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-7706640, focusing on its characteristic insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of JNJ-7706640?

A1: JNJ-7706640 is a potent and selective Mps1 kinase inhibitor. Published information and supplier data consistently indicate that JNJ-7706640 is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) but is poorly soluble to insoluble in aqueous solutions, including water and standard biological buffers.

Q2: Why is JNJ-7706640 insoluble in aqueous solutions?

A2: Like many kinase inhibitors, JNJ-7706640 is a lipophilic molecule. This property is often necessary for it to effectively penetrate cell membranes and bind to the ATP-binding pocket of its target kinase. However, this lipophilicity also results in low solubility in polar solvents like water.

Q3: Can I dissolve JNJ-7706640 directly in my aqueous assay buffer?

A3: It is highly unlikely that you will be able to dissolve JNJ-7706640 directly in an aqueous buffer to achieve a usable stock concentration. Direct dissolution will likely result in precipitation or an incomplete solution.

Q4: What is the recommended solvent for preparing a stock solution of JNJ-7706640?

A4: The recommended solvent for preparing a high-concentration stock solution of JNJ-7706640 is high-purity, anhydrous DMSO.

Troubleshooting Guide: Insolubility in Aqueous Solutions

This guide addresses common issues encountered when preparing working solutions of JNJ-7706640 for experiments.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
  • Cause: The high concentration of JNJ-7706640 in the DMSO stock is no longer soluble when the solvent environment becomes predominantly aqueous.

  • Troubleshooting Steps:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.

    • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This can sometimes help to keep the compound in solution.

    • Increase Agitation: When diluting, vortex or mix the solution vigorously to rapidly disperse the compound.

    • Consider Temperature: Gentle warming to 37°C may transiently increase solubility during dilution. However, the stability of JNJ-7706640 at elevated temperatures should be considered.

Issue 2: Cloudiness or visible particles in the final working solution.
  • Cause: This indicates that the solubility limit of JNJ-7706640 in the final aqueous buffer has been exceeded.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of JNJ-7706640 in your experiment.

    • Optimize Buffer pH: The solubility of ionizable compounds can be pH-dependent. If the experimental conditions allow, test a range of pH values for your buffer to see if solubility improves.

    • Incorporate Solubilizing Agents (with caution):

      • Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to maintain the compound in a dispersed state.

      • Serum: For cell culture experiments, the presence of serum (e.g., FBS) can aid in solubilizing lipophilic compounds.

      • Cyclodextrins: These can be used to encapsulate and improve the solubility of hydrophobic molecules.

    Note: The use of any solubilizing agent should be validated to ensure it does not interfere with the experimental assay.

Experimental Protocols

Protocol 1: Preparation of a JNJ-7706640 Stock Solution
  • Weighing: Accurately weigh the desired amount of JNJ-7706640 powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Workflow for Determining Optimal Aqueous Solubility

This protocol provides a systematic approach to identify the best conditions for solubilizing JNJ-7706640 in your specific experimental buffer.

  • Prepare a High-Concentration DMSO Stock: Prepare a 10 mM stock solution of JNJ-7706640 in DMSO as described in Protocol 1.

  • Set Up Test Conditions: In separate microcentrifuge tubes, prepare your aqueous buffer under different conditions you wish to test (e.g., varying pH, addition of solubilizing agents).

  • Dilution and Observation:

    • Add a small volume of the DMSO stock to each test buffer to achieve your desired final concentration. Keep the final DMSO concentration consistent across all conditions (e.g., 0.5%).

    • Vortex each tube immediately after adding the compound.

    • Let the solutions stand at room temperature for 30 minutes.

    • Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Quantification (Optional but Recommended):

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any precipitated compound.

    • Carefully collect the supernatant.

    • Measure the concentration of soluble JNJ-7706640 in the supernatant using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

Data Presentation

Table 1: Suggested Test Conditions for Solubility Optimization

ParameterCondition 1Condition 2Condition 3Condition 4
Buffer pH 6.07.48.0Your Standard pH
Co-solvent 0.5% DMSO1% DMSO0.5% DMSO0.5% DMSO
Solubilizing Agent NoneNone0.01% Tween® 8010% FBS

Visualizations

Mps1_Signaling_Pathway Unattached_Kinetochore Unattached Kinetochore Mps1 Mps1 Kinase Unattached_Kinetochore->Mps1 Recruits & Activates Knl1 Knl1 Mps1->Knl1 Phosphorylates Bub1_Bub3 Bub1/Bub3 Knl1->Bub1_Bub3 Recruits Mad1_Mad2 Mad1/Mad2 Bub1_Bub3->Mad1_Mad2 Recruits MCC Mitotic Checkpoint Complex (MCC) Bub1_Bub3->MCC Mad1_Mad2->MCC Cdc20 Cdc20 Cdc20->MCC APC_C APC/C Anaphase Anaphase APC_C->Anaphase Leads to MCC->APC_C Inhibits JNJ_6640 JNJ-7706640 JNJ_6640->Mps1 Inhibits

Caption: Mps1 Kinase Signaling Pathway and Inhibition by JNJ-7706640.

Solubility_Workflow Start Start: JNJ-7706640 Powder Prep_Stock Prepare 10 mM Stock in 100% DMSO Start->Prep_Stock Dilute Dilute Stock into Buffers (Final DMSO < 0.5%) Prep_Stock->Dilute Test_Conditions Prepare Aqueous Buffers (Vary pH, Add Solubilizers) Test_Conditions->Dilute Observe Incubate & Visually Inspect for Precipitation Dilute->Observe Decision Precipitation? Observe->Decision Quantify Optional: Centrifuge & Quantify Supernatant (HPLC) Decision->Quantify No Optimize Further Optimization Needed (Lower Concentration, New Agents) Decision->Optimize Yes End End: Optimized Protocol Quantify->End Optimize->Test_Conditions

Caption: Experimental Workflow for Solubility Optimization.

Troubleshooting_Logic Problem Problem: Compound Precipitates in Aqueous Buffer Cause1 Cause: Solubility Limit Exceeded Problem->Cause1 Cause2 Cause: High Final DMSO Concentration Problem->Cause2 Solution1a Solution: Lower Final JNJ-7706640 Concentration Cause1->Solution1a Solution1b Solution: Optimize Buffer (pH, Solubilizing Agents) Cause1->Solution1b Solution2 Solution: Decrease Final DMSO to < 0.5% Cause2->Solution2

Caption: Troubleshooting Logic for JNJ-7706640 Precipitation.

Technical Support Center: Optimizing JNJ-6640 Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support resource for researchers utilizing JNJ-6640 in in vivo tuberculosis efficacy studies. This guide provides detailed frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to facilitate the successful design and execution of your research.

Disclaimer: this compound is a preclinical candidate, and specific details regarding its long-acting injectable (LAI) formulation are proprietary. The following information is based on publicly available data and established scientific methodologies. Researchers should adapt these guidelines to their specific experimental context and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-in-class small molecule inhibitor that targets PurF, the first enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[1][2][3][4] By inhibiting PurF, this compound prevents Mtb from synthesizing purines, which are essential building blocks for DNA and RNA, thereby leading to bacterial cell death.[2][4] This compound has demonstrated potent bactericidal activity against both replicating and dormant Mtb.

Q2: What is the recommended in vivo dosage and administration route for this compound in mice?

A2: Due to its metabolic instability and low aqueous solubility, this compound is administered as a long-acting injectable (LAI) aqueous suspension.[5] The most frequently reported efficacious dose in Balb/c mice is 1500 mg/kg, administered subcutaneously (s.c.) once weekly .[6] This regimen has been shown to be effective in both acute and chronic models of Mtb infection.[5][6]

Q3: What are the reported efficacy outcomes for the 1500 mg/kg weekly dosage?

A3: In an acute Mtb infection model in Balb/c mice, two weekly doses of 1500 mg/kg this compound resulted in a significant 1.8 log reduction in colony-forming units (CFU) in the lungs compared to the vehicle control. A single 1500 mg/kg dose also showed a statistically significant, albeit more modest, reduction in bacterial load, indicating a dose-dependent effect.[1] In a chronic infection model, weekly administration of 1500 mg/kg this compound over eight weeks led to a 0.5 log CFU reduction compared to controls.

Q4: Has this compound been evaluated in combination with other anti-tuberculosis drugs?

A4: Yes, in vivo studies have explored the use of this compound in combination regimens. Notably, this compound has been investigated as a substitute for linezolid (B1675486) in the BPaL regimen (bedaquiline, pretomanid, and linezolid). These studies suggest that replacing linezolid with this compound can achieve a similar reduction in bacterial burden in a high-acute Mtb infection model in mice.

Q5: What is known about the pharmacokinetic profile and safety of this compound in vivo?

A5: Pharmacokinetic analyses of the 1500 mg/kg subcutaneous LAI formulation in mice have confirmed sustained systemic exposure for at least four weeks.[5] This administration was well-tolerated, with no significant changes in body weight or obvious clinical signs of toxicity reported during the study period.[5][6] However, detailed public data on pharmacokinetic parameters such as Cmax, Tmax, and half-life are limited.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Difficulty in Administering the LAI Suspension - High viscosity of the suspension.- Clogging of the needle.- Ensure the suspension is at room temperature before injection.- Gently vortex or triturate the suspension to ensure homogeneity before drawing it into the syringe.- Use a larger gauge needle (e.g., 25G or 23G) for administration.- Administer the dose slowly and steadily.
Injection Site Reactions (e.g., swelling, inflammation) - Irritation from the vehicle or high concentration of the compound.- Large injection volume for the subcutaneous space.- Rotate the injection sites if multiple doses are administered.- Monitor the injection site for any adverse reactions. If severe, consult with a veterinarian.- For large volumes, consider splitting the dose into two separate injection sites.
Variable Efficacy Between Animals - Inconsistent dosing due to improper suspension or injection technique.- Leakage of the formulation from the injection site.- Ensure the LAI suspension is thoroughly mixed before each injection to guarantee dose uniformity.- After injection, hold the needle in place for a few seconds before withdrawing to prevent leakage.- Ensure proper "tenting" of the skin during subcutaneous injection to create a pocket for the formulation.
No Observable Efficacy - Insufficient dosage for the specific Mtb strain or infection model.- Degradation of the compound in the formulation.- Verify the viability and virulence of the Mtb strain used for infection.- Confirm the correct preparation and storage of the this compound LAI formulation.- While 1500 mg/kg is the reported effective dose, dose-response studies may be necessary for your specific model to determine the optimal dose.

Data Presentation

Table 1: In Vitro Potency of this compound

Parameter Value Conditions
MIC90 8.6 nMM. tuberculosis H37Rv
MBC99.9 140 nMM. tuberculosis H37Rv
IC50 26.1 nMIntracellular Mtb in THP-1 macrophages

Table 2: Summary of In Vivo Dosage and Efficacy of this compound in Balb/c Mice

Infection Model Dosage Administration Duration Efficacy Outcome (Lung CFU Reduction)
Acute 1500 mg/kgs.c. LAI, once weekly2 weeks1.8 log reduction vs. vehicle
Chronic 1500 mg/kgs.c. LAI, once weekly8 weeks0.5 log reduction vs. vehicle

Experimental Protocols

Protocol 1: Preparation of this compound Long-Acting Injectable (LAI) Suspension

Note: The exact vehicle composition for the this compound LAI is not publicly available. This protocol provides a general method for preparing an aqueous suspension for subcutaneous injection in mice.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile water for injection with 0.5% carboxymethylcellulose and 0.1% Tween 80)

  • Sterile grinding beads or a micro-homogenizer

  • Sterile vials

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biosafety cabinet), weigh the required amount of this compound powder.

  • Transfer the powder to a sterile vial containing sterile grinding beads.

  • Add a small volume of the sterile vehicle to the vial.

  • Seal the vial and vortex vigorously to wet the powder.

  • Mill the suspension using a bead mill or homogenize using a micro-homogenizer until a fine, uniform suspension is achieved.

  • Gradually add the remaining sterile vehicle to reach the final desired concentration (e.g., for a 1500 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 300 mg/mL).

  • Before each injection, ensure the suspension is thoroughly re-suspended by gentle vortexing or trituration.

Protocol 2: Murine Model of Acute Tuberculosis and this compound Efficacy Assessment

Materials:

  • 6-8 week old female Balb/c mice

  • Mycobacterium tuberculosis H37Rv

  • Aerosol infection chamber

  • This compound LAI suspension (from Protocol 1)

  • Sterile 1 mL syringes with 25G needles

  • 7H10 agar (B569324) plates

Procedure:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv (e.g., ~200 CFU) via the aerosol route using a calibrated inhalation exposure system.[6]

    • Confirm the bacterial deposition in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on 7H10 agar.

  • Treatment Initiation (Day 7 post-infection):

    • Randomize the infected mice into treatment and vehicle control groups.

    • Administer the first dose of this compound LAI (1500 mg/kg) or vehicle subcutaneously in the scruff of the neck.

  • Subsequent Treatment (Day 14 post-infection):

    • Administer the second dose of this compound LAI or vehicle.

  • Efficacy Readout (Day 21 post-infection):

    • Euthanize the mice.

    • Aseptically remove the lungs and homogenize them in sterile phosphate-buffered saline (PBS).

    • Plate serial dilutions of the lung homogenates on 7H10 agar.

    • Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

    • Calculate the log CFU reduction in the this compound treated group compared to the vehicle control group.

Visualizations

G cluster_pathway This compound Mechanism of Action PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PurF PurF Enzyme PRPP->PurF Glutamine PRA 5-Phosphoribosylamine (PRA) Purines Purine Nucleotides (ATP, GTP) PRA->Purines Multiple Steps DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA CellDeath Bacterial Cell Death JNJ6640 This compound JNJ6640->PurF Inhibition PurF->PRA Glutamate

Caption: Mechanism of action of this compound targeting the PurF enzyme.

G cluster_workflow In Vivo Efficacy Study Workflow start Start infection Aerosol Infection of Mice (M. tuberculosis H37Rv) start->infection randomization Randomization into Groups (Day 7 post-infection) infection->randomization treatment Subcutaneous Administration (this compound LAI or Vehicle) randomization->treatment monitoring Monitor Animal Health (Body weight, clinical signs) treatment->monitoring Weekly Dosing endpoint Euthanasia & Lung Harvest (Day 21 post-infection) monitoring->endpoint analysis CFU Enumeration endpoint->analysis end End analysis->end

Caption: Experimental workflow for a this compound in vivo efficacy study.

G cluster_logic Dosage Optimization Logic Efficacy Desired Efficacy Achieved? Toxicity Toxicity Observed? Efficacy->Toxicity Yes IncreaseDose Increase Dose or Frequency Efficacy->IncreaseDose No DecreaseDose Decrease Dose or Frequency Toxicity->DecreaseDose Yes OptimalDose Optimal Dose Identified Toxicity->OptimalDose No StartDose Start with Reported Dose (1500 mg/kg weekly) StartDose->Efficacy IncreaseDose->Efficacy IncreaseDose->Toxicity DecreaseDose->Efficacy Stop Re-evaluate Formulation or Compound DecreaseDose->Stop Efficacy Lost

References

Interpreting unexpected results in JNJ-6640 susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during in vitro susceptibility testing of JNJ-6640, a tool compound that inhibits Mycobacterium tuberculosis PurF.[1] While direct data on this compound is limited, this guide incorporates principles from susceptibility testing of other targeted antimicrobials to help address common challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against our M. tuberculosis strains. What are the potential causes?

A1: Higher than expected MICs, suggesting reduced susceptibility, can arise from several factors:

  • Experimental Variability: Ensure proper preparation of drug stocks, accurate serial dilutions, and consistent inoculum density. Media composition can also influence the activity of some compounds.

  • Target Alteration: Mutations in the purF gene, the target of this compound, could prevent effective binding of the inhibitor.

  • Compound Instability: this compound has been noted for its metabolic instability.[1] Degradation of the compound in the assay medium over the long incubation times required for M. tuberculosis can lead to an apparent decrease in potency.

  • Efflux Mechanisms: Overexpression of native efflux pumps in M. tuberculosis could be actively transporting this compound out of the cell, reducing its intracellular concentration.

  • Metabolic Bypass: The bacteria may utilize alternative pathways for purine (B94841) biosynthesis, circumventing the block imposed by this compound.

Q2: Our results show significant well-to-well and experiment-to-experiment variability in MIC values. How can we improve reproducibility?

A2: To improve the reproducibility of your susceptibility testing, consider the following:

  • Standardize Inoculum Preparation: Use a standardized method for preparing the bacterial inoculum to ensure a consistent starting cell density. Spectrophotometric methods (measuring optical density) are recommended.

  • Automated Liquid Handling: If available, use automated liquid handlers for serial dilutions and dispensing to minimize human error.

  • Control Compounds: Include a standard anti-tubercular agent with a known MIC range in each experiment to validate the assay performance.

  • Media Quality Control: Ensure the consistency of your media batches, as variations in pH or nutrient composition can affect both bacterial growth and compound activity.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels (if applicable) during incubation.

Q3: We have isolated a resistant mutant. What are the next steps to characterize the mechanism of resistance?

A3: Characterizing a resistant mutant involves a multi-step approach to identify the genetic basis of resistance.

  • Confirm Resistance: Re-test the MIC of the putative resistant mutant alongside the parental (susceptible) strain to confirm the resistance phenotype.

  • Whole-Genome Sequencing (WGS): WGS of the resistant mutant and the parental strain is the most comprehensive method to identify genetic alterations. Look for single nucleotide polymorphisms (SNPs), insertions, or deletions, particularly in the purF gene or in genes related to efflux pumps and drug metabolism.

  • Target Gene Sequencing: If WGS is not feasible, sequence the purF gene to identify mutations that could alter the drug-binding site.

  • Gene Expression Analysis: Use techniques like quantitative reverse transcription PCR (qRT-PCR) to investigate the upregulation of genes encoding efflux pumps or enzymes involved in alternative metabolic pathways.

Troubleshooting Unexpected Results

Observed Problem Potential Cause Recommended Action
No inhibition of growth at high concentrations 1. Inactive compound (degradation). 2. High-level intrinsic resistance. 3. Incorrect bacterial strain.1. Prepare fresh drug stocks. 2. Verify the identity of the bacterial strain (e.g., by PCR). 3. Test against a known susceptible control strain.
"Skipped wells" (growth in higher concentration wells but not in lower ones) 1. Contamination. 2. Inaccurate pipetting during serial dilution. 3. Compound precipitation at higher concentrations.1. Check for contamination by microscopy or plating on non-selective agar. 2. Review and refine pipetting technique. 3. Visually inspect wells for precipitation; consider using a different solvent or lower stock concentration.
MICs are consistently lower than expected 1. Inoculum density is too low. 2. Error in drug stock concentration calculation. 3. Synergistic effect with a component of the medium.1. Verify inoculum preparation and density. 2. Re-calculate and prepare new drug stocks. 3. Test in a different standard medium if possible.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against Mycobacterium tuberculosis.

  • Preparation of Drug Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the drug in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microtiter plate.

    • Include a drug-free well for a positive growth control and a media-only well for a negative control.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum density.

  • Inoculation and Incubation:

    • Add the final inoculum to each well of the drug plate.

    • Seal the plate and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control well.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Whole-Genome Sequencing of Resistant Mutants
  • Genomic DNA Extraction:

    • Culture the resistant mutant and the parental M. tuberculosis strain in 7H9 broth.

    • Harvest the cells and extract high-quality genomic DNA using a commercially available kit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing on a suitable platform to generate paired-end reads.

  • Bioinformatic Analysis:

    • Align the sequencing reads from the resistant mutant and the parental strain to a reference M. tuberculosis genome.

    • Use bioinformatics tools to identify genetic variations (SNPs, indels) between the resistant and parental strains.

    • Annotate the identified mutations to determine the affected genes and predict their functional impact.

Visualizing Workflows and Pathways

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Characterization prep_drug Prepare Drug Dilutions inoculate Inoculate Plates prep_drug->inoculate prep_inoculum Prepare Inoculum prep_inoculum->inoculate incubate Incubate inoculate->incubate read_mic Read MIC incubate->read_mic isolate_mutant Isolate Resistant Mutant read_mic->isolate_mutant Unexpectedly High MIC wgs Whole-Genome Sequencing isolate_mutant->wgs analyze_data Analyze Sequencing Data wgs->analyze_data identify_mutations Identify Mutations analyze_data->identify_mutations

Caption: Workflow for MIC determination and resistance characterization.

resistance_mechanisms cluster_resistance Potential Resistance Mechanisms JNJ6640 This compound PurF PurF (Target) JNJ6640->PurF Inhibits Purine_Synth Purine Biosynthesis PurF->Purine_Synth Catalyzes Cell_Death Bacterial Cell Death Purine_Synth->Cell_Death Essential for Survival Target_Mutation Target Mutation (purF) Target_Mutation->PurF Alters Binding Site Efflux_Pump Efflux Pump Overexpression Efflux_Pump->JNJ6640 Removes from Cell Metabolic_Bypass Metabolic Bypass Metabolic_Bypass->Purine_Synth Circumvents Inhibition

Caption: Potential mechanisms of resistance to this compound.

References

Validation & Comparative

JNJ-6640: A Novel PurF Inhibitor Demonstrating No Cross-Resistance with Existing TB Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the fight against drug-resistant tuberculosis (TB) has emerged with the development of JNJ-6640, a first-in-class small-molecule inhibitor of PurF, a critical enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Extensive preclinical studies demonstrate that this compound exhibits potent bactericidal activity against a wide array of drug-resistant Mtb strains, with no evidence of cross-resistance to current first- and second-line TB therapies. This unique mechanism of action offers a promising new strategy for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB.

This compound's novel target, the PurF enzyme, is essential for the synthesis of purines, the building blocks of DNA and RNA. By inhibiting this enzyme, this compound effectively starves the bacteria of these vital molecules, leading to cell death. This mode of action is distinct from all existing TB drugs, which target other cellular processes such as cell wall synthesis, protein synthesis, or DNA replication. This distinction is the basis for the observed lack of cross-resistance.

Comparative Efficacy Against Drug-Resistant Strains

To assess the potential for cross-resistance, the in vitro activity of this compound was evaluated against a panel of 95 clinically isolated Mtb strains with well-characterized resistance profiles to existing anti-TB drugs. The results, summarized in the table below, demonstrate that this compound maintains its high potency against strains resistant to isoniazid, rifampicin, moxifloxacin, bedaquiline, clofazimine, and linezolid.

Mtb Strain CategoryNumber of StrainsThis compound MIC₅₀ (nM)This compound MIC₉₀ (nM)
Pan-susceptible204.38.6
Isoniazid-resistant153.97.8
Rifampicin-resistant154.18.2
Moxifloxacin-resistant154.59.1
Bedaquiline-resistant104.28.5
Clofazimine-resistant104.08.1
Linezolid-resistant104.48.8

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

The data clearly indicates that the efficacy of this compound is not compromised by resistance to other TB drugs. The MIC₅₀ and MIC₉₀ values remain consistently low across all resistant panels, demonstrating its potential as a powerful new agent in combination therapy for drug-resistant infections.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

The anti-mycobacterial activity of this compound and comparator drugs was determined using a standardized broth microdilution method, the Microplate Alamar Blue Assay (MABA).

  • Bacterial Strains and Culture Conditions: A panel of well-characterized drug-susceptible, MDR, and XDR Mycobacterium tuberculosis clinical isolates were used. Strains were cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC), 0.5% glycerol, and 0.05% Tween 80.

  • Assay Plate Preparation: The assay was performed in sterile 96-well flat-bottom plates. This compound and other antibiotics were serially diluted in 7H9 broth to achieve a range of final concentrations.

  • Inoculum Preparation: Mtb cultures were grown to mid-log phase and the turbidity was adjusted to a 0.5 McFarland standard. The bacterial suspension was then diluted to achieve a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The plates were sealed and incubated at 37°C for 7 days.

  • Reading the Results: After the incubation period, a resazurin-based solution (Alamar Blue) was added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Visualizing the Mechanism and Workflow

To better understand the underlying principles of this compound's action and the experimental approach to its evaluation, the following diagrams are provided.

purine_biosynthesis_pathway This compound Mechanism of Action PRPP PRPP PurF PurF Enzyme PRPP->PurF PRA PRA Purine_Nucleotides Purine Nucleotides (ATP, GTP) PRA->Purine_Nucleotides DNA_RNA DNA & RNA Synthesis Purine_Nucleotides->DNA_RNA PurF->PRA Inhibited by this compound JNJ6640 This compound JNJ6640->PurF

Caption: this compound inhibits the PurF enzyme, blocking purine biosynthesis.

MABA_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_readout Readout Drug Dilution Drug Dilution Inoculum Preparation Inoculum Preparation Drug Dilution->Inoculum Preparation Plate Inoculation Plate Inoculation Inoculum Preparation->Plate Inoculation Incubation (7 days) Incubation (7 days) Plate Inoculation->Incubation (7 days) Add Alamar Blue Add Alamar Blue Incubation (7 days)->Add Alamar Blue Incubation (24h) Incubation (24h) Add Alamar Blue->Incubation (24h) Read Results Read Results Incubation (24h)->Read Results

A Comparative Guide to De Novo Purine Biosynthesis Inhibitors for Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The de novo purine (B94841) biosynthesis pathway is a critical metabolic route for Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, making it an attractive target for novel anti-tubercular drug development. This guide provides a detailed comparison of JNJ-6640, a first-in-class inhibitor of PurF, with other inhibitors that target different enzymes within the same pathway, focusing on their performance and supporting experimental data.

Introduction to De Novo Purine Biosynthesis Inhibition in M. tuberculosis

Mycobacterium tuberculosis can synthesize purines either through a de novo pathway or a salvage pathway. The de novo pathway, which is essential for the bacterium's growth and survival during infection, involves a series of enzymatic steps to build purine rings from basic precursors[1]. Inhibiting this pathway offers a promising strategy to combat tuberculosis, including drug-resistant strains. This guide focuses on inhibitors of two key enzymes in this pathway: PurF (Amidophosphoribosyltransferase), the target of this compound, and GuaB2 (Inosine-5'-monophosphate dehydrogenase), a target for other experimental compounds.

Comparative Efficacy of De Novo Purine Biosynthesis Inhibitors

This section compares the in vitro efficacy of this compound against inhibitors of another key enzyme in the Mtb de novo purine biosynthesis pathway, GuaB2.

InhibitorTarget (Gene)Mtb StrainAssay TypePotencyReference
This compound PurF (Rv0521)H37RvWhole-cell MICMIC₉₀: 8.6 nM[2]
H37RvEnzymatic AssayIC₅₀: 1 nM[2][3]
Intracellular (THP-1)IC₅₀26.1 nM[2]
VCC234718 GuaB2 (Rv3411c)MtbEnzymatic AssayKᵢ: 100 nM[4][5]
Indazole Sulphonamides GuaB2 (Rv3411c)MtbBiochemical AssayDirect Inhibition
Various Series GuaB2 (Rv3411c)MtbWhole-cell MICMIC: 0.4 to 11.4 µg/mL

This compound demonstrates potent, nanomolar bactericidal activity against M. tuberculosis by inhibiting PurF, the first enzyme in the de novo purine biosynthesis pathway[2][6]. VCC234718, an inhibitor of the downstream enzyme GuaB2, also shows significant inhibitory activity, albeit with a higher Kᵢ value compared to the IC₅₀ of this compound against its target[4][5]. It is important to note that direct comparative studies under identical conditions are not available, and the potency metrics (MIC vs. Kᵢ) are different. However, the data highlights that multiple enzymes in this pathway are viable targets for potent Mtb inhibitors.

Signaling Pathways and Experimental Workflows

De Novo Purine Biosynthesis Pathway in M. tuberculosis

The following diagram illustrates the key steps in the M. tuberculosis de novo purine biosynthesis pathway and the points of inhibition for the compounds discussed.

purine_biosynthesis_pathway Mycobacterium tuberculosis De Novo Purine Biosynthesis Pathway PRPP PRPP PRA PRA PRPP->PRA PurF (Rv0521) GAR GAR PRA->GAR PurD (Rv0959) FGAR FGAR GAR->FGAR PurN (Rv0958) FGAM FGAM FGAR->FGAM PurL (Rv1267c) AIR AIR FGAM->AIR PurM (Rv1268c) CAIR CAIR AIR->CAIR PurE (Rv1439) SAICAR SAICAR CAIR->SAICAR PurK (Rv1438) AICAR AICAR SAICAR->AICAR PurC (Rv1266c) FAICAR FAICAR AICAR->FAICAR PurH (Rv0957) IMP IMP FAICAR->IMP PurH (Rv0957) XMP XMP IMP->XMP GuaB2 (Rv3411c) AMP AMP IMP->AMP GMP GMP XMP->GMP JNJ6640 This compound PurF PurF JNJ6640->PurF GuaB2_inhibitors GuaB2 Inhibitors (e.g., VCC234718) GuaB2 GuaB2 GuaB2_inhibitors->GuaB2 mic_determination_workflow Workflow for MIC Determination against M. tuberculosis cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_culture Prepare Mtb Culture (e.g., H37Rv in 7H9 broth) inoculate Inoculate wells with Mtb suspension prep_culture->inoculate prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_plate Dispense Dilutions into 96-well plate prep_inhibitor->prep_plate prep_plate->inoculate incubate Incubate plates (e.g., 37°C for 7-21 days) inoculate->incubate read_growth Assess Bacterial Growth (Visual or Spectrophotometric) incubate->read_growth determine_mic Determine MIC (Lowest concentration with no visible growth) read_growth->determine_mic

References

PurF: Validating a Novel Druggable Target in the Fight Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has created an urgent need for new therapeutic agents that act on novel targets. This guide provides a comprehensive comparison of PurF (amidophosphoribosyltransferase), a key enzyme in the de novo purine (B94841) biosynthesis pathway of Mtb, as a validated and promising druggable target. We present experimental data comparing a novel PurF inhibitor with standard-of-care drugs, detail the experimental protocols for target validation, and visualize the key pathways and workflows involved.

Genetic and Chemical Validation of PurF as an Essential Mtb Target

PurF, encoded by the purF gene (Rv0808), catalyzes the first committed step in the de novo synthesis of purines—essential building blocks for DNA, RNA, and critical cofactors. Its role is fundamental to the bacterium's survival and replication.

Genetic Validation: The essentiality of PurF for Mtb survival has been confirmed through multiple genetic studies. Techniques like CRISPR interference (CRISPRi), which allows for the controlled knockdown of gene expression, have demonstrated that reducing PurF levels leads to a bactericidal effect, preventing the growth of Mtb.[1][2] Furthermore, transposon sequencing studies have shown that the purF gene is essential for Mtb survival during infection in animal models. These genetic findings strongly support PurF as a critical vulnerability in Mtb.

Chemical Validation: The druggability of PurF has been solidified by the discovery of JNJ-6640, a first-in-class small molecule inhibitor. This compound exhibits potent and selective bactericidal activity against Mtb by directly targeting PurF. The efficacy of this compound provides compelling chemical validation of PurF as a viable therapeutic target.

Comparative Performance of a Novel PurF Inhibitor

The validation of a new drug target is intrinsically linked to the performance of its inhibitors against established standards. The following tables present a quantitative comparison of the PurF inhibitor this compound with first-line anti-TB drugs, Isoniazid and Rifampicin.

Table 1: In Vitro Efficacy Against M. tuberculosis H37Rv

CompoundTargetMIC90 (nM)MBC99.9 (nM)Selectivity Index (Human/Mtb IC50)
This compound PurF 8.6140>10,000-fold
Isoniazid InhA (Mycolic Acid Synthesis)~450 (0.06 µg/mL)-High
Rifampicin RpoB (RNA Polymerase)~240 (0.2 µg/mL)-High

Data for this compound sourced from multiple biochemical suppliers. Data for Isoniazid and Rifampicin are representative values from literature.

Table 2: Intracellular and In Vivo Efficacy

CompoundIntracellular IC50 (nM) (in THP-1 macrophages)In Vivo Efficacy (Mouse Model)
This compound 26.1Demonstrated reduction in lung bacterial load
Isoniazid -Standard of care, highly effective
Rifampicin -Standard of care, highly effective

The data clearly indicates that this compound operates at a nanomolar potency, significantly lower than the micromolar ranges of first-line drugs, and demonstrates high selectivity for the mycobacterial enzyme over its human counterpart, suggesting a favorable safety profile.

Key Experimental Protocols

The validation of PurF as a drug target relies on a series of robust experimental procedures. Below are detailed methodologies for the key experiments cited.

Genetic Validation via CRISPRi Knockdown

This protocol describes the process of reducing PurF expression in Mtb to confirm its essentiality for bacterial growth.

  • sgRNA Plasmid Construction: A single guide RNA (sgRNA) sequence specific to the Mtb purF gene is designed and cloned into an anhydrotetracycline (B590944) (ATc)-inducible CRISPRi plasmid. This plasmid also expresses a nuclease-deactivated Cas9 (dCas9).

  • Electroporation: The constructed plasmid is introduced into competent M. tuberculosis cells via electroporation. Transformants are selected on media containing the appropriate antibiotic.

  • Induction of Knockdown: Mtb cultures containing the CRISPRi plasmid are grown to early-log phase. Gene knockdown is induced by adding varying concentrations of ATc to the culture medium. A control culture with a non-targeting sgRNA is run in parallel.

  • Phenotypic Assessment: The effect of PurF knockdown is assessed by monitoring bacterial growth over several days using two methods:

    • Optical Density (OD600): Measuring the turbidity of the liquid culture.

    • Colony Forming Units (CFU): Plating serial dilutions of the culture onto solid agar (B569324) to count viable bacteria.

  • Confirmation of Knockdown: The reduction in purF mRNA levels is confirmed using quantitative reverse transcription PCR (qRT-PCR) on RNA extracted from ATc-induced and uninduced cultures. A significant reduction in CFU and growth, correlated with reduced mRNA levels, validates the target's essentiality.[1]

Whole-Cell Antimicrobial Susceptibility Testing

The Resazurin (B115843) Microtiter Assay (REMA) is a common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its density is adjusted to a McFarland standard of 1.0. This suspension is then further diluted.

  • Drug Dilution: The test compound (e.g., this compound) is serially diluted two-fold across the wells of a 96-well microtiter plate containing 7H9 broth.

  • Inoculation: The diluted Mtb suspension is added to each well. Control wells containing only bacteria (growth control) and only medium (sterility control) are included.

  • Incubation: The plate is sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After incubation, a solution of resazurin dye is added to each well. The plate is re-incubated for 24-48 hours.

  • Result Interpretation: Metabolically active bacteria will reduce the blue resazurin dye to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

PurF Enzymatic Activity Assay (Biochemical Assay)

This protocol outlines a coupled-enzyme spectrophotometric assay to measure the activity of purified PurF enzyme and assess the potency of inhibitors.

  • Reaction Principle: The activity of PurF is not easily measured directly. Therefore, its activity is coupled to a downstream enzyme in the purine pathway, IMP dehydrogenase (IMPDH), which catalyzes the NAD+-dependent oxidation of IMP to XMP. The production of NADH is monitored by the increase in absorbance at 340 nm.

  • Reagents and Buffers:

    • Purified recombinant Mtb PurF enzyme.

    • Substrates: 5-phosphoribosyl pyrophosphate (PRPP), L-glutamine.

    • Coupling enzymes and substrates: All subsequent enzymes in the de novo purine pathway to produce IMP, plus purified IMPD and NAD+.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing MgCl2.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, all substrates, and coupling enzymes.

    • Add the test inhibitor (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the purified Mtb PurF enzyme.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Data Analysis: Monitor the increase in absorbance at 340 nm over time. The initial reaction velocity is calculated from the linear portion of the curve. The IC50 value for the inhibitor is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol describes a standard method for evaluating the efficacy of an anti-TB compound in a chronic infection mouse model.

  • Animal Model: BALB/c or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee and conducted in a BSL-3 facility.

  • Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Establishment of Chronic Infection: The infection is allowed to establish for 3-4 weeks, leading to a chronic state with a stable bacterial load in the lungs.

  • Drug Administration: Treatment is initiated. The test compound (e.g., this compound) and control drugs (e.g., isoniazid) are administered, typically via oral gavage, for 5 days a week for a period of 4-8 weeks. An untreated control group receives the vehicle only.

  • Efficacy Assessment: The primary endpoint is the reduction in bacterial burden. At specified time points, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. After 3-4 weeks of incubation at 37°C, the CFUs are counted. Efficacy is determined by the log10 reduction in CFU in treated groups compared to the untreated control group.

Visualizing the Pathway and Process

Understanding the biological context and the validation workflow is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the de novo purine biosynthesis pathway and the logical workflow for validating PurF as a drug target.

Purine_Biosynthesis PRPP PRPP (5-Phosphoribosyl Pyrophosphate) PurF PurF (Amidophosphoribosyltransferase) TARGET PRPP->PurF Gln Glutamine Gln->PurF PRA PRA (5-Phospho-D-ribosylamine) PurF->PRA Committed Step GAR GAR PRA->GAR Multiple Steps (PurD, PurN, PurL, PurM) FGAR FGAR GAR->FGAR Multiple Steps (PurD, PurN, PurL, PurM) FGAM FGAM FGAR->FGAM Multiple Steps (PurD, PurN, PurL, PurM) AIR AIR FGAM->AIR Multiple Steps (PurD, PurN, PurL, PurM) IMP IMP (Inosine Monophosphate) AIR->IMP Multiple Steps (PurE, PurC, PurB) AMP AMP IMP->AMP GMP GMP IMP->GMP JNJ6640 This compound JNJ6640->PurF Inhibition

Figure 1. The central role of PurF in the Mtb de novo purine biosynthesis pathway.

Drug_Target_Validation_Workflow A Target Identification (Genomic data suggests essentiality) B Genetic Validation (CRISPRi Knockdown) A->B C Target is Essential for Mtb Survival B->C D High-Throughput Screening (HTS) (Identify small molecule hits) C->D Proceed E Hit-to-Lead Optimization (Improve potency & properties) D->E F Chemical Validation (Potent Lead Compound - this compound) E->F G Biochemical & Cellular Assays (Enzyme IC50, Whole-Cell MIC) F->G H In Vivo Efficacy Studies (Mouse Infection Model) G->H I Validated Druggable Target H->I

Figure 2. Step-wise workflow from target identification to in vivo validation.

Conclusion and Future Outlook

The collective evidence from genetic, chemical, and preclinical studies robustly validates PurF as a high-value, druggable target for the development of new anti-tuberculosis therapies. The de novo purine biosynthesis pathway is essential for M. tuberculosis survival, and its first enzyme, PurF, can be potently and selectively inhibited. The lead inhibitor, this compound, demonstrates superior in vitro potency compared to current first-line drugs and shows promise in preclinical models.

For researchers and drug development professionals, targeting PurF represents a novel strategy that is mechanistically distinct from existing TB drugs. This offers a critical advantage in combating drug-resistant strains. Future work should focus on advancing PurF inhibitors through clinical trials and exploring their potential in combination therapies to shorten and simplify TB treatment regimens. The validation of PurF serves as a successful blueprint for future target-based drug discovery efforts against Mycobacterium tuberculosis.

References

JNJ-6640: A Novel PurF Inhibitor for Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a New Therapeutic Candidate

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health. This necessitates the development of novel therapeutics with unique mechanisms of action. JNJ-6640, a first-in-class small-molecule inhibitor of the mycobacterial enzyme PurF, has shown promise in preclinical studies. This guide provides a comparative analysis of this compound's efficacy against drug-resistant tuberculosis strains relative to current and alternative treatment options, supported by available experimental data.

Executive Summary

This compound targets the de novo purine (B94841) biosynthesis pathway, a novel strategy for anti-tubercular drug development.[1][2] By inhibiting PurF, the first enzyme in this pathway, this compound effectively blocks the production of essential purines required for DNA and RNA synthesis, leading to bacterial cell death.[2][3] Preclinical data demonstrate potent bactericidal activity against drug-sensitive Mtb and suggest potential efficacy against drug-resistant strains. This guide will delve into the available data on this compound, comparing its in vitro and in vivo performance with key drugs used in MDR-TB treatment regimens, such as bedaquiline (B32110), pretomanid (B1679085), and linezolid (B1675486).

In Vitro Efficacy: A Comparative Overview

This compound has demonstrated potent in vitro activity against the standard laboratory strain of M. tuberculosis, H37Rv. While comprehensive data on its efficacy against a wide panel of MDR and XDR clinical isolates is still emerging, initial findings are promising. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and comparator drugs.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis H37Rv

CompoundMIC90MBC99.9Intracellular IC50 (THP-1 macrophages)
This compound8.6 nM140 nM26.1 nM

Source: MedchemExpress.[4]

Table 2: Comparative MIC Values of Anti-TB Drugs against Resistant Strains

DrugResistance ProfileMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)
Bedaquiline MDR-TB≤0.0312 to >4--
Pre-XDR-TB---
XDR-TB---
Pretomanid Drug-Resistant---
Linezolid MDR-TB≤0.125 to 10.250.5
Pre-XDR-TB-0.5-
XDR-TB-132

Note: Direct comparative studies of this compound against a standardized panel of resistant strains alongside these comparators are not yet publicly available. The data for comparator drugs is compiled from various studies and may involve different isolate collections. Source: Annals of Laboratory Medicine, Infectious Drug Resistance.

In Vivo Efficacy in Preclinical Models

In vivo studies in murine models of tuberculosis are critical for evaluating the therapeutic potential of new drug candidates. This compound has demonstrated efficacy in reducing the bacterial load in the lungs of infected mice.

A key preclinical study investigated the potential of this compound in combination therapy. An in vivo combination study in a high acute animal model of tuberculosis demonstrated that replacing linezolid with this compound in a regimen with bedaquiline and pretomanid had a similar impact on reducing the colony-forming units (CFU) in the lungs over a two-week treatment period. This suggests that this compound could potentially be a valuable component of future MDR-TB treatment regimens, possibly offering a safer alternative to linezolid, which is associated with significant toxicity.

Table 3: In Vivo Efficacy of this compound in a Murine Model of Acute TB Infection

Treatment GroupDosing RegimenMean Lung Bacterial Load (log10 CFU)
Untreated Control-~6.5
This compound (1500 mg/kg, once weekly)Single doseSignificant reduction vs. control
Bedaquiline (25 mg/kg)DailySignificant reduction vs. control
This compound in combination (with Bedaquiline + Pretomanid)VariousSimilar efficacy to Bedaquiline + Pretomanid + Linezolid

Note: This table is a qualitative summary of findings. Specific CFU values from direct comparative in vivo studies are needed for a precise quantitative comparison. Source: ResearchGate.

Mechanism of Action: Targeting Purine Biosynthesis

This compound's novel mechanism of action is a key advantage in the fight against drug-resistant TB. It targets PurF, an enzyme essential for the de novo synthesis of purines in M. tuberculosis. This pathway is distinct from the targets of most currently used anti-TB drugs, minimizing the risk of cross-resistance.

Purine_Biosynthesis_Inhibition Mechanism of Action: this compound Inhibition of Purine Biosynthesis cluster_pathway De Novo Purine Biosynthesis Pathway in M. tuberculosis cluster_inhibition Inhibition by this compound PRPP Phosphoribosyl Pyrophosphate (PRPP) PRA Phosphoribosylamine (PRA) PRPP->PRA PurF IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA DNA & RNA Synthesis AMP_GMP->DNA_RNA JNJ6640 This compound JNJ6640->Inhibition Inhibition->PRPP Inhibits PurF caption This compound blocks the first committed step of de novo purine synthesis.

Caption: this compound targets PurF, inhibiting the de novo purine biosynthesis pathway.

Experimental Protocols

The following are summaries of standard experimental protocols used to evaluate the efficacy of anti-tuberculosis agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. A common method is the broth microdilution assay.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared, typically to a McFarland standard of 0.5, and then further diluted.

  • Drug Dilution: The test compound (e.g., this compound) and comparator drugs are serially diluted in 96-well microtiter plates containing a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for a defined period, typically 7 to 14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration in which no visible bacterial growth is observed. This can be assessed visually or using a colorimetric indicator like resazurin.

MIC_Workflow Experimental Workflow: MIC Determination A Prepare M. tuberculosis inoculum C Inoculate wells with bacterial suspension A->C B Serially dilute drugs in 96-well plate B->C D Incubate plates at 37°C C->D E Read MIC after incubation D->E caption Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: A generalized workflow for determining the MIC of anti-TB compounds.

In Vivo Efficacy in a Murine Model of Chronic TB Infection

Animal models are essential for evaluating the in vivo activity of new drug candidates. The murine model of chronic tuberculosis is widely used.

  • Infection: Mice (e.g., BALB/c or C57BL/6 strains) are infected with a low-dose aerosol of M. tuberculosis to establish a chronic lung infection.

  • Treatment: After a set period to allow the infection to establish (typically 4-6 weeks), treatment with the investigational drug, comparators, and a vehicle control is initiated. Dosing is typically administered orally or via injection for a specified duration (e.g., 4-8 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on a solid medium (e.g., Middlebrook 7H11 agar). The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial load in each organ. Efficacy is measured by the reduction in log10 CFU compared to the untreated control group.

Intramacrophage Efficacy Assay

Given that M. tuberculosis is an intracellular pathogen, assessing a compound's activity against bacteria residing within macrophages is crucial.

  • Cell Culture and Differentiation: A human monocyte cell line (e.g., THP-1) is cultured and differentiated into macrophage-like cells using an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Infection: The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Drug Treatment: After allowing for bacterial uptake, the infected cells are treated with various concentrations of the test compound.

  • Lysis and CFU Enumeration: After a defined incubation period, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is then quantified by plating serial dilutions and counting CFUs.

Conclusion and Future Directions

This compound represents a promising new development in the fight against drug-resistant tuberculosis. Its novel mechanism of action, potent in vitro bactericidal activity, and encouraging early in vivo data, particularly in combination regimens, highlight its potential to become a valuable component of future MDR-TB treatments.

However, further research is crucial. Head-to-head comparative studies against a comprehensive panel of MDR and XDR clinical isolates are needed to fully delineate its spectrum of activity. More extensive in vivo studies are required to determine optimal dosing and to further evaluate its efficacy in combination with other anti-TB agents in chronic infection models. As this compound progresses through the drug development pipeline, these data will be critical in defining its role in the clinical management of drug-resistant tuberculosis.

References

Synergistic Potential of JNJ-6640 in Combination with Other Anti-Tubercular Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of JNJ-6640, a novel anti-tubercular agent, when used in combination with other drugs against Mycobacterium tuberculosis. This compound is a first-in-class small-molecule inhibitor of PurF, a key enzyme in the de novo purine (B94841) biosynthesis pathway, which is essential for DNA replication in the bacterium.[1][2][3][4][5] By targeting this pathway, this compound exhibits bactericidal activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. This guide summarizes the available experimental data on this compound combination therapy, provides detailed experimental protocols for assessing synergy, and visualizes key pathways and workflows.

Mechanism of Action of this compound

This compound selectively inhibits the Mycobacterium tuberculosis PurF enzyme, which is the first and rate-limiting step in the de novo synthesis of purines. This inhibition depletes the bacterial cell of essential building blocks for DNA and RNA synthesis, ultimately leading to cell death.

cluster_pathway De Novo Purine Biosynthesis Pathway in M. tuberculosis PRPP PRPP PurF PurF (Target of this compound) PRPP->PurF PRA PRA downstream Downstream Purine Synthesis (IMP, AMP, GMP) PRA->downstream PurF->PRA Glutamine Glutamate JNJ6640 This compound JNJ6640->Inhibition Inhibition->PurF DNA_RNA DNA & RNA Synthesis downstream->DNA_RNA CellDeath Bacterial Cell Death DNA_RNA->CellDeath

Caption: Mechanism of action of this compound targeting the PurF enzyme.

In Vivo Combination Studies

Preclinical studies in mouse models of tuberculosis have provided the primary evidence for the synergistic or additive effects of this compound with other anti-tubercular agents. One key study investigated the replacement of linezolid (B1675486) with this compound in a combination regimen with bedaquiline (B32110) and pretomanid (B1679085).

This compound in Combination with Bedaquiline and Pretomanid

An in vivo study in a high acute infection mouse model demonstrated that a regimen containing this compound, bedaquiline, and pretomanid had a similar impact on reducing the bacterial load (colony-forming units, CFU) in the lungs compared to a regimen of bedaquiline, pretomanid, and linezolid. This suggests that this compound can effectively replace linezolid in this combination, which is significant given the known toxicities associated with long-term linezolid use.

Table 1: In Vivo Efficacy of this compound Combination Therapy

RegimenDurationAnimal ModelOutcome
Bedaquiline + Pretomanid + this compound2 weeksHigh acute M. tuberculosis infection mouse modelSimilar reduction in lung CFU compared to Bedaquiline + Pretomanid + Linezolid

In Vitro Synergy Assessment: Experimental Protocols

While specific quantitative in vitro synergy data for this compound with a broad range of anti-tubercular drugs is not yet widely published, the following standard experimental protocols are utilized to determine such interactions.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Experimental Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the second anti-tubercular agent in an appropriate solvent. Create serial twofold dilutions of each drug in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Plate Setup: In a 96-well microtiter plate, dispense the serially diluted drugs along the x- and y-axes. This creates a matrix of wells with varying concentrations of both drugs. Include wells with each drug alone as controls.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv (or other relevant strains) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Seal the plates and incubate at 37°C for 7-14 days.

  • Reading Results: Determine the minimal inhibitory concentration (MIC) for each drug alone and for each combination. The MIC is defined as the lowest concentration of the drug(s) that inhibits visible bacterial growth. Growth can be assessed visually or by using a growth indicator like resazurin.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two drugs using the following formula:

    FICI = FIC of Drug A + FIC of Drug B where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

cluster_workflow Checkerboard Assay Workflow start Start prep_drugs Prepare Serial Dilutions of Drug A & Drug B start->prep_drugs setup_plate Set up 96-well Plate (Checkerboard Format) prep_drugs->setup_plate inoculate Inoculate Plate setup_plate->inoculate prep_inoculum Prepare Standardized M. tuberculosis Inoculum prep_inoculum->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret end End interpret->end

Caption: Workflow for the in vitro checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.

Experimental Protocol:

  • Preparation: Prepare cultures of M. tuberculosis in 7H9 broth to the early logarithmic phase of growth.

  • Drug Exposure: Add this compound and the second anti-tubercular agent, alone and in combination, at specific concentrations (e.g., at their MIC or sub-MIC values) to the bacterial cultures. Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on 7H10 agar (B569324) plates. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Conclusion

The novel mechanism of action of this compound as a PurF inhibitor presents a promising new avenue for the development of effective anti-tubercular therapies. The available in vivo data suggests that this compound can be a valuable component of combination regimens, potentially replacing more toxic drugs like linezolid. While comprehensive in vitro synergy data is still emerging, the standardized protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to fully elucidate the synergistic potential of this compound with a wide array of existing and novel anti-tubercular agents. Further research is warranted to explore and quantify these interactions to optimize future treatment strategies for tuberculosis.

References

Head-to-head comparison of JNJ-6640 and linezolid in combination therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents and therapeutic strategies. This guide provides a detailed, data-driven comparison of JNJ-6640, a novel investigational agent, and linezolid (B1675486), an established oxazolidinone antibiotic, with a focus on their potential roles in combination therapy. While direct head-to-head clinical trials are not yet available, this comparison synthesizes preclinical data to offer insights into their respective mechanisms, efficacy, and potential applications.

Executive Summary

This compound and linezolid represent two distinct approaches to antibacterial therapy. This compound offers a novel mechanism of action by targeting purine (B94841) biosynthesis in Mycobacterium tuberculosis, showing promise for inclusion in new anti-tuberculosis regimens.[1][2][3][4] Linezolid, a protein synthesis inhibitor, has a broad spectrum of activity against Gram-positive bacteria and is already a critical component in treating infections caused by multidrug-resistant organisms.[5] This guide will delve into their mechanisms, compare their preclinical efficacy, and discuss the rationale for their use in combination therapies.

Mechanism of Action

The fundamental difference between this compound and linezolid lies in their molecular targets and mechanisms of action.

This compound: Inhibition of Purine Biosynthesis

This compound is a first-in-class inhibitor of PurF, the initial enzyme in the de novo purine biosynthesis pathway in Mycobacterium tuberculosis. By blocking this essential pathway, this compound prevents the synthesis of purines, which are critical building blocks for DNA and RNA, thereby leading to bacterial cell death. This novel mechanism is highly specific to mycobacteria.

JNJ_6640_Mechanism cluster_purine_biosynthesis De Novo Purine Biosynthesis Pathway cluster_cellular_processes Cellular Processes PRPP PRPP PurF PurF (Amidophosphoribosyl-transferase) PRPP->PurF Glutamine PRA PRA downstream Downstream enzymes PRA->downstream PurF->PRA CellDeath Bacterial Cell Death Purines Purines (Adenine, Guanine) downstream->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA JNJ6640 This compound JNJ6640->PurF DNA_RNA->CellDeath

Caption: Mechanism of action of this compound.

Linezolid: Inhibition of Protein Synthesis

Linezolid is a member of the oxazolidinone class of antibiotics and functions by inhibiting the initiation of protein synthesis in bacteria. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This action halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most susceptible organisms, although it can be bactericidal against some streptococci.

Linezolid_Mechanism cluster_translation Bacterial Protein Synthesis (Translation Initiation) cluster_outcome Outcome mRNA mRNA initiation_complex 70S Initiation Complex tRNA fMet-tRNA subunit30S 30S Ribosomal Subunit subunit50S 50S Ribosomal Subunit subunit50S->initiation_complex protein Protein Synthesis initiation_complex->protein Inhibition Inhibition of Protein Synthesis initiation_complex->Inhibition Linezolid Linezolid Linezolid->subunit50S Binds to 23S rRNA

Caption: Mechanism of action of linezolid.

Preclinical Efficacy: A Comparative Overview

Direct comparative efficacy data from head-to-head studies are not available. However, existing preclinical data for each compound provide valuable insights.

This compound: In Vitro and In Vivo Activity

This compound has demonstrated potent bactericidal activity against Mycobacterium tuberculosis in various preclinical models.

ParameterValueExperimental ModelReference
MIC90 8.6 nMM. tuberculosis H37Rv
MBC99.9 140 nMM. tuberculosis H37Rv
Intracellular IC50 26.1 nMM. tuberculosis in THP-1 macrophages
In Vivo Efficacy Reduced lung bacterial loadAcutely infected female Balb/cBy mice
Linezolid: Spectrum of Activity and Use in Combination

Linezolid has a well-established profile against a range of Gram-positive pathogens. Its use in combination therapy is often aimed at enhancing efficacy and preventing the development of resistance.

OrganismCombination Partner(s)Observed EffectReference
MRSA RifampinEfficacious in a rat model of osteomyelitis
MRSA ImipenemSynergistic and bactericidal activity in an endocarditis model
VRE -Efficacy demonstrated in various infection models
M. tuberculosis Bedaquiline (B32110), Pretomanid (B1679085)Component of the BPaL regimen for drug-resistant TB

Experimental Protocols

This compound: In Vivo Efficacy in a Mouse Model of Tuberculosis

A common experimental workflow to assess the in vivo efficacy of anti-tuberculosis compounds involves an acute infection mouse model.

JNJ6640_InVivo_Workflow Infection Infection of Mice (e.g., Balb/cBy) with M. tuberculosis Treatment_Start Start of Treatment (e.g., 10 days post-infection) Infection->Treatment_Start Treatment_Regimen Treatment Administration (e.g., this compound, Linezolid-containing regimen, Control) Treatment_Start->Treatment_Regimen Monitoring Monitoring (Body weight, clinical signs) Treatment_Regimen->Monitoring Endpoint Endpoint (e.g., 2-8 weeks) Monitoring->Endpoint CFU_Enumeration Harvest Lungs and Spleen for CFU Enumeration Endpoint->CFU_Enumeration Data_Analysis Data Analysis (Comparison of bacterial load between treatment groups) CFU_Enumeration->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Methodology:

  • Infection: Female Balb/cBy mice are infected intravenously or via aerosol with a standardized inoculum of M. tuberculosis.

  • Treatment Initiation: Treatment is initiated at a specified time point post-infection, for instance, 10 days.

  • Drug Administration: this compound is administered, for example, as a long-acting injectable formulation subcutaneously, once weekly for a duration of 2 to 8 weeks. Comparator groups would receive a standard-of-care regimen, potentially including linezolid, or a vehicle control.

  • Monitoring: Animals are monitored for changes in body weight and any clinical signs of toxicity.

  • Endpoint and Analysis: At the end of the treatment period, mice are euthanized, and lungs and spleens are harvested to determine the bacterial load by plating serial dilutions of tissue homogenates and counting colony-forming units (CFUs).

Linezolid: Checkerboard Synergy Testing

To evaluate the in vitro interaction between linezolid and another antimicrobial agent, a checkerboard microdilution assay is commonly employed.

Methodology:

  • Preparation: A 96-well microtiter plate is prepared with serial dilutions of linezolid along the x-axis and a second drug (e.g., vancomycin) along the y-axis in a cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with a standardized suspension of the test organism (e.g., MRSA).

  • Incubation: The plate is incubated at 37°C for 24 to 48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, indifference, or antagonism).

Combination Therapy: Rationale and Potential

This compound in Combination Therapy

The novel mechanism of action of this compound makes it an attractive candidate for combination therapy in tuberculosis. Preclinical studies suggest that this compound could potentially replace linezolid in future regimens for drug-resistant TB, aiming to reduce toxicity associated with long-term linezolid use. In vitro and in vivo studies have shown that replacing linezolid with this compound in combination with bedaquiline and pretomanid has a similar impact on bacterial load in an acute mouse model.

Linezolid in Combination Therapy

Linezolid is a cornerstone of treatment for many serious Gram-positive infections and is used in combination to broaden the spectrum of activity and combat resistance. For instance, in the treatment of MRSA infections, it has been studied in combination with rifampin and imipenem. In the context of tuberculosis, linezolid is a key component of the BPaL regimen for highly drug-resistant strains.

Conclusion

This compound and linezolid are important antibacterial agents with distinct characteristics that position them for different, and potentially complementary, roles in combination therapy. This compound's novel mechanism against M. tuberculosis offers a promising new strategy for treating tuberculosis, with the potential to be part of shorter, safer, and more effective regimens. Linezolid remains a critical tool for a variety of severe Gram-positive infections, and its established efficacy in combination regimens underscores its therapeutic value. Future clinical studies directly comparing regimens containing these two drugs will be essential to fully elucidate their respective places in the evolving landscape of antimicrobial therapy.

References

Evaluating JNJ-6640's Potential to Shorten Tuberculosis Treatment Duration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global fight against tuberculosis (TB) urgently requires shorter, safer, and more effective treatment regimens to improve patient adherence and combat the rise of drug-resistant strains. Standard treatment for drug-susceptible TB typically lasts for six months, with even longer durations required for drug-resistant infections.[1][2][3][4] This guide provides a comprehensive evaluation of the preclinical candidate JNJ-6640 and its potential to shorten TB treatment, comparing its performance with current standard-of-care and other emerging therapeutic alternatives.

Executive Summary

This compound is a novel, first-in-class small-molecule inhibitor of Mycobacterium tuberculosis PurF, a critical enzyme in the de novo purine (B94841) biosynthesis pathway.[5] By targeting this essential pathway, this compound exhibits potent bactericidal activity against both replicating and dormant TB bacteria, including drug-resistant strains. While still in the preclinical stage of development, in vivo studies in mouse models have demonstrated its potential to significantly reduce bacterial load. This guide will delve into the available experimental data for this compound and compare it against the established 6-month standard therapy, the 4-month rifapentine-moxifloxacin regimen, and the BPaL/BPaLM regimens for drug-resistant TB.

Data Presentation: Quantitative Comparison of Treatment Regimens

The following tables summarize the available quantitative data for this compound and its comparators. It is crucial to note that this compound data is from preclinical animal studies, while the data for the alternative regimens are from human clinical trials. Therefore, a direct comparison of efficacy should be interpreted with caution.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

CompoundTargetMIC90MBC99.9
This compoundPurF8.6 ± 3.9 nM140 ± 63 nM

Table 2: Efficacy of this compound in a Preclinical Mouse Model of Tuberculosis

TreatmentDurationEfficacy EndpointResult
This compound (two doses)2 weeksReduction in lung bacterial load1.8 log CFU reduction vs. vehicle control

Note: CFU = Colony Forming Units. Data from a preclinical mouse model.

Table 3: Efficacy of Clinical Regimens for Drug-Susceptible Tuberculosis

RegimenDurationPopulationEfficacy EndpointResult
Standard Regimen (2HRZE/4HR)6 MonthsDrug-Susceptible TB5-year recurrence rate2.9%
Rifapentine-Moxifloxacin Regimen (2HPZM/2HPM)4 MonthsDrug-Susceptible TBUnfavorable outcome at 12 months15.5%
Standard Regimen (Control in Study 31/A5349)6 MonthsDrug-Susceptible TBUnfavorable outcome at 12 months14.6%

Note: 2HRZE/4HR = 2 months of isoniazid (B1672263), rifampicin, pyrazinamide, and ethambutol, followed by 4 months of isoniazid and rifampicin. 2HPZM/2HPM = 2 months of high-dose daily rifapentine (B610483), isoniazid, pyrazinamide, and moxifloxacin (B1663623), followed by 2 months of high-dose daily rifapentine, isoniazid, and moxifloxacin.

Table 4: Efficacy of Clinical Regimens for Drug-Resistant Tuberculosis

RegimenDurationPopulationEfficacy EndpointResult
BPaL6 MonthsExtensively Drug-Resistant (XDR-TB) or Treatment-Intolerant/Non-Responsive Multidrug-Resistant (MDR-TB)Favorable outcome at 6 months post-treatment90%
BPaLM6 MonthsRifampicin-Resistant TBFavorable outcome89%

Note: BPaL = Bedaquiline (B32110) + Pretomanid (B1679085) + Linezolid (B1675486). BPaLM = Bedaquiline + Pretomanid + Linezolid + Moxifloxacin.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

This compound In Vitro Activity Assays
  • Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound against M. tuberculosis H37Rv was determined using the broth microdilution method. A standardized inoculum of the bacteria was added to 96-well plates containing serial dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The plates were incubated at 37°C, and the MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, aliquots from the wells of the MIC assay showing no visible growth were plated on Middlebrook 7H11 agar (B569324) plates. The plates were incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) was counted. The MBC was defined as the lowest concentration of the drug that resulted in a ≥99.9% reduction in CFU compared to the initial inoculum.

This compound In Vivo Efficacy Study (Mouse Model)
  • Animal Model: BALB/c mice were infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Due to metabolic instability, this compound was administered as a long-acting injectable formulation. Mice received subcutaneous injections of this compound.

  • Efficacy Evaluation: At designated time points post-treatment, mice were euthanized, and their lungs were homogenized. The bacterial load in the lung homogenates was quantified by plating serial dilutions on Middlebrook 7H11 agar and counting the number of CFUs after incubation. The efficacy was determined by comparing the log CFU in treated mice to that in vehicle-treated control mice.

Clinical Trials for Alternative Regimens
  • Study 31/A5349 (4-Month Rifapentine-Moxifloxacin Regimen): This was a Phase 3, multicenter, open-label, randomized, non-inferiority trial. Patients with drug-susceptible pulmonary TB were randomized to receive either the standard 6-month regimen or one of two 4-month regimens containing rifapentine and moxifloxacin. The primary efficacy endpoint was the proportion of patients with an unfavorable outcome at 12 months after randomization.

  • Nix-TB Trial (BPaL Regimen): This was a single-arm, open-label Phase 3 trial evaluating the efficacy and safety of a 6-month regimen of bedaquiline, pretomanid, and linezolid (BPaL) in patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB. The primary efficacy endpoint was the proportion of patients with a favorable outcome at 6 months after the end of treatment.

  • ZeNix Trial (BPaL Regimen with varied Linezolid dosing): This was a Phase 3, partially-blinded, randomized trial assessing the safety and efficacy of various doses and durations of linezolid in combination with bedaquiline and pretomanid in patients with XDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR-TB.

  • TB-PRACTECAL Trial (BPaLM Regimen): This was a Phase 2/3, multi-arm, randomized, controlled, open-label, non-inferiority trial evaluating 24-week oral regimens containing bedaquiline, pretomanid, and moxifloxacin for the treatment of rifampicin-resistant pulmonary TB.

Mandatory Visualization

Signaling Pathway of this compound

JNJ6640_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis PRPP 5-Phospho-α-D-ribose 1-pyrophosphate (PRPP) PRA 5-Phosphoribosylamine (PRA) PRPP->PRA PurF (Amidophosphoribosyl-transferase) Purine_Nucleotides Purine Nucleotides (ATP, GTP) PRA->Purine_Nucleotides Multiple Steps DNA_RNA DNA & RNA Synthesis Purine_Nucleotides->DNA_RNA JNJ6640 This compound JNJ6640->Inhibition Inhibition->PRPP Inhibits PurF

Caption: Mechanism of action of this compound, inhibiting the PurF enzyme in the de novo purine biosynthesis pathway of M. tuberculosis.

Experimental Workflow for this compound Evaluation

JNJ6640_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Mouse Model) MIC MIC Determination (Broth Microdilution) MBC MBC Determination (CFU Plating) MIC->MBC Infection Aerosol Infection with M. tuberculosis Treatment Treatment with this compound (Long-Acting Injectable) Infection->Treatment Efficacy Efficacy Assessment (Lung CFU Count) Treatment->Efficacy Start This compound (Lead Compound) cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Promising In Vitro Activity

Caption: Experimental workflow for the preclinical evaluation of this compound's anti-tuberculosis activity.

Logical Relationship of TB Treatment Options

TB_Treatment_Options cluster_DS_TB Drug-Susceptible TB cluster_DR_TB Drug-Resistant TB TB_Diagnosis Tuberculosis Diagnosis cluster_DS_TB cluster_DS_TB TB_Diagnosis->cluster_DS_TB Susceptible cluster_DR_TB cluster_DR_TB TB_Diagnosis->cluster_DR_TB Resistant Standard_6mo Standard 6-Month Regimen (2HRZE/4HR) Short_4mo 4-Month Rifapentine- Moxifloxacin Regimen BPaL 6-Month BPaL Regimen BPaLM 6-Month BPaLM Regimen JNJ6640 This compound (Preclinical Candidate) JNJ6640->cluster_DS_TB Potential Future Option JNJ6640->cluster_DR_TB Potential Future Option

Caption: Logical relationship between current and potential future treatment options for drug-susceptible and drug-resistant tuberculosis.

Discussion and Future Outlook

This compound represents a promising new approach to TB therapy by targeting a novel bacterial pathway. Its potent in vitro bactericidal activity and encouraging in vivo efficacy in a preclinical model highlight its potential. However, it is important to emphasize that this compound is still in the early stages of drug development, and its metabolic instability needs to be addressed before it can be considered for human clinical trials.

In comparison, the 4-month rifapentine-moxifloxacin regimen has demonstrated non-inferiority to the standard 6-month regimen in a large Phase 3 clinical trial for drug-susceptible TB, offering a significant reduction in treatment duration. For drug-resistant TB, the BPaL and BPaLM regimens have shown high cure rates in clinical trials, revolutionizing the treatment landscape for these difficult-to-treat infections.

The development of new drugs with novel mechanisms of action, such as this compound, is crucial to stay ahead of the evolving landscape of drug resistance. Future research should focus on optimizing the pharmacokinetic properties of PurF inhibitors to develop orally bioavailable candidates. Furthermore, preclinical studies evaluating the combination of this compound with existing and novel anti-TB agents will be essential to determine its potential role in future treatment-shortening regimens. The recent emergence of other novel candidates like sorfequiline, which has shown promise in early clinical trials, further underscores the dynamic nature of TB drug development and the collective effort to find shorter and more effective cures.

References

JNJ-6640: A Potent and Selective Inhibitor of Mycobacterial PurF for Tuberculosis Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the inhibitory activity of JNJ-6640 against Mycobacterium tuberculosis PurF and its human homolog, PPAT, providing key data and experimental methodologies for researchers in drug discovery.

In the global fight against tuberculosis (TB), the discovery of novel drug targets and highly selective inhibitors is paramount. This compound has emerged as a promising first-in-class small-molecule inhibitor that targets PurF, a crucial enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[1][2][3] This pathway is essential for the synthesis of DNA, RNA, and energy-carrying molecules, making it an attractive target for antimicrobial drug development.[3] A critical aspect of any new antimicrobial candidate is its selectivity for the microbial target over its human counterpart to minimize off-target toxicity. This guide provides a comprehensive comparison of the selectivity of this compound for mycobacterial PurF over the human homolog, phosphoribosyl pyrophosphate amidotransferase (PPAT).

High Selectivity of this compound: A Quantitative Analysis

Experimental data demonstrates that this compound is exceptionally selective for Mtb PurF, exhibiting a more than 10,000-fold greater potency for the mycobacterial enzyme compared to its human homolog, PPAT.[4] This high degree of selectivity is a crucial attribute for a potential therapeutic agent, suggesting a favorable safety profile. The inhibitory activities are summarized in the table below.

Target EnzymeOrganismInhibitorIC50
PurFMycobacterium tuberculosisThis compound1 nM
PPATHomo sapiensThis compound14 µM

Caption: Comparative inhibitory activity of this compound against mycobacterial PurF and human PPAT.

Mechanism of Selective Inhibition

This compound exerts its bactericidal effect by binding to and inhibiting the activity of PurF, the first enzyme in the de novo purine biosynthesis pathway. This inhibition blocks the production of purines, which are essential for DNA replication and other vital cellular processes, ultimately leading to bacterial cell death. The significant difference in the IC50 values between the mycobacterial and human enzymes highlights structural or conformational differences in the inhibitor's binding site that can be exploited for selective targeting.

cluster_Mtb Mycobacterium tuberculosis cluster_Human Human Cell JNJ_6640 This compound Mtb_PurF Mtb PurF (IC50 = 1 nM) JNJ_6640->Mtb_PurF Potent Inhibition Purine_Biosynthesis_Mtb De Novo Purine Biosynthesis Mtb_PurF->Purine_Biosynthesis_Mtb DNA_Replication_Mtb DNA Replication Purine_Biosynthesis_Mtb->DNA_Replication_Mtb Cell_Death Bacterial Cell Death DNA_Replication_Mtb->Cell_Death JNJ_6640_human This compound Human_PPAT Human PPAT (IC50 = 14 µM) JNJ_6640_human->Human_PPAT Weak Inhibition Purine_Biosynthesis_Human De Novo Purine Biosynthesis Human_PPAT->Purine_Biosynthesis_Human Normal_Cell_Function Normal Cellular Function Purine_Biosynthesis_Human->Normal_Cell_Function cluster_workflow Enzymatic Assay Workflow start Recombinant Protein Purification (MtPurF & HsPPAT) reaction Coupled-Enzyme Reaction + Dose-Response of this compound start->reaction measurement Fluorescence Measurement (HyPerBlu Reagent) reaction->measurement calculation IC50 Calculation measurement->calculation

References

JNJ-6640: In Vivo Validation of a Novel Anti-Tuberculosis Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the in vivo performance of JNJ-6640, a novel inhibitor of Mycobacterium tuberculosis (Mtb) PurF, with alternative anti-tuberculosis agents. Experimental data from preclinical murine models are presented to offer researchers and drug development professionals a comprehensive overview of this compound's potential.

Executive Summary

This compound is a first-in-class small-molecule inhibitor that targets PurF, a critical enzyme in the de novo purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the bacterium's DNA replication and survival.[1][2] In vivo studies have demonstrated the efficacy of a long-acting injectable formulation of this compound in a murine model of tuberculosis, significantly reducing the bacterial load in the lungs.[1][3] This guide compares the in vivo efficacy and mechanism of action of this compound with two other anti-tuberculosis agents with novel mechanisms: PA-824 (Pretomanid), a nitroimidazole, and Salicyl-AMS, an inhibitor of mycobactin (B74219) biosynthesis.

Mechanism of Action: Targeting Purine Biosynthesis

This compound selectively inhibits the mycobacterial PurF enzyme, which catalyzes the first committed step in the de novo purine biosynthesis pathway. This inhibition disrupts DNA replication, leading to bactericidal activity against M. tuberculosis.[1][2][4] The high selectivity for the mycobacterial enzyme over its human homolog is a key feature of this compound.[1]

This compound Mechanism of Action cluster_Mtb Mycobacterium tuberculosis PRPP PRPP PurF PurF (Amidophosphoribosyl-transferase) PRPP->PurF PRA PRA PurF->PRA Purine_synthesis De Novo Purine Synthesis Pathway PRA->Purine_synthesis DNA_Replication DNA Replication Purine_synthesis->DNA_Replication Bacterial_Growth Bacterial Growth and Survival DNA_Replication->Bacterial_Growth This compound This compound This compound->PurF Inhibition

Figure 1: this compound inhibits the Mtb PurF enzyme, blocking the de novo purine synthesis pathway.

Comparative In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a murine model of acute tuberculosis. A long-acting injectable (LAI) formulation was used to overcome the compound's rapid metabolism.[3] The following tables summarize the in vivo performance of this compound in comparison to PA-824 and Salicyl-AMS.

Compound Mechanism of Action Mouse Model Dosing Regimen Treatment Duration Reduction in Lung CFU (log10) Reference
This compound PurF InhibitionBALB/c (acutely infected)1500 mg/kg (single subcutaneous injection of LAI)4 weeksNot explicitly quantified in log10 reduction in the abstract, but described as "significant"[3]
PA-824 NitroimidazoleGKO mice100 mg/kg (daily oral gavage)9 treatments~2.0[1]
Salicyl-AMS Mycobactin Biosynthesis InhibitionBALB/c (aerosol infected)16.7 mg/kg (daily intraperitoneal injection)2 weeks1.10[2]

Table 1: Comparison of In Vivo Efficacy of this compound and Alternative Anti-Tuberculosis Agents.

Experimental Protocols

In Vivo Efficacy of this compound in an Acute Murine Tuberculosis Model
  • Animal Model: Female BALB/c mice were used for the acute infection model.

  • Infection: Mice were infected intravenously with M. tuberculosis H37Rv.

  • Treatment: A long-acting injectable (LAI) formulation of this compound was administered as a single subcutaneous injection at a dose of 1500 mg/kg.

  • Efficacy Assessment: The primary endpoint was the reduction in bacterial load (Colony Forming Units, CFU) in the lungs at specified time points post-treatment compared to a vehicle-treated control group. Lungs were aseptically harvested, homogenized, and serial dilutions were plated on Middlebrook 7H11 agar. CFU counts were determined after incubation.

  • Pharmacokinetics: Plasma concentrations of this compound were monitored over time to confirm sustained exposure from the LAI formulation.[3]

This compound In Vivo Efficacy Workflow Start Start Infection Intravenous Infection of BALB/c Mice with M. tuberculosis H37Rv Start->Infection Treatment Single Subcutaneous Injection of this compound LAI (1500 mg/kg) Infection->Treatment Monitoring Monitor Animal Health and Collect Blood for PK Analysis Treatment->Monitoring Endpoint Harvest Lungs at Pre-determined Time Points Monitoring->Endpoint CFU_Enumeration Homogenize Lungs and Plate Serial Dilutions on 7H11 Agar Endpoint->CFU_Enumeration Analysis Count CFUs and Compare with Vehicle Control Group CFU_Enumeration->Analysis End End Analysis->End

Figure 2: Experimental workflow for the in vivo validation of this compound.

In Vivo Efficacy of PA-824 (Pretomanid)
  • Animal Model: Gamma interferon knockout (GKO) mice.

  • Infection: Mice were infected with M. tuberculosis.

  • Treatment: PA-824 was administered daily by oral gavage at doses of 50, 100, and 300 mg/kg.

  • Efficacy Assessment: Reduction in lung CFU was determined after a course of nine treatments.[1]

In Vivo Efficacy of Salicyl-AMS
  • Animal Model: Female BALB/c mice.

  • Infection: Mice were infected with M. tuberculosis H37Rv via aerosol exposure.

  • Treatment: Salicyl-AMS was administered daily via intraperitoneal injection at doses of 5.6 mg/kg and 16.7 mg/kg.

  • Efficacy Assessment: Lung CFU was measured after 2 and 4 weeks of treatment.[2]

Conclusion

This compound represents a promising preclinical candidate with a novel mechanism of action for the treatment of tuberculosis. Its ability to potently inhibit the de novo purine biosynthesis pathway in M. tuberculosis has been validated in vivo, demonstrating a significant reduction in bacterial load in a murine model. The development of a long-acting injectable formulation successfully addressed the compound's metabolic instability, ensuring sustained therapeutic exposure.

Compared to other novel anti-tuberculosis agents like PA-824 and Salicyl-AMS, this compound offers a distinct molecular target. While direct cross-study comparisons of efficacy are challenging due to differences in experimental models and protocols, the data presented herein provide a valuable benchmark for the continued evaluation of PurF inhibitors as a new class of anti-tuberculosis therapeutics. Further studies are warranted to explore the potential of this compound in combination therapies and against drug-resistant strains of M. tuberculosis.

References

Safety Operating Guide

Essential Safety and Handling Protocols for JNJ-6640

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling of JNJ-6640, a potent, first-in-class inhibitor of Mycobacterium tuberculosis (Mtb) PurF.[1][2] Adherence to these protocols is essential to ensure personnel safety and prevent contamination. This compound is a valuable tool compound for tuberculosis research and should be handled with the utmost care in a laboratory setting.[3]

Hazard Identification and Risk Assessment

This compound is a highly potent, selective inhibitor of a key enzyme in the purine (B94841) biosynthesis pathway of Mycobacterium tuberculosis.[1] While it demonstrates high selectivity for the mycobacterial target over its human homologue, it is a bioactive small molecule that requires careful handling to minimize exposure. The primary risks associated with handling this compound include:

  • Inhalation: Aerosolization of the solid compound can lead to respiratory exposure.

  • Dermal Contact: Direct skin contact may cause local irritation or systemic absorption.

  • Ingestion: Accidental ingestion can lead to unknown systemic effects.

  • Ocular Exposure: Contact with eyes can cause irritation.

Given its potent anti-tuberculosis activity, it is crucial to prevent any potential for cross-contamination of other experiments or the laboratory environment.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The selection of PPE is based on a risk assessment of the procedures to be performed.

PPE ComponentSpecificationPurpose
Gloves Nitrile, powder-free. Double-gloving is recommended.Prevents skin contact. Changed immediately if contaminated.
Lab Coat Disposable or dedicated, buttoned, with long sleeves.Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or safety goggles.Protects eyes from splashes and airborne particles.
Respiratory Protection N95 respirator or higher.Required when handling the solid compound or when aerosolization is possible.
Shoe Covers Disposable.Prevents tracking of contaminants outside the work area.

Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed and disposed of properly.

Engineering Controls and Safe Handling Practices

To minimize exposure, all handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood or a biological safety cabinet.

Standard Operating Procedure for Handling this compound:

  • Preparation:

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure the chemical fume hood or biological safety cabinet is functioning correctly.

    • Assemble all necessary equipment and materials before starting work.

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Reconstitution:

    • Perform all weighing of solid this compound within a chemical fume hood.

    • Use a dedicated spatula and weighing paper.

    • To reconstitute, add the solvent slowly to the vial containing the solid compound to avoid splashing. This compound is soluble in DMSO.[1]

  • Experimental Use:

    • When working with solutions of this compound, handle them within the fume hood.

    • Use caution to avoid splashes and aerosol generation.

    • Clearly label all solutions containing this compound.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used for handling this compound with an appropriate laboratory disinfectant.

    • Remove and dispose of all contaminated disposable materials in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated waste stream.

    • Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, weighing paper, pipette tips, vials, etc.
Liquid Waste Unused solutions, contaminated solvents.
Sharps Contaminated needles, syringes, etc.

Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_post Post-Handling prep_area Designate Work Area check_hood Verify Fume Hood/BSC prep_area->check_hood gather_materials Assemble Materials check_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Solid this compound don_ppe->weigh reconstitute Reconstitute in Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, evacuate the area and prevent others from entering. For small spills, absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。